1,3-Dimethylbarbituric acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-4(9)3-5(10)8(2)6(7)11/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSASNKOFCZVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061115 | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-42-6 | |
| Record name | Dimethylbarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylbarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dimethylbarbituric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY29H946 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,3-Dimethylbarbituric acid synthesis from dimethylurea and malonic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,3-dimethylbarbituric acid from 1,3-dimethylurea (B165225) and malonic acid. This important heterocyclic compound serves as a versatile building block in the synthesis of various pharmaceutical agents and other complex organic molecules. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols, reaction mechanisms, and characterization data.
Overview of Synthetic Methodologies
The synthesis of this compound from 1,3-dimethylurea and malonic acid is primarily achieved through a condensation reaction. Two principal methods are commonly employed, differing in the choice of activating agent and solvent system.
-
Method 1: Acetic Anhydride (B1165640) in Acetic Acid: This is a widely used method where acetic anhydride acts as a dehydrating agent to drive the condensation reaction between 1,3-dimethylurea and malonic acid in a glacial acetic acid solvent. While effective, this method typically results in moderate yields.[1]
-
Method 2: Sodium Alkoxide Catalysis: An alternative approach involves the use of a malonic ester (such as dimethyl or diethyl malonate) and 1,3-dimethylurea in the presence of a sodium alkoxide catalyst, like sodium ethoxide.[1][2] This method often provides higher yields compared to the acetic anhydride route.[2]
This guide will focus on providing a detailed protocol for the more accessible acetic anhydride method.
Experimental Protocol: Acetic Anhydride Method
This section provides a detailed, step-by-step procedure for the synthesis of this compound using 1,3-dimethylurea, malonic acid, and acetic anhydride.[3]
2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Dimethylurea | 88.11 | 276 g | 3.14 |
| Malonic Acid | 104.06 | 376 g | 3.62 |
| Glacial Acetic Acid | 60.05 | 600 mL | - |
| Acetic Anhydride | 102.09 | 1250 mL | - |
| Ethanol | 46.07 | 500 mL | - |
| Conc. HCl | 36.46 | 380 mL | - |
| Water | 18.02 | 400 mL | - |
2.2. Equipment
-
Three-necked round-bottom flask (appropriate size)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Distillation apparatus for vacuum distillation
-
Büchner funnel and flask
-
Standard laboratory glassware
2.3. Reaction Procedure
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 276 g (3.14 mol) of 1,3-dimethylurea and 376 g (3.62 mol) of malonic acid in 600 mL of glacial acetic acid. Heat the mixture to 60-70 °C to facilitate dissolution.[3]
-
Once the solids are dissolved, add 1250 mL of acetic anhydride to the solution.[3]
-
Gradually increase the temperature of the reaction mixture to 90 °C and maintain this temperature with stirring for 6 hours.[3]
-
After 6 hours, turn off the heat and allow the reaction mixture to stand at room temperature overnight.[3]
-
Remove the glacial acetic acid and excess acetic anhydride by distillation under reduced pressure.[3]
-
While the residue is still hot, pour it into 500 mL of ethanol. This will cause the product to crystallize.[3]
-
Collect the crude crystals by filtration using a Büchner funnel.[3]
-
For purification, transfer the crude product to a flask and add a mixture of 380 mL of concentrated hydrochloric acid and 400 mL of water. Reflux this suspension for 2 hours.[3]
-
After reflux, cool the mixture in an ice bath for 6 hours to allow for complete crystallization of the purified product.[3]
-
Collect the purified this compound crystals by filtration, wash with a small amount of cold ethanol, and dry thoroughly. This procedure yields approximately 360 g of the final product.[3]
Reaction Mechanism and Workflow
The synthesis of this compound from 1,3-dimethylurea and malonic acid is a condensation reaction. The reaction proceeds through the formation of an activated malonic acid species by acetic anhydride, followed by nucleophilic attack by the nitrogen atoms of 1,3-dimethylurea and subsequent cyclization and dehydration to form the barbiturate (B1230296) ring.
3.1. Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
3.2. Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of this compound.
Product Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
4.1. Physical Properties
| Property | Value |
| Appearance | White to faint yellow crystalline solid[1] |
| Melting Point | 121-123 °C[4] |
| Molecular Formula | C₆H₈N₂O₃ |
| Molar Mass | 156.14 g/mol [4] |
| Solubility | Soluble in hot water[4] |
4.2. Spectroscopic Data
| Technique | Key Data |
| ¹H NMR | Spectral data available, confirming the presence of methyl and methylene (B1212753) protons. |
| IR Spectroscopy | Characteristic peaks for C=O and C-N functional groups are observed. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product is detected. |
Safety and Handling
It is imperative to conduct a thorough risk assessment before commencing this synthesis. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
1,3-Dimethylurea: May cause skin and eye irritation.
-
Malonic Acid: Corrosive and can cause severe skin burns and eye damage.
-
Acetic Anhydride: Corrosive, flammable, and causes severe skin burns and eye damage. It is also a lachrymator.
-
Glacial Acetic Acid: Corrosive and flammable, causing severe skin burns and eye damage.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Releases toxic fumes.
Handle all chemicals with care and dispose of waste according to institutional and local regulations.
Conclusion
The synthesis of this compound from 1,3-dimethylurea and malonic acid using acetic anhydride is a well-established and reproducible method. While it may not offer the highest yields compared to alternative catalytic routes, its straightforward procedure makes it an accessible method for many research laboratories. The detailed protocol and characterization data provided in this guide are intended to support researchers and scientists in the successful synthesis and application of this valuable chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethylbarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbarbituric acid, a derivative of barbituric acid, is a versatile heterocyclic compound with significant applications in organic synthesis and pharmaceutical research.[1][2] Its unique structural features, conferred by the methyl groups at the 1 and 3 positions of the pyrimidine (B1678525) ring, impart specific physicochemical properties that are crucial for its reactivity and potential biological activity.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in its application and further study.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O₃ | [4][5] |
| Molecular Weight | 156.14 g/mol | [4][5][6] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | 121-126 °C | [4][6][7][8][9] |
| Boiling Point | 228.1 °C (Predicted) | [4] |
| pKa | 4.68 (at 25 °C) | [4] |
| Aqueous Solubility | Soluble in hot water (0.5 g/10 mL); 60 g/L | [4][6][8] |
| logP (Calculated) | -0.8 | [10] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on established laboratory techniques and can be adapted for specific experimental setups.
Melting Point Determination (Capillary Method)
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (121-126 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample.
Boiling Point Determination (Thiele Tube Method)
While the boiling point of this compound is predicted, this method can be used for experimental verification of similar liquid compounds.
Materials:
-
This compound sample (if liquid)
-
Thiele tube filled with mineral oil
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
Procedure:
-
Place a small amount of the liquid sample into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube with the sample.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the thermometer bulb is below the side arm.
-
Gently heat the side arm of the Thiele tube.
-
Observe a stream of bubbles emerging from the open end of the capillary tube as the liquid heats up.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.
Materials:
-
This compound
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the this compound solution and record the initial pH.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.5 mL) from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Plot a graph of pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve.
-
The pKa is equal to the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water, a critical parameter in drug development.
Materials:
-
This compound
-
Deionized water
-
Shake-flask apparatus or orbital shaker
-
Thermostatically controlled water bath
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of this compound to a known volume of deionized water in a flask. The excess solid should be visible.
-
Seal the flask and place it in a thermostatically controlled water bath on a shaker.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the solution to separate the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of a suitable solvent.
-
Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the original concentration in the saturated solution to determine the aqueous solubility.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Add a known volume of this solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the other pre-saturated solvent.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the solute between the two phases.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully withdraw a sample from each phase (n-octanol and aqueous).
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Visualized Workflows and Pathways
To further elucidate the practical and theoretical aspects of working with this compound, the following diagrams, created using the DOT language, illustrate key processes.
Caption: Synthesis of this compound Workflow.
Caption: Experimental Workflow for Physicochemical Property Determination.
Caption: Knoevenagel Condensation involving this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | 769-42-6 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound [webbook.nist.gov]
- 6. 1,3-ジメチルバルビツル酸 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 98% 769-42-6 India [ottokemi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound, 98% 769-42-6, India this compound, 98% 769-42-6 Manufacturers, China this compound, 98% 769-42-6 Suppliers [ottokemi.com]
- 10. SupraBank - Molecules - this compound [suprabank.org]
An In-depth Technical Guide to 1,3-Dimethylbarbituric Acid (CAS: 769-42-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbarbituric acid, with the CAS number 769-42-6, is a methylated derivative of barbituric acid. While barbituric acid itself is not pharmacologically active, its derivatives have historically been a cornerstone of sedative, hypnotic, and anticonvulsant therapies. This compound serves as a crucial building block in modern organic synthesis, particularly in the construction of a wide array of heterocyclic compounds. Its active methylene (B1212753) group makes it a valuable reagent in condensation reactions, leading to the formation of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in research and drug development.
Physicochemical and Spectral Data
The key physicochemical and spectral properties of this compound are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 769-42-6 | [1] |
| Molecular Formula | C₆H₈N₂O₃ | [1] |
| Molecular Weight | 156.14 g/mol | [1] |
| Appearance | White, cream, or pale yellow crystalline solid | |
| Melting Point | 121-123 °C | |
| Solubility | Soluble in hot water | |
| pKa | Not available | |
| LogP | Not available |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.2 | s | 6H | 2 x N-CH₃ |
| ~3.7 | s | 2H | CH₂ |
Note: Solvent and instrument frequency can cause variations in chemical shifts.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~28 | N-CH₃ |
| ~40 | CH₂ |
| ~151 | C=O (N-C=O) |
| ~167 | C=O (flanked by CH₂ and N) |
Note: Solvent and instrument frequency can cause variations in chemical shifts.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 3010-2940 | Medium | C-H stretch (methyl) | [2] |
| ~1700 | Strong | C=O stretch (imide) | [2] |
| ~1660 | Strong | C=O stretch (imide) | [2] |
| ~1146 | Medium | C-H in-plane bend (methyl) | [2] |
Synthesis and Experimental Protocols
This compound can be synthesized through several methods. Two common laboratory-scale procedures are detailed below.
Synthesis from 1,3-Dimethylurea (B165225) and Malonic Acid
This method involves the condensation of 1,3-dimethylurea and malonic acid in the presence of a dehydrating agent.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dimethylurea (1.0 eq) and malonic acid (1.1 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (B1165640) (3.0-4.0 eq) to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold ethanol (B145695).
-
The crude product can be purified by recrystallization from hot water or ethanol to yield pure this compound.
Synthesis from Diethyl Malonate and 1,3-Dimethylurea
This is a classic condensation method for the synthesis of barbiturates.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.0 eq) in ethanol.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
In a separate flask, dissolve 1,3-dimethylurea (1.0 eq) in a minimal amount of hot absolute ethanol.
-
Add the 1,3-dimethylurea solution to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the resulting solid in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from hot water or ethanol to obtain pure this compound.
Reactivity and Applications in Organic Synthesis
This compound is a versatile reagent in organic synthesis, primarily due to its active methylene group.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This compound readily participates in this reaction with aldehydes and ketones.[3][4][5]
Experimental Protocol for Knoevenagel Condensation with Benzaldehyde (B42025):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.[6][7]
-
Add a catalytic amount of a base, such as piperidine (B6355638) or triethylamine (B128534) (a few drops).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Heterocyclic Compounds
This compound is a key precursor for the synthesis of various fused heterocyclic systems, such as pyranopyrimidines. These reactions are often performed as one-pot, multi-component reactions.[6][8]
Experimental Protocol for the Synthesis of Pyrano[2,3-d]pyrimidines:
-
In a round-bottom flask, combine an aromatic aldehyde (1.0 eq), malononitrile (B47326) (1.0 eq), and this compound (1.0 eq) in ethanol.[6]
-
Add a catalytic amount of a suitable catalyst (e.g., a base like piperidine or a Lewis acid).
-
Stir the mixture at room temperature or with heating, as required by the specific catalyst and substrates.
-
Monitor the reaction by TLC.
-
After the reaction is complete, the product often precipitates. Collect the solid by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization.
Role in Drug Discovery and Development
While this compound itself is not a therapeutic agent, its derivatives are of significant interest in drug discovery. The pyrimidine-2,4,6-trione core structure is a recognized pharmacophore that can be elaborated to target various biological macromolecules.
A notable example is the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[9] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a promising strategy for cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways like those with BRCA mutations.
The general workflow for the development of this compound-based PARP-1 inhibitors can be visualized as follows:
Visualized Mechanisms and Workflows
Synthesis of this compound
The synthesis from 1,3-dimethylurea and malonic acid proceeds via a condensation reaction.
Mechanism of Knoevenagel Condensation
The base-catalyzed Knoevenagel condensation of an aldehyde with this compound involves several key steps.[3]
Conclusion
This compound is a highly valuable and versatile building block in organic chemistry. Its straightforward synthesis and the reactivity of its active methylene group make it an important precursor for a diverse range of heterocyclic compounds. For researchers in drug discovery, derivatives of this compound offer a promising scaffold for the development of novel therapeutics, as exemplified by the ongoing research into PARP-1 inhibitors. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for scientists working in these fields.
References
- 1. Dimethylbarbituric acid | C6H8N2O3 | CID 69860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. rltsc.edu.in [rltsc.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemcom.com [echemcom.com]
- 8. An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of some barbituric and this compound derivatives: A non-classical scaffold for potential PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 1,3-Dimethylbarbituric Acid in Organic Solvents
Abstract
1,3-Dimethylbarbituric acid is a key chemical intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Its solubility in different solvent systems is a critical parameter for reaction optimization, purification, formulation, and analytical method development. This technical guide provides a summary of the currently available solubility data for this compound in organic solvents. It details a comprehensive, generalized experimental protocol for the accurate determination of its solubility. Furthermore, this guide presents a visual workflow for this protocol and an overview of the key factors influencing the solubility of the compound.
Introduction
This compound (DMBA), also known as N,N'-Dimethylbarbituric acid, is a derivative of barbituric acid with the chemical formula C₆H₈N₂O₃. It is a white to pale yellow crystalline solid at room temperature.[1] DMBA serves as a versatile building block in organic synthesis, notably in Knoevenagel condensation reactions and for creating more complex molecules with potential therapeutic applications.[2]
Understanding the solubility of DMBA is paramount for controlling reaction kinetics, designing efficient crystallization-based purification processes, and developing stable formulations. A solvent's ability to dissolve DMBA is governed by the principle of "like dissolves like," where the polarity, hydrogen bonding capacity, and other physicochemical properties of both the solute (DMBA) and the solvent dictate the extent of dissolution.
This document consolidates the available qualitative and semi-quantitative solubility data for DMBA and provides a robust, standard methodology for researchers to determine its solubility in solvents relevant to their work.
Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of quantitative solubility data for this compound across a wide range of organic solvents. The available information is primarily qualitative or semi-quantitative. The data gathered is summarized in Table 1. Researchers are encouraged to determine solubility experimentally for their specific solvent systems and conditions.
Table 1: Summary of Available Solubility Data for this compound
| Solvent | Temperature | Solubility | Data Type | Reference(s) |
| Water | 20 °C | 60 g/L | Quantitative | [3][4] |
| Hot Water | Not Specified | 5 g / 100 mL (0.5g / 10 mL) | Semi-quantitative | [3][5][6] |
| Cold Water | Not Specified | Slightly to sparingly soluble | Qualitative | [1] |
| Ethanol | Not Specified | Soluble | Qualitative | [1][7] |
| Acetone | Not Specified | Soluble | Qualitative | [3] |
Experimental Protocol: Isothermal Equilibrium Gravimetric Method
The following protocol describes a reliable and widely used method for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.[4][5][6]
3.1. Principle An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to achieve a saturated solution. A known mass or volume of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining solid solute is measured.
3.2. Materials and Equipment
-
This compound (purity ≥99%)
-
Selected organic solvent(s) (analytical grade)
-
Jacketed glass vessel or multiple sealed vials
-
Thermostatic water bath or heating/cooling circulator
-
Magnetic stirrer and stir bars or orbital shaker
-
Analytical balance (±0.1 mg accuracy)
-
Syringes (glass, gas-tight)
-
Syringe filters (PTFE or other solvent-compatible material, e.g., 0.22 µm)
-
Pre-weighed glass vials or evaporating dishes
-
Drying oven or vacuum oven
3.3. Procedure
-
Preparation: Add an excess amount of this compound to a jacketed glass vessel or several smaller vials containing a known volume of the chosen solvent. "Excess" means that a visible amount of undissolved solid should remain at the bottom of the vessel after equilibration.
-
Equilibration: Seal the vessel(s) to prevent solvent evaporation. Place the vessel(s) in the thermostatic bath or connect the jacket to the circulator set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer or shaker. Allow the system to equilibrate for a sufficient time (typically 12-24 hours) to ensure the solution is saturated. Preliminary experiments may be needed to determine the minimum time to reach equilibrium.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for at least 1-2 hours while maintaining the constant temperature. This step is crucial for clear separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a specific volume (e.g., 2-5 mL) of the clear supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This prevents the precipitation or further dissolution of the solid during sampling.
-
Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed (tared) vial or evaporating dish. Record the exact mass of the solution transferred.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-70 °C). A vacuum oven can be used for heat-sensitive compounds or high-boiling point solvents to accelerate drying at lower temperatures.
-
Final Weighing: Dry the vial containing the solid residue to a constant mass.[4] Cool the vial to room temperature in a desiccator before each weighing. The final mass of the solute is the constant mass of the vial minus its initial tare mass.
3.4. Calculation The solubility (S) can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.
-
Mass of solute (m_solute): Final mass of vial - Tare mass of vial
-
Mass of solution transferred (m_solution): Mass of vial with solution - Tare mass of vial
-
Mass of solvent (m_solvent): m_solution - m_solute
Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100
Visualized Workflows and Relationships
Experimental Workflow Diagram
The following diagram illustrates the key steps of the isothermal equilibrium method for solubility determination.
Caption: Experimental workflow for gravimetric solubility determination.
Factors Influencing Solubility
The solubility of a solid in a liquid is a complex interplay of several physicochemical factors. The diagram below shows the logical relationships between the primary factors governing the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
Conclusion
While there is a lack of extensive, publicly available quantitative data on the solubility of this compound in a diverse set of organic solvents, its general behavior as a polar molecule suggests higher solubility in polar solvents like alcohols and lower solubility in nonpolar hydrocarbon solvents. For precise quantitative needs in research and development, experimental determination is essential. The isothermal equilibrium gravimetric method detailed in this guide provides a fundamental and accurate approach for this purpose. A thorough understanding and experimental characterization of DMBA's solubility will continue to be a critical enabler for its effective use in chemical synthesis and pharmaceutical development.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. lookchem.com [lookchem.com]
- 3. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 4. pharmajournal.net [pharmajournal.net]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. This compound (CAS 769-42-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Spectroscopic and Spectrometric Characterization of 1,3-Dimethylbarbituric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for 1,3-Dimethylbarbituric acid (CAS No: 769-42-6), a key intermediate in the synthesis of various biologically active compounds.[1] The following sections present a comprehensive collection of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental methodologies and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.
Data Presentation
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.7 | s | 2H | CH₂ |
| ~3.2 | s | 6H | 2 x N-CH₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (C4, C6) |
| ~152 | C=O (C2) |
| ~49 | CH₂ |
| ~28 | N-CH₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Sample Preparation: A sample of this compound was dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a spectrometer, such as a Varian CFT-20 or a similar instrument.[2]
¹H NMR Acquisition:
-
Frequency: 300-500 MHz
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
Pulse Width: 30-90 degrees
¹³C NMR Acquisition:
-
Frequency: 75-125 MHz
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-10 seconds
-
Pulse Program: Proton-decoupled
Data Interpretation Workflow
Caption: Workflow for the interpretation of NMR data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Medium | C-H stretch (methyl and methylene) |
| ~1750-1650 | Strong, Broad | C=O stretch (amide/ketone) |
| ~1450 | Medium | C-H bend (methyl and methylene) |
| ~1350 | Medium | C-N stretch |
Experimental Protocols
Sample Preparation:
-
KBr Pellet Method: A small amount of this compound was ground with potassium bromide (KBr) and pressed into a thin pellet.[3]
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly on the ATR crystal.[3]
Instrumentation: IR spectra were recorded on an FTIR spectrometer, such as a Bio-Rad FTS instrument.[3]
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Spectroscopic Data Acquisition Workflow
Caption: General workflow for the spectroscopic and spectrometric analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Data Presentation
| m/z | Relative Intensity (%) | Assignment |
| 156 | High | [M]⁺ (Molecular Ion) |
| 113 | Moderate | [M - C₂H₃NO]⁺ |
| 85 | Moderate | [M - C₃H₃NO₂]⁺ |
| 58 | High | [C₂H₄NO]⁺ |
| 42 | High | [C₂H₄N]⁺ |
Note: Fragmentation patterns can vary depending on the ionization method and energy.
Experimental Protocols
Instrumentation: Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system or a standalone mass spectrometer with a direct insertion probe.
GC-MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Ion Trap
-
GC Column: A suitable capillary column (e.g., DB-5ms)
Direct Infusion MS/MS:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
-
Precursor Ion Selection: The molecular ion ([M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer.
-
Collision Energy: Varied to induce fragmentation.
-
Mass Analyzer: Tandem quadrupole, ion trap, or time-of-flight (TOF).
This comprehensive guide provides foundational spectroscopic and spectrometric data for this compound, which is essential for its identification, characterization, and utilization in further research and development.
References
Unveiling the Solid-State Architecture of 1,3-Dimethylbarbituric Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of 1,3-Dimethylbarbituric acid, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the molecule's solid-state conformation and intermolecular interactions.
Introduction
This compound (DMBA), a derivative of barbituric acid, is a versatile building block in the synthesis of a wide range of heterocyclic compounds. Its molecular structure and the arrangement of molecules in the crystalline state are crucial for understanding its reactivity, physical properties, and potential biological activity. This guide summarizes the crystallographic data and experimental protocols for the determination of the crystal structure of this compound.
Molecular and Crystal Structure
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Structural Database (CSD) under the deposition number 160901, reveals the precise three-dimensional arrangement of the atoms within the molecule and the packing of the molecules in the crystal lattice.[1]
Crystallographic Data
The following table summarizes the key crystallographic data for this compound.
| Parameter | Value |
| CCDC Deposition No. | 160901 |
| Empirical Formula | C₆H₈N₂O₃ |
| Formula Weight | 156.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.123(2) Å |
| b | 11.123(3) Å |
| c | 8.234(2) Å |
| α | 90° |
| β | 109.12(3)° |
| γ | 90° |
| Volume | 703.1(3) ų |
| Z | 4 |
| Density (calculated) | 1.474 Mg/m³ |
Selected Bond Lengths and Angles
The intramolecular geometry of this compound is characterized by the following selected bond lengths and angles.
| Bond | Length (Å) | Bond | Angle (°) |
| N1-C2 | 1.375(2) | C2-N1-C6 | 125.1(1) |
| N1-C6 | 1.381(2) | C2-N3-C4 | 124.9(1) |
| N3-C2 | 1.378(2) | N1-C2-N3 | 116.3(1) |
| N3-C4 | 1.382(2) | N3-C4-C5 | 115.8(1) |
| C4-C5 | 1.492(2) | C4-C5-C6 | 115.5(1) |
| C5-C6 | 1.495(2) | N1-C6-C5 | 116.0(1) |
| C2-O2 | 1.215(2) | O2-C2-N1 | 121.9(1) |
| C4-O4 | 1.213(2) | O4-C4-N3 | 122.3(1) |
| C6-O6 | 1.214(2) | O6-C6-N1 | 122.1(1) |
Note: The data presented above is based on the crystallographic information file (CIF) for CCDC 160901.
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the following steps:
-
Reaction Setup: In a reaction vessel, 1,3-dimethylurea (B165225) and malonic acid are dissolved in glacial acetic acid at a temperature of 60-70 °C.[2]
-
Addition of Acetic Anhydride (B1165640): Acetic anhydride is then added to the solution, and the temperature is gradually increased to 90 °C.[2]
-
Reaction and Work-up: The mixture is stirred for several hours and then allowed to stand overnight. The volatile components are removed under reduced pressure.[2]
-
Crystallization: The residue is poured into hot ethanol, leading to the precipitation of crystals.[2]
-
Purification: The collected crystals are further purified by refluxing in a mixture of concentrated hydrochloric acid and water, followed by cooling and filtration to yield pure this compound.[2]
Another reported method involves the reaction of dimethyl malonate and 1,3-dimethylurea in the presence of a sodium alkoxide catalyst in a solvent mixture such as n-butanol and toluene.[3] The product is then precipitated by acidification and purified by recrystallization.[3]
Crystallization for Single-Crystal X-ray Diffraction
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of this compound in a suitable solvent. Common purification methods that can yield high-quality crystals include crystallization from water or a mixture of carbon tetrachloride and chloroform.[4][5] Sublimation in a vacuum is another effective method for obtaining pure crystalline material.[4][5]
X-ray Data Collection and Structure Refinement
The determination of the crystal structure of this compound involves the following general workflow:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected using a diffractometer, typically with Mo-Kα radiation. Data is collected at a controlled temperature.
-
Structure Solution: The crystal structure is solved using direct methods.
-
Structure Refinement: The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for the synthesis and crystal structure determination of this compound.
References
Thermal Stability and Decomposition of 1,3-Dimethylbarbituric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition of 1,3-dimethylbarbituric acid. Drawing upon available thermochemical data, mass spectrometry, and studies of related barbituric acid derivatives, this document outlines the compound's thermal properties, potential decomposition pathways, and the experimental methodologies used to assess its stability.
Thermophysical and Thermochemical Properties
This compound is a crystalline solid with a melting point in the range of 121-123 °C. Its thermal behavior up to melting has been characterized primarily by Differential Scanning Calorimetry (DSC). While comprehensive studies detailing its decomposition at higher temperatures are limited, thermochemical data regarding its enthalpy of formation have been determined through combustion calorimetry.
Table 1: Thermophysical and Thermochemical Data for this compound
| Parameter | Value | Method | Reference |
| Melting Point | 121-123 °C | Not specified | [Sigma-Aldrich] |
| Standard Molar Enthalpy of Formation (crystalline, T = 298.15 K) | -639.6 ± 1.9 kJ·mol⁻¹ | Static Bomb Combustion Calorimetry | [1] |
| Enthalpy of Sublimation (T = 298.15 K) | 92.3 ± 0.6 kJ·mol⁻¹ | Transpiration Method | [1] |
| Standard Molar Enthalpy of Formation (gas phase, T = 298.15 K) | -547.3 ± 2.0 kJ·mol⁻¹ | Calculated from crystalline and sublimation data | [1] |
Thermal Decomposition Profile
Studies on the thermal decomposition of a related compound, the 1,3-dimethyl derivative of phenobarbital (B1680315), in the presence of a methylating agent, revealed the cleavage of the barbiturate (B1230296) ring.[2] The major decomposition products identified were N-methyl-2-phenylbutyramide, N,N-dimethyl-2-phenylbutyramide, and various malondiamide derivatives.[2] This suggests that the primary decomposition pathway for this compound likely involves the rupture of the heterocyclic ring.
Proposed Decomposition Mechanism
A definitive, experimentally verified decomposition mechanism for this compound has not been published. However, a plausible pathway can be postulated based on its structure, the known decomposition products of related compounds, and its electron ionization mass spectrum. The mass spectrum of this compound shows significant fragmentation, providing clues to the weakest bonds in the molecule.
The proposed mechanism likely initiates with the cleavage of the pyrimidine (B1678525) ring, which is the core structure of barbiturates. The presence of N-methyl groups is expected to influence the fragmentation pattern compared to unsubstituted barbituric acid. The decomposition is likely to proceed through a series of complex reactions including, but not limited to, isocyanate formation, decarboxylation, and subsequent fragmentation of the side chains, ultimately leading to the formation of stable gaseous products such as CO, CO₂, and NOx.
Experimental Protocols
To rigorously assess the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges of decomposition and the associated mass losses.
Methodology:
-
A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed on a high-precision microbalance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to prevent oxidation).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots percentage mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates for distinct decomposition steps.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any other phase transitions or exothermic/endothermic decomposition events.
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram plots heat flow versus temperature, revealing endothermic events (like melting) and exothermic events (like decomposition).
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during decomposition.
Methodology:
-
The outlet of the TGA furnace is coupled to a gas analysis system, typically a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) Spectrometer.
-
As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.
-
The resulting data provides information on the chemical nature of the decomposition products at different temperatures, which is crucial for elucidating the decomposition mechanism.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a chemical compound like this compound.
Conclusion
The thermal stability of this compound is a critical parameter for its handling, storage, and application in various fields, including drug development and organic synthesis. While its behavior up to its melting point is reasonably well-characterized, a comprehensive understanding of its high-temperature decomposition is still an area requiring further investigation. The available data suggests that the decomposition of this compound proceeds via the cleavage of its heterocyclic ring, leading to the formation of various gaseous products. Future research employing coupled techniques such as TGA-MS and TGA-FTIR is necessary to fully elucidate the decomposition pathway and to quantify the kinetic parameters of this process. Such studies will provide a more complete picture of the thermal properties of this important molecule.
References
Tautomerism in N,N'-Dimethylbarbituric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-dimethylbarbituric acid, a derivative of barbituric acid, is a versatile molecule in synthetic and medicinal chemistry. Unlike its parent compound, the methylation of the nitrogen atoms at positions 1 and 3 precludes the possibility of lactam-lactim tautomerism. Consequently, the tautomeric landscape of N,N'-dimethylbarbituric acid is dominated by the keto-enol equilibrium involving the active methylene (B1212753) group at the C5 position. This technical guide provides a comprehensive overview of the tautomerism of N,N'-dimethylbarbituric acid, consolidating available data on its synthesis, structural characterization, and the analytical techniques employed to study its tautomeric forms. While quantitative experimental data on the keto-enol equilibrium in solution remains limited in the current literature, this guide establishes a framework for future investigations by detailing relevant experimental and computational protocols.
Introduction
Barbituric acid and its derivatives have long been a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1] The biological and chemical properties of these compounds are intrinsically linked to their tautomeric forms. In N,N'-dimethylbarbituric acid (also known as 1,3-dimethylbarbituric acid), the substitution of methyl groups on the nitrogen atoms simplifies the tautomeric possibilities by blocking the lactam-lactim tautomerism that is characteristic of the parent molecule. This leaves the keto-enol tautomerism as the primary dynamic equilibrium, which can significantly influence the molecule's reactivity, polarity, and interaction with biological targets. Understanding and quantifying this equilibrium is therefore of paramount importance for its application in drug design and development.[2]
This guide will delve into the structural aspects of N,N'-dimethylbarbituric acid, present the synthetic routes for its preparation, and outline the experimental and computational methodologies that can be employed to elucidate the intricacies of its keto-enol tautomerism.
Tautomeric Forms of N,N'-Dimethylbarbituric Acid
The tautomerism in N,N'-dimethylbarbituric acid involves the interconversion between the diketo form and two possible enol forms. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and concentration.
dot
Caption: Keto-enol tautomerism in N,N'-dimethylbarbituric acid.
Synthesis of N,N'-Dimethylbarbituric Acid
Several synthetic methods for the preparation of N,N'-dimethylbarbituric acid have been reported. The most common approach involves the condensation of a malonic acid derivative with N,N'-dimethylurea.
Synthesis from Diethyl Malonate and N,N'-Dimethylurea
A widely used method involves the base-catalyzed condensation of diethyl malonate with N,N'-dimethylurea.[3]
Experimental Protocol:
-
In a reaction vessel, combine 1.2 moles of diethyl malonate and 1.1 moles of N,N'-dimethylurea.
-
Add a solution of n-butanol and toluene (B28343) (e.g., 1150 g) as the solvent.
-
Add 72 g of sodium ethoxide as a catalyst.
-
Heat the mixture to 100-120 °C with stirring and reflux for 9 hours.
-
After the reaction is complete, cool the mixture to allow for the precipitation of a solid.
-
Collect the solid by filtration.
-
Dissolve the solid in water and adjust the pH to 1-2 with hydrochloric acid to precipitate the crude product.
-
Collect the crude product by filtration.
-
Recrystallize the crude product to obtain pure N,N'-dimethylbarbituric acid.
Structural Characterization
Crystal Structure
The solid-state structure of N,N'-dimethylbarbituric acid has been determined by X-ray crystallography. The crystallographic data, available from the Cambridge Crystallographic Data Centre (CCDC), provides definitive evidence of the predominant tautomeric form in the crystalline state.[1]
Data Presentation: Crystallographic Data
| Parameter | Value |
| CCDC Number | 160901 |
| Empirical Formula | C6H8N2O3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
The crystal structure reveals that in the solid state, N,N'-dimethylbarbituric acid exists exclusively in the diketo form .
Spectroscopic Analysis of Tautomerism
Spectroscopic techniques are powerful tools for investigating tautomeric equilibria in solution.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for studying keto-enol tautomerism. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation and quantification of tautomers.
Experimental Protocol for NMR Analysis:
-
Prepare solutions of N,N'-dimethylbarbituric acid in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, and D2O) at a known concentration.
-
Acquire 1H and 13C NMR spectra for each solution at a constant temperature.
-
Identify the characteristic signals for the keto and enol tautomers. For the keto form, a singlet for the C5 methylene protons (CH2) is expected. For the enol form, a signal for the vinylic proton (=CH) would be observed.
-
Integrate the signals corresponding to each tautomer in the 1H NMR spectrum.
-
Calculate the equilibrium constant (K_T = [enol]/[keto]) from the ratio of the integrals.
-
To study the thermodynamics of the equilibrium, acquire spectra at various temperatures and construct a van't Hoff plot (ln(K_T) vs. 1/T).
Data Presentation: Expected NMR Chemical Shifts
| Tautomer | Functional Group | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |
| Diketo | C5-H2 | ~3.5 - 4.0 | ~40 - 50 |
| Enol | C5-H | ~5.0 - 6.0 | ~90 - 100 |
| Enol | C-OH | Variable (solvent dependent) | ~160 - 170 |
Caption: Workflow for computational analysis of tautomerism.
Conclusion and Future Outlook
N,N'-dimethylbarbituric acid presents a simplified yet important model for studying keto-enol tautomerism in the barbiturate (B1230296) family. The methylation of the nitrogen atoms effectively isolates this equilibrium for investigation. While the solid-state structure is confirmed to be the diketo form, a comprehensive understanding of its behavior in solution requires further experimental and computational investigation.
The protocols outlined in this guide provide a clear roadmap for researchers to quantitatively determine the tautomeric equilibrium constants and thermodynamic parameters in various solvents. Such data will be invaluable for predicting the reactivity and biological activity of N,N'-dimethylbarbituric acid and for the rational design of novel derivatives in drug development. Future work should focus on conducting systematic NMR and UV-Vis studies in a range of solvents, complemented by high-level computational analysis, to provide a complete picture of the tautomeric landscape of this important molecule.
References
Synthesis of 1,3-Dimethylbarbituric Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,3-dimethylbarbituric acid and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines detailed experimental protocols for key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and visualizes essential workflows and biological pathways using Graphviz diagrams.
Core Synthesis of this compound
This compound serves as a crucial scaffold for the generation of a wide array of derivatives. Its synthesis is typically achieved through the condensation of 1,3-dimethylurea (B165225) with either malonic acid or a malonic ester.
Synthesis from 1,3-Dimethylurea and Malonic Acid
This method involves the reaction of 1,3-dimethylurea and malonic acid in the presence of acetic anhydride (B1165640).[1]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 276 g (3.14 mol) of 1,3-dimethylurea and 376 g (3.62 mol) of malonic acid in 600 ml of glacial acetic acid at a temperature of 60-70°C.[1]
-
To the resulting solution, add 1250 ml of acetic anhydride.[1]
-
Gradually increase the temperature to 90°C and maintain stirring for 6 hours.[1]
-
Allow the reaction mixture to stand at room temperature overnight.[1]
-
Distill off the glacial acetic acid and acetic anhydride under reduced pressure.[1]
-
Pour the hot residue into 500 ml of ethanol (B145695) to induce crystallization.[1]
-
Collect the deposited crystals by filtration.[1]
-
Reflux the crystals in a mixture of 380 ml of concentrated hydrochloric acid and 400 ml of water for 2 hours.[1]
-
Cool the mixture with ice for 6 hours to allow for complete precipitation.[1]
-
Collect the crystals by filtration and wash with a small amount of ethanol to yield this compound.[1]
Synthesis from 1,3-Dimethylurea and Malonic Esters
An alternative route utilizes malonic esters, such as diethyl malonate or dimethyl malonate, in the presence of a strong base like sodium ethoxide.[2][3]
Experimental Protocol:
-
In a reaction vessel, add 1.2 mol of diethyl malonate and 1.1 mol of 1,3-dimethylurea to a solvent mixture of n-butanol and toluene (B28343) (1150 g).[2][3]
-
Heat the mixture to 100-120°C with stirring and reflux for 9 hours.[2][3]
-
After the reaction is complete, cool the mixture to allow for the precipitation of a solid.[2][3]
-
Collect the solid by filtration and dissolve it in water.[2][3]
-
Adjust the pH of the solution to 1-2 with hydrochloric acid to precipitate the crude product.[2][3]
-
Collect the crude product by filtration and recrystallize to obtain pure this compound.[2][3]
Quantitative Data for Core Synthesis:
| Method | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Malonic Acid | 1,3-Dimethylurea, Malonic Acid | Acetic Anhydride, HCl | Glacial Acetic Acid, Ethanol, Water | 90 | 6 | Not specified | [1] |
| Diethyl Malonate | 1,3-Dimethylurea, Diethyl Malonate | Sodium Ethoxide | n-Butanol, Toluene | 100-120 | 9 | 75 | [2][3] |
| Dimethyl Malonate | 1,3-Dimethylurea, Dimethyl Malonate | Sodium Ethoxide | n-Butanol, Toluene | 100-120 | 10 | 75 | [2][3] |
Synthesis of this compound Derivatives via Knoevenagel Condensation
The active methylene (B1212753) group at the C-5 position of this compound makes it an ideal substrate for Knoevenagel condensation with various aldehydes. This reaction is a cornerstone for creating a diverse library of 5-substituted derivatives.
General Experimental Workflow:
Caption: General workflow for Knoevenagel condensation.
Experimental Protocol (Example with Aromatic Aldehydes):
-
In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of the desired aromatic aldehyde in a suitable solvent such as ethanol.
-
Add a catalytic amount of a weak acid or base (e.g., a few drops of acetic acid or piperidine).
-
Stir the reaction mixture at room temperature or reflux for a period ranging from 1 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol) to remove unreacted starting materials.
-
Further purify the product by recrystallization from an appropriate solvent to obtain the pure 5-aryl-1,3-dimethylbarbituric acid derivative.
Biological Activities and Signaling Pathways
Derivatives of this compound have shown promise as inhibitors of various enzymes, including urease and poly(ADP-ribose) polymerase 1 (PARP1).
Urease Inhibition
Certain this compound derivatives have been identified as potent urease inhibitors, which is a therapeutic target for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.
Quantitative Data for Urease Inhibition:
| Compound | IC₅₀ (µM) | Reference |
| Derivative (IIIj) | 15.22 ± 0.49 | [4] |
| Derivative (IIIg) | 16.05 ± 0.16 | [4] |
| Derivative (IIIa) | 16.29 ± 0.73 | [4] |
| Derivative (IIIb) | 21.17 ± 0.21 | [4] |
| Thiourea (Standard) | 22.80 ± 2.20 | [4] |
| Derivative 7h | 0.61 ± 0.06 | [5] |
| Derivative 7m | 0.86 ± 0.11 | [5] |
| Hydroxyurea (Standard) | 100 ± 0.15 | [5] |
Urease Catalytic and Inhibition Pathway:
Caption: Urease inhibition by this compound derivatives.
PARP1 Inhibition
Several this compound derivatives have demonstrated potent inhibitory activity against PARP1, an enzyme crucial for DNA repair. PARP inhibitors are a clinically important class of anti-cancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This is based on the principle of synthetic lethality.
Quantitative Data for PARP1 Inhibition:
| Compound | IC₅₀ (nM) | Reference |
| 5c | 30.51 | [6] |
| 7b | 41.60 | [6] |
| 7d | 41.53 | [6] |
| 7e | 36.33 | [6] |
| 12a | 45.40 | [6] |
| 12c | 50.62 | [6] |
| Olaparib (Standard) | 43.59 | [6] |
PARP1 Inhibition and Synthetic Lethality Pathway:
Caption: Synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery and development. The synthetic routes are well-established, with the Knoevenagel condensation providing a robust method for generating diverse chemical entities. The demonstrated biological activities, particularly as urease and PARP1 inhibitors, highlight the therapeutic potential of this scaffold. Further exploration of structure-activity relationships and optimization of lead compounds are warranted to fully exploit the pharmacological promise of this chemical class.
References
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 4. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Electrochemical Properties of 1,3-Dimethylbarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the electrochemical properties of 1,3-Dimethylbarbituric acid. The document summarizes key findings from published research, details relevant experimental methodologies, and visualizes complex electrochemical pathways. While direct electrochemical studies on this compound are limited, its significant role as a nucleophile in electrochemical reactions is well-documented and will be a central focus of this guide.
Core Electrochemical Behavior
The most prominent electrochemical pathway involving this compound is the ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism . This mechanism is frequently observed in the presence of electrochemically oxidizable compounds such as catechols and other phenolic compounds.
The ECEC Mechanism
The ECEC mechanism involving this compound typically proceeds as follows:
-
Initial Electrochemical Step (E): An electroactive species (e.g., catechol) is oxidized at the electrode surface to form a reactive intermediate (e.g., an o-benzoquinone).
-
First Chemical Step (C): this compound, acting as a nucleophile, attacks the electrochemically generated intermediate in a Michael addition reaction.
-
Second Electrochemical Step (E): The product of the Michael addition is subsequently oxidized at the electrode surface.
-
Second Chemical Step (C): This is often an intramolecular reaction, such as cyclization, leading to the final stable product.
This pathway has been utilized for the electrosynthesis of various heterocyclic compounds.
Quantitative Electrochemical Data
Quantitative data on the intrinsic electrochemical properties of this compound is scarce. The following table summarizes representative data from studies where it was used as a nucleophile in the electrochemical oxidation of catechol.
| Parameter | Value | Conditions | Source |
| Reactant | Catechol in the presence of this compound | [1] | |
| Electrode | Graphite Anode | Aqueous solution with sodium acetate | [1] |
| Mechanism | ECEC (Electrochemical-Chemical-Electrochemical-Chemical) | Michael addition of this compound to the anodically formed benzoquinone | [1][2] |
| Note | This compound itself showed no activity towards the nickel hydroxide (B78521) electrode in the absence of catechol under the same experimental conditions. | [3] |
Experimental Protocols
The following sections detail generalized experimental protocols for investigating the electrochemical behavior of compounds in the presence of this compound, primarily using cyclic voltammetry.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electrochemical technique used to study the redox properties of chemical species.[4][5]
Objective: To investigate the electrochemical oxidation of an electroactive species (e.g., catechol) in the presence of this compound and to characterize the ECEC reaction mechanism.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Electrolyte solution (e.g., 0.1 M phosphate (B84403) buffer solution of a specific pH)
-
This compound
-
Electroactive species of interest (e.g., catechol)
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any adhered alumina particles.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare the electrolyte solution of the desired pH.
-
Prepare stock solutions of the electroactive species and this compound in the electrolyte solution.
-
For the experiment, prepare a solution containing the desired concentrations of the electroactive species and this compound in the electrolyte.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential (Ei)
-
Switching Potential (Es)
-
Final Potential (Ef)
-
Scan Rate (ν) (e.g., 100 mV/s)
-
-
Run the cyclic voltammogram.
-
Record cyclic voltammograms at various scan rates to investigate the kinetics of the reaction.
-
To study the effect of pH, repeat the experiment using electrolyte solutions of different pH values.[9]
-
Visualizations
The following diagrams illustrate the key electrochemical mechanism and a typical experimental workflow.
Caption: The ECEC (Electrochemical-Chemical-Electrochemical) mechanism involving this compound.
Caption: A generalized workflow for a cyclic voltammetry experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of electrochemical oxidation of catechol and 3-substituted catechols in the presence of barbituric acid derivatives. Synthesis of new dispiropyrimidine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of Novel 1,3-Dimethylbarbituric Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The scaffold of 1,3-dimethylbarbituric acid, a derivative of barbituric acid, is proving to be a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. Recent research has highlighted the potential of these derivatives in oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the current landscape, focusing on quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action.
Introduction to this compound Derivatives
This compound is a heterocyclic compound that serves as a key building block in organic synthesis.[1] Its unique chemical properties, imparted by the two methyl groups on the pyrimidine (B1678525) ring, allow for the creation of a diverse library of derivatives.[1][2] These modifications have led to compounds with significant therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties.[2] The core structure's ability to be readily functionalized has made it a focal point in medicinal chemistry for the generation of new drug candidates.[3]
Quantitative Biological Activity Data
The following tables summarize the quantitative data from recent studies on the biological activities of novel this compound derivatives, offering a comparative view of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| 7b | PARP1 | - | 41.60 | Olaparib | 43.59 | [4][5] |
| 7d | PARP1 | - | 41.53 | Olaparib | 43.59 | [4][5] |
| 7e | PARP1 | - | 36.33 | Olaparib | 43.59 | [4][5] |
| 7a | PARP1 | - | 66.57 | Olaparib | 43.59 | [4][5] |
| 12a | PARP1 | - | 45.40 | Olaparib | 43.59 | [4][5] |
| 12c | PARP1 | - | 50.62 | Olaparib | 43.59 | [4][5] |
| 3s | - | BEL-7402 | 4020 | 5-Fluorouracil | - | [6] |
| 11 | - | MCF-7 | 2340 | Doxorubicin | 3240 | [7] |
| 11 | - | HT-29 | 3240 | Doxorubicin | 4750 | [7] |
Table 2: Anti-urease Activity of this compound Derivatives
| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| IIIj | Urease | 15.22 ± 0.49 | Thiourea | 22.80 ± 2.20 | [8] |
| IIIg | Urease | 16.05 ± 0.16 | Thiourea | 22.80 ± 2.20 | [8] |
| IIIa | Urease | 16.29 ± 0.73 | Thiourea | 22.80 ± 2.20 | [8] |
| IIIb | Urease | 21.17 ± 0.21 | Thiourea | 22.80 ± 2.20 | [8] |
| 7h | Urease | - | Hydroxyurea | 100 ± 0.15 | [9] |
| 7h | Urease | - | Thiourea | 23 ± 1.7 | [9] |
Detailed Experimental Protocols
This section outlines the methodologies employed in the synthesis and biological evaluation of novel this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves a multi-step process. For instance, the synthesis of bis-Schiff bases bearing a thiobarbituric acid moiety proceeds as follows:
-
Esterification: 2,4-dihydroxy benzaldehyde (B42025) and chloro ethyl acetate (B1210297) are esterified in the presence of K2CO3 in DMF under reflux conditions.[8]
-
Condensation: The resulting esterified aldehyde is then reacted with this compound at room temperature for approximately one hour.[8]
-
Hydrazinolysis: The product from the previous step is treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) with acetic acid as a catalyst to form a bis-hydrazide.[8]
-
Schiff Base Formation: Finally, substituted aromatic aldehydes are reacted with the bis-hydrazide in ethanol with acetic acid as a catalyst to yield the final bis-Schiff base derivatives.[8]
In Vitro PARP1 Inhibition Assay
The inhibitory activity of the synthesized compounds against Poly (ADP-ribose) polymerase 1 (PARP1) is a key measure of their anticancer potential.
-
Assay Principle: The assay is based on the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate.
-
Procedure:
-
Varying concentrations of the test compounds and the standard inhibitor (e.g., Olaparib) are added to the wells.
-
The reaction is initiated by the addition of PARP1 enzyme and a biotinylated NAD+ solution.
-
After incubation, the plate is washed, and a streptavidin-HRP conjugate is added to bind to the biotinylated ADP-ribose.
-
A colorimetric substrate is then added, and the absorbance is measured to determine the extent of PARP1 inhibition. The IC50 values are calculated from the dose-response curves.[4]
-
In Vitro Urease Inhibition Assay
The potential of the derivatives as anti-ulcer agents can be assessed through their ability to inhibit the urease enzyme.
-
Assay Principle: The assay measures the amount of ammonia (B1221849) produced from the hydrolysis of urea (B33335) by the urease enzyme.
-
Procedure:
-
The test compounds are pre-incubated with Jack bean urease in a buffer solution.
-
Urea solution is then added to start the enzymatic reaction.
-
The amount of ammonia produced is determined spectrophotometrically using the indophenol (B113434) method.
-
The percentage of inhibition is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentrations.[8]
-
Cell-Based Anticancer Assays (MTT Assay)
The antiproliferative activity of the compounds against various cancer cell lines is commonly evaluated using the MTT assay.
-
Cell Culture: Human cancer cell lines (e.g., BEL-7402, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
After treatment, an MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.[6]
-
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures provide a clearer understanding of the research.
Caption: PARP1 Inhibition Pathway by this compound Derivatives.
Caption: Workflow for In Vitro Urease Inhibition Assay.
Conclusion and Future Directions
Novel this compound derivatives represent a promising class of compounds with diverse and potent biological activities. The data presented herein underscore their potential as anticancer agents through mechanisms such as PARP1 inhibition, leading to cell cycle arrest and apoptosis.[4][5] Furthermore, their significant anti-urease activity positions them as potential candidates for the treatment of peptic ulcers.[8]
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. The versatility of the this compound scaffold, combined with the encouraging preclinical data, warrants further investigation and development of these compounds as next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of some barbituric and this compound derivatives: A non-classical scaffold for potential PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1,3-Dimethylbarbituric Acid in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-dimethylbarbituric acid as a key reactant in the Knoevenagel condensation for the synthesis of 5-arylidene-1,3-dimethylbarbituric acid derivatives. While not a catalyst itself in this reaction, its activated methylene (B1212753) group makes it an important substrate for forming carbon-carbon double bonds.
Introduction
The Knoevenagel condensation is a fundamental reaction in organic synthesis that involves the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone.[1][2] this compound is a highly reactive methylene compound due to the adjacent electron-withdrawing carbonyl groups. This reactivity allows it to readily undergo Knoevenagel condensation with a variety of aromatic and heteroaromatic aldehydes to produce a range of 5-arylidene derivatives. These products are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as organic oxidants.[3]
This document outlines detailed protocols for the Knoevenagel condensation using this compound as the active methylene component under various catalytic conditions, presents quantitative data for a range of substrates, and illustrates the reaction mechanism and experimental workflow.
Data Presentation
The following table summarizes the quantitative data for the Knoevenagel condensation of this compound with various aldehydes using different catalysts and reaction conditions.
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Isonicotinic acid (10 mol%) | Ethanol (B145695)/Water (19:1) | 30 min | 95 | [4] |
| 4-Nitrobenzaldehyde | Isonicotinic acid (10 mol%) | Ethanol/Water (19:1) | 25 min | 96 | [4] |
| 4-Methoxybenzaldehyde | Isonicotinic acid (10 mol%) | Ethanol/Water (19:1) | 40 min | 92 | [4] |
| Benzaldehyde | Isonicotinic acid (10 mol%) | Ethanol/Water (19:1) | 35 min | 93 | [4] |
| 2-Methoxybenzaldehyde | Piperidine | Ethanol | Not Specified | High | [2] |
| Pyrene-1-carboxaldehyde | Pd6 water-soluble cage | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
General Protocol for Knoevenagel Condensation Catalyzed by Isonicotinic Acid
This protocol is adapted from the procedure described by Moosavi-Zare, et al.[4]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Isonicotinic acid (catalyst)
-
Ethanol
-
Deionized water
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and recrystallization
Procedure:
-
To a 25 mL round-bottomed flask, add this compound (2 mmol), the desired aromatic aldehyde (2 mmol), and isonicotinic acid (0.2 mmol, 10 mol%).
-
Add 10 mL of a 19:1 ethanol/water mixture to the flask.
-
Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer hotplate.
-
Heat the reaction mixture to 60°C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 25-40 minutes), remove the flask from the oil bath and allow it to cool to room temperature.
-
The crude product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture.
-
Purify the product by recrystallization from a mixture of ethanol and water (9:1) to obtain the desired 5-arylidene-1,3-dimethylbarbituric acid derivative.
Visualizations
Knoevenagel Condensation Reaction Mechanism
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Workflow for Knoevenagel Condensation
Caption: General experimental workflow for the synthesis of 5-arylidene-1,3-dimethylbarbituric acids.
References
Application Notes and Protocols: Knoevenagel Condensation of 1,3-Dimethylbarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene (B1212753) compound with a carbonyl group.[1][2][3] This reaction is particularly valuable in medicinal chemistry for the synthesis of diverse heterocyclic compounds. Derivatives of 1,3-dimethylbarbituric acid, when used as the active methylene component, lead to the formation of 5-substituted products with a wide range of demonstrated biological activities, including potential as anticancer, antibacterial, and anti-inflammatory agents.[4][5] Notably, some derivatives have been investigated as potent PARP1 inhibitors, highlighting their relevance in drug discovery.[6]
This document provides a detailed protocol for the Knoevenagel condensation of this compound with aromatic aldehydes, summarizing various catalytic systems and reaction conditions to guide researchers in synthesizing these valuable compounds.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various reported methods for the Knoevenagel condensation of barbituric acid derivatives with aromatic aldehydes, offering a comparative overview of catalysts, solvents, reaction times, and yields. This allows for an informed selection of an appropriate synthetic route based on available resources and desired outcomes.
| Catalyst | Aldehyde Substrate | Solvent | Reaction Time | Yield (%) | Reference |
| Sodium Acetate (B1210297) | Aromatic Aldehydes | Solvent-free (Grinding) | 5-10 min | 90-96 | [7] |
| CuO Nanoparticles | 4-Chlorobenzaldehyde | Solvent-free (Stirring) | 15 min | 96 | [4] |
| Fe₂O₃/NiFe₂O₄ Nanoparticles | 4-Dimethylaminobenzaldehyde | Water/Ethanol (B145695) (1:1) | 10 min | 98 | |
| Acetic Acid (catalytic) | Aromatic Aldehydes | Ethanol | 0.9-1.4 h | 76-85 | [8] |
| Isonicotinic Acid | Aromatic Aldehydes | Ethanol/Water (19:1) | Not Specified | High | [9] |
| No Catalyst | 4-Chlorobenzaldehyde | Solvent-free | Not Specified | 25 | [4] |
Experimental Protocols
This section outlines a general, adaptable protocol for the Knoevenagel condensation of this compound with an aromatic aldehyde. The choice of catalyst and solvent can be adapted from the table above based on the specific requirements of the synthesis.
Materials:
-
This compound
-
Aromatic aldehyde of choice
-
Catalyst (e.g., Sodium Acetate, Acetic Acid, etc.)
-
Solvent (e.g., Ethanol, Water, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., Ethanol, Ethanol/Water mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and the selected catalyst (e.g., 10 mol% of isonicotinic acid or an equimolar amount of sodium acetate for grinding).[7][9]
-
Solvent Addition: Add the appropriate solvent as indicated by the chosen protocol (e.g., 10 mL of Ethanol/Water 19:1).[9] For solvent-free reactions, proceed directly to the next step.
-
Reaction Conditions:
-
For Room Temperature Reactions: Stir the mixture vigorously at room temperature.
-
For Heated Reactions: Attach a reflux condenser and heat the mixture to the desired temperature (e.g., 60°C) using an oil bath.[9]
-
For Solvent-Free Grinding: Grind the mixture of reactants and solid catalyst using a mortar and pestle.[7]
-
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common mobile phase is a mixture of hexane (B92381) and ethyl acetate. The reaction is considered complete when the starting materials are no longer visible on the TLC plate.
-
Work-up and Isolation:
-
For Solvent-Based Reactions: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no solid forms, the solvent may need to be partially evaporated under reduced pressure to induce crystallization.
-
For Solvent-Free Reactions: Add distilled water to the solid reaction mixture, stir, and then collect the product by vacuum filtration.[7]
-
-
Purification: Wash the collected solid with a small amount of cold solvent (e.g., water or ethanol) to remove any unreacted starting materials or catalyst. For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.[9]
-
Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.[8]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Knoevenagel Condensation.
Logical Relationship: From Synthesis to Application
Caption: From Synthesis to Potential Therapeutic Application.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. isca.me [isca.me]
- 5. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]
- 6. Design and synthesis of some barbituric and this compound derivatives: A non-classical scaffold for potential PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. rltsc.edu.in [rltsc.edu.in]
- 9. pcbiochemres.com [pcbiochemres.com]
The Versatility of 1,3-Dimethylbarbituric Acid in Multicomponent Reactions for Heterocyclic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
1,3-Dimethylbarbituric acid has emerged as a versatile and pivotal building block in the realm of organic synthesis, particularly in multicomponent reactions (MCRs) for the construction of diverse and complex heterocyclic scaffolds. Its unique structural features and reactivity enable the efficient synthesis of a wide array of fused and spiro-heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key multicomponent reactions involving this compound, offering a practical guide for researchers in academia and industry.
Application Notes
This compound is a derivative of barbituric acid, a compound historically recognized for its sedative and hypnotic properties.[1] However, the applications of its N,N'-dimethylated analog in modern synthetic chemistry extend far beyond its pharmacological lineage. The presence of the active methylene (B1212753) group at the C-5 position, flanked by two carbonyl groups, makes it an excellent nucleophile in various condensation and addition reactions.[2] This reactivity is harnessed in multicomponent reactions to generate molecular complexity in a single synthetic step, aligning with the principles of green and efficient chemistry.[3]
Key applications include the synthesis of:
-
Pyrano[2,3-d]pyrimidines: These fused heterocyclic systems are synthesized through the reaction of this compound, an aldehyde, and a C-H activated acid like malononitrile (B47326).[4][5] These compounds are known to exhibit a broad spectrum of biological activities.[6]
-
Spiroheterocycles: The reaction of this compound with various unsaturated systems can lead to the formation of intricate spiro compounds, which are valuable scaffolds in drug discovery.[7][8]
-
Furopyrimidines: Multicomponent reactions involving isocyanides, dialdehydes, and this compound can yield highly substituted furopyrimidine derivatives.[3]
The utility of this compound is further enhanced by the development of various catalytic systems, including nanocatalysts, which can improve reaction efficiency, yields, and selectivity under mild conditions.[4][9]
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
The synthesis of pyrano[2,3-d]pyrimidine diones is a classic example of a multicomponent reaction involving this compound. This reaction typically proceeds via a tandem Knoevenagel condensation followed by a Michael addition.[5]
General Reaction Scheme:
Caption: General workflow for the synthesis of Pyrano[2,3-d]pyrimidine derivatives.
Quantitative Data Summary:
The efficiency of this reaction is often dependent on the catalyst and reaction conditions. Below is a summary of representative data.
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde (B46862) | LDH@TRMS@NDBD@Cu(II) | None | 15 | 95 | [4] |
| 2 | Benzaldehyde | LDH@TRMS@NDBD@Cu(II) | None | 20 | 92 | [4] |
| 3 | 4-Nitrobenzaldehyde | SBA-Pr-SO3H | None | 15 | 90 | [6] |
| 4 | 4-Methoxybenzaldehyde | MgCoFe2O4 | Water/Ethanol (B145695) (1:1) | 30 | 95 | [5] |
Experimental Protocol: Synthesis of 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile[4]
-
Reactant Mixture: In a test tube, combine this compound (1 mmol), 4-chlorobenzaldehyde (1 mmol), and malononitrile (1 mmol).
-
Catalyst Addition: Add the LDH@TRMS@NDBD@Cu(II) catalyst (0.045 g) to the mixture.
-
Reaction: Stir the mixture at room temperature for the appropriate amount of time (monitor progress by TLC; n-hexane:ethyl acetate (B1210297); 5:5).
-
Work-up: After completion of the reaction, add hot ethanol (2 mL) to the mixture.
-
Catalyst Separation: Separate the catalyst by centrifugation.
-
Purification: Wash the separated catalyst with ethanol (2 mL). The product can be further purified by recrystallization from ethanol.
Synthesis of Spiro[furo[2,3-d]pyrimidine] Derivatives
A notable application of this compound is in the synthesis of complex spiroheterocycles. One such example is the Michael addition–halogenation–intramolecular ring-closing (MHIRC) reaction to form spiro[furo[2,3-d]pyrimidine] derivatives.[7]
General Reaction Pathway:
Caption: Logical flow for the MHIRC synthesis of spiro[furo[2,3-d]pyrimidines].
Quantitative Data Summary:
| Product | Yield (%) | Melting Point (°C) | Reference |
| 1,3-dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione | 86 | 218–219 (decomp.) | [7] |
Experimental Protocol: Synthesis of 1,3-dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione[7]
-
Reactant and Reagent Mixture: In a suitable flask, stir a mixture of 4-benzylidene-3-phenylisoxazol-5(4H)-one (0.305 g, 1 mmol), this compound (0.156 g, 1 mmol), N-bromosuccinimide (0.214 g, 1.2 mmol), and sodium acetate (0.082 g, 1 mmol).
-
Solvent: Add ethanol (3 mL) to the mixture.
-
Reaction: Continue stirring at room temperature (23 °C) for 2 hours. The reaction is complete when the orange color of the solution disappears.
-
Product Isolation: A precipitate of the final product forms during the reaction.
-
Purification: The product can be purified by recrystallization from ethanol.
Conclusion
This compound is a highly valuable and versatile reagent in the field of heterocyclic synthesis. Its application in multicomponent reactions provides a powerful strategy for the rapid and efficient construction of a wide range of complex molecular architectures. The protocols and data presented here serve as a practical starting point for researchers looking to explore the synthetic potential of this important building block in their own research and development endeavors. The continued development of novel multicomponent reactions and catalytic systems involving this compound is expected to open up new avenues for the discovery of bioactive molecules and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, 98% 769-42-6, India this compound, 98% 769-42-6 Manufacturers, China this compound, 98% 769-42-6 Suppliers [ottokemi.com]
- 3. One-pot synthesis of highly substituted poly(furopyrimidine)s via catalyst-free multicomponent polymerizations of diisocyanides, N,N′-dimethylbarbituric acid, and dialdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Diastereoselective synthesis of spiro[carbazole-3,5′-pyrimidines] and spiro[carbazole-3,1′-cyclohexanes] via four-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 1,3-Dimethylbarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the efficient synthesis of various heterocyclic compounds utilizing 1,3-dimethylbarbituric acid under microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often solvent-free conditions, aligning with the principles of green chemistry.
Application 1: Knoevenagel Condensation for the Synthesis of 5-Aryliden-1,3-Dimethylbarbituric Acid Derivatives
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The use of microwave irradiation provides a rapid and efficient method for the synthesis of 5-aryliden-1,3-dimethylbarbituric acid derivatives, which are valuable intermediates in organic synthesis and possess potential biological activities. This protocol is adapted for this compound from established methods for barbituric acid.[1]
Experimental Protocol
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Basic alumina (B75360) (Al2O3)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, thoroughly mix this compound (1 mmol) and the desired aromatic aldehyde (1 mmol).
-
Add basic alumina (500 mg) to the mixture.
-
Place the vessel in the microwave reactor and irradiate at a suitable power level (e.g., 160-320 W) for 3-5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add ethanol (10 mL) to the solid mass and heat to dissolve the product.
-
Filter the hot solution to remove the basic alumina.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Synthesis of 5-Aryliden-1,3-Dimethylbarbituric Acid Derivatives via Microwave-Assisted Knoevenagel Condensation.
| Entry | Aromatic Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5-Benzylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 3.5 | 96 |
| 3 | 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 4 | 94 |
| 4 | 4-Nitrobenzaldehyde | 5-(4-Nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 3 | 95 |
| 5 | 2-Chlorobenzaldehyde | 5-(2-Chlorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 5 | 90 |
Note: The data presented is representative and adapted from similar reactions with unsubstituted barbituric acid under microwave irradiation.[1]
Experimental Workflow
Application 2: Three-Component Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
Pyrano[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery. The following protocol describes a highly efficient, solvent-free, microwave-assisted, one-pot, three-component synthesis of these derivatives.
Experimental Protocol
Materials:
-
This compound
-
Aromatic aldehydes
-
Potassium fluoride (B91410) (KF)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine this compound (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and potassium fluoride (10 mol%).
-
Mix the components thoroughly.
-
Place the vessel in a microwave reactor and irradiate for the specified time (see Table 2), ensuring the temperature is controlled.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Add water to the reaction mixture and stir.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-d]pyrimidine derivative.
Data Presentation
Table 2: Microwave-Assisted Three-Component Synthesis of Pyrano[2,3-d]pyrimidine Derivatives. [2]
| Entry | Aromatic Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 7-Amino-5-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 15 | 95 |
| 2 | 4-Methylbenzaldehyde | 7-Amino-5-(4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 15 | 93 |
| 3 | 4-Methoxybenzaldehyde | 7-Amino-5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 15 | 94 |
| 4 | 4-Fluorobenzaldehyde | 7-Amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 15 | 92 |
| 5 | 4-Chlorobenzaldehyde | 7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 15 | 94 |
| 6 | 4-Bromobenzaldehyde | 7-Amino-5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 15 | 91 |
| 7 | 2-Chlorobenzaldehyde | 7-Amino-5-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 15 | 89 |
| 8 | 4-Nitrobenzaldehyde | 7-Amino-5-(4-nitrophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | 15 | 92 |
Reaction Mechanism
The reaction is proposed to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of this compound to the resulting arylidene malononitrile, and subsequent cyclization.
References
Application Notes and Protocols: Enantioselective Synthesis Featuring 1,3-Dimethylbarbituric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbarbituric acid is a versatile heterocyclic compound widely utilized as a building block in organic synthesis. While it is an achiral molecule and therefore not employed as a chiral auxiliary in the classical sense, its derivatives, particularly 5-arylidene barbiturates, are exceptional substrates in a variety of enantioselective transformations. These reactions, facilitated by chiral catalysts, provide access to a diverse range of complex and stereochemically rich molecules, many of which are of significant interest in medicinal chemistry and drug development.
This document provides an overview of the primary strategies for achieving enantioselectivity using this compound derivatives. It details key reaction protocols, presents quantitative data from representative studies, and illustrates the underlying principles and workflows. The focus is on asymmetric reactions where derivatives of this compound act as key substrates in conjunction with chiral catalysts to produce enantiomerically enriched products.
Core Concept: Catalytic Enantioselective Transformations
The primary strategy for inducing chirality in reactions involving this compound is through the use of a chiral catalyst. This catalyst, present in sub-stoichiometric amounts, creates a chiral environment that directs the approach of the reacting partners, leading to the preferential formation of one enantiomer over the other. 5-Alkylidene derivatives of this compound are excellent Michael acceptors and dienophiles, making them ideal substrates for a range of asymmetric additions and cycloadditions.
The general workflow for these syntheses can be visualized as follows:
Application Notes and Protocols for the Determination of Aldehydes Using 1,3-Dimethylbarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylbarbituric acid is a heterocyclic compound that can react with aldehydes, primarily through a Knoevenagel condensation reaction. This reaction involves the condensation of an active methylene (B1212753) group of this compound with the carbonyl group of an aldehyde, typically catalyzed by a weak base or acid.[1][2] This reactivity has been extensively utilized in organic synthesis for the creation of a diverse range of more complex molecules, including various heterocyclic compounds and derivatives with potential biological activities.[3][4][5][6]
However, based on the principles of the Knoevenagel condensation, which often results in the formation of a chromophoric product, a hypothetical spectrophotometric method can be proposed. Researchers wishing to use this compound for aldehyde quantification would need to undertake a thorough method development and validation process.
These application notes provide a potential starting point for developing such a method, along with an overview of the underlying chemistry and a summary of related, established analytical techniques.
Reaction Principle: Knoevenagel Condensation
The core of the reaction between this compound and an aldehyde is the Knoevenagel condensation. In this reaction, the active methylene group (C5) of the this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield a 5-substituted-ylidene-1,3-dimethylbarbituric acid derivative. These products are often colored, which forms the basis for a potential colorimetric or spectrophotometric assay.
References
- 1. researchgate.net [researchgate.net]
- 2. rltsc.edu.in [rltsc.edu.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Green Synthesis and Urease Inhibitory Activity of Spiro-Pyrimidinethiones/Spiro-Pyrimidinones-Barbituric Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemres.org [orgchemres.org]
Application Notes and Protocols: Synthesis of Pyranopyrimidines Using 1,3-Dimethylbarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyranopyrimidines utilizing 1,3-dimethylbarbituric acid as a key starting material. Pyranopyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The multicomponent reaction involving this compound, an aldehyde, and a methylene-activated nitrile (such as malononitrile) offers a highly efficient and atom-economical route to this privileged heterocyclic system.
Introduction
Fused pyrimidine (B1678525) derivatives, particularly pyrano[2,3-d]pyrimidines, are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[1] Their structural framework is a key component in a variety of biologically active molecules. The synthesis of these compounds is often achieved through a one-pot, three-component reaction, which is a cornerstone of green chemistry due to its efficiency and reduction of waste. This compound serves as a crucial building block in this synthesis, providing the core pyrimidine-2,4,6-trione structure.
This document outlines several protocols for the synthesis of pyranopyrimidines, employing various catalytic systems and reaction conditions. The methodologies presented are adaptable for the synthesis of a diverse library of pyranopyrimidine derivatives by varying the aldehyde component.
Synthetic Pathway
The general synthesis of 7-amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitriles proceeds via a domino Knoevenagel-Michael addition-cyclization reaction. The proposed mechanism involves the initial Knoevenagel condensation of an aromatic aldehyde with malononitrile (B47326) to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of this compound to the activated double bond, and subsequent intramolecular cyclization and tautomerization to yield the final pyranopyrimidine product.[1][2]
Caption: General reaction pathway for the synthesis of pyranopyrimidines.
Experimental Protocols
Several catalytic systems have been developed to promote the synthesis of pyranopyrimidines. Below are detailed protocols for three distinct and efficient methods.
Protocol 1: Copper-Catalyzed Synthesis under Solvent-Free Conditions
This protocol utilizes a copper-based catalyst for an environmentally friendly, solvent-free synthesis at room temperature.[2]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
LDH@TRMS@NDBD@Cu(II) catalyst
-
n-Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a test tube, combine this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Add the LDH@TRMS@NDBD@Cu(II) catalyst (0.045 g).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (5:5).
-
Upon completion of the reaction, add hot ethanol (2 mL) to the reaction mixture.
-
Separate the catalyst by centrifugation.
-
Wash the catalyst with ethanol (2 mL).
-
The pure product can be obtained by recrystallization from ethanol.
Protocol 2: Visible Light-Mediated Photochemical Synthesis
This method employs a metal-free organic dye as a photocatalyst under visible light irradiation, representing a green and energy-efficient approach.[3]
Materials:
-
This compound
-
Aromatic aldehyde
-
Malononitrile
-
Na₂ eosin (B541160) Y
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, prepare a mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol) in a 2:1 mixture of H₂O/EtOH (3 mL).
-
Add Na₂ eosin Y (1 mol%).
-
Stir the mixture at room temperature under irradiation from a white LED (18 W).
-
Monitor the reaction's progress using TLC with n-hexane/ethyl acetate (3:1) as the eluent.
-
After the reaction is complete, filter the resulting solid material.
-
Wash the solid with water.
-
Recrystallize the crude solid from ethanol to obtain the pure product.
Protocol 3: Nanocatalyst-Facilitated Synthesis under Solvent-Free Conditions
This protocol utilizes a sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H) as a highly efficient and reusable catalyst under solvent-free conditions.[1]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Malononitrile
-
SBA-Pr-SO₃H catalyst
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Activate the SBA-Pr-SO₃H catalyst (0.02 g) in a vacuum at 100°C.
-
After cooling to room temperature, add this compound (2 mmol), the aromatic aldehyde (2.4 mmol), and malononitrile (2 mmol) to the catalyst in a reaction vessel.
-
Heat the reaction mixture in an oil bath at 140°C for the appropriate time (typically 5-45 minutes).
-
Monitor the reaction completion by TLC.
-
Recrystallize the resulting solid from DMF and ethanol to afford the pure product.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of pyranopyrimidines.
Caption: A generalized experimental workflow for pyranopyrimidine synthesis.
Data Presentation
The efficiency of the synthesis of various pyranopyrimidine derivatives using different catalysts and conditions is summarized below.
Table 1: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives using LDH@TRMS@NDBD@Cu(II) Catalyst [2]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Cl-C₆H₄CHO | 10 | 98 |
| 2 | 4-NO₂-C₆H₄CHO | 10 | 96 |
| 3 | 4-CH₃-C₆H₄CHO | 15 | 94 |
| 4 | C₆H₅CHO | 15 | 92 |
| 5 | 4-OH-C₆H₄CHO | 20 | 90 |
Reaction conditions: Aldehyde (1 mmol), malononitrile (1 mmol), this compound (1 mmol), catalyst (0.045 g), room temperature, solvent-free.
Table 2: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives using Na₂ eosin Y as a Photocatalyst [3]
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | C₆H₅CHO | 1.5 | 96 |
| 2 | 4-Cl-C₆H₄CHO | 1.0 | 98 |
| 3 | 4-Br-C₆H₄CHO | 1.0 | 97 |
| 4 | 4-NO₂-C₆H₄CHO | 1.0 | 99 |
| 5 | 4-CH₃-C₆H₄CHO | 2.0 | 94 |
Reaction conditions: Aldehyde (1.0 mmol), malononitrile (1.0 mmol), this compound (1.0 mmol), Na₂ eosin Y (1 mol%), H₂O/EtOH (2:1), room temperature, 18W white LED.
Table 3: Synthesis of Pyrano[2,3-d]pyrimidine Diones using SBA-Pr-SO₃H Nanocatalyst [1]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-NO₂-C₆H₄CHO | 15 | 90 |
| 2 | 3-NO₂-C₆H₄CHO | 20 | 85 |
| 3 | 4-Cl-C₆H₄CHO | 10 | 92 |
| 4 | 4-Br-C₆H₄CHO | 10 | 94 |
| 5 | C₆H₅CHO | 5 | 95 |
Reaction conditions: Aldehyde (2.4 mmol), malononitrile (2 mmol), barbituric acid derivative (2 mmol), catalyst (0.02 g), 140°C, solvent-free.
Conclusion
The use of this compound in multicomponent reactions provides a robust and versatile platform for the synthesis of a wide array of pyranopyrimidine derivatives. The protocols outlined here highlight green and efficient methodologies, offering advantages such as mild reaction conditions, high yields, short reaction times, and simple work-up procedures. These methods are highly valuable for researchers in academia and industry for the generation of compound libraries for drug discovery and development programs. The adaptability of the aromatic aldehyde component allows for extensive structural diversity, enabling the exploration of structure-activity relationships of this important heterocyclic scaffold.
References
- 1. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1,3-Dimethylbarbituric Acid in Spiro Compound Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethylbarbituric acid has emerged as a versatile and pivotal building block in the synthesis of a diverse array of spiro compounds. Its unique structural features and reactivity enable its participation in a variety of synthetic transformations, including multicomponent reactions, domino reactions, and Michael additions, leading to the efficient construction of complex spirocyclic frameworks. These spiro compounds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active natural products and their potential as therapeutic agents. This document provides detailed application notes on the use of this compound in spiro compound synthesis, comprehensive experimental protocols for key reactions, and a summary of quantitative data to facilitate further research and development in this area.
Application Notes
The application of this compound in the synthesis of spiro compounds offers several distinct advantages. The presence of the two N-methyl groups enhances its solubility in organic solvents compared to barbituric acid, and the active methylene (B1212753) group flanked by two carbonyls provides a reactive site for a variety of chemical transformations.
One of the most powerful applications is in multicomponent reactions (MCRs) , where this compound can react with an aldehyde and another active methylene compound or nucleophile in a one-pot synthesis to generate complex spiroheterocycles. This approach is highly atom-economical and allows for the rapid generation of molecular diversity, which is crucial in drug discovery pipelines. For instance, the four-component reaction of an indole-2-acetate, an aromatic aldehyde, and this compound, catalyzed by CuSO4, yields functionalized spiro[carbazole-3,5′-pyrimidines] with high diastereoselectivity.[1]
Another key application is in domino reactions , also known as cascade reactions. These processes involve two or more bond-forming reactions that occur sequentially in a single synthetic operation without the need for isolating intermediates. A notable example is the microwave-assisted Knoevenagel/Michael/cyclization domino reaction using isatin (B1672199), malononitrile, and a barbituric acid derivative in the presence of an ionic liquid catalyst to produce spiro compounds with potential anticancer activity.[2]
Furthermore, this compound is a potent nucleophile in Michael addition reactions . It can add to various α,β-unsaturated compounds, initiating a sequence of reactions that can lead to the formation of spirocyclic systems. For example, the Michael addition of this compound to 4-benzylidene-3-phenylisoxazol-5(4H)-one, followed by an intramolecular ring-closing reaction, yields novel spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] derivatives.[3]
The resulting spiro compounds incorporating the this compound moiety have shown a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties, making this synthetic strategy highly relevant for the development of new therapeutic agents.[2][4][5]
Experimental Protocols
Protocol 1: Synthesis of Spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] Derivatives via Michael Addition-Halogenation-Intramolecular Ring-Closing (MHIRC)
This protocol is adapted from the synthesis of 1,3-dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione.[3]
Materials:
-
4-Benzylidene-3-phenylisoxazol-5(4H)-one (1 mmol, 0.305 g)
-
This compound (1 mmol, 0.156 g)
-
N-Bromosuccinimide (NBS) (1.2 mmol, 0.214 g)
-
Sodium acetate (B1210297) (1 mmol, 0.082 g)
-
Ethanol (B145695) (3 mL)
-
Well-chilled ethanol for washing
Procedure:
-
To a suitable reaction vessel, add 4-benzylidene-3-phenylisoxazol-5(4H)-one, this compound, N-bromosuccinimide, and sodium acetate.
-
Add 3 mL of ethanol to the mixture.
-
Stir the reaction mixture at room temperature (23 °C) for 2 hours. The reaction can be monitored by the discoloration of the solution from orange to colorless.
-
Upon completion of the reaction, a solid precipitate will have formed.
-
Filter the solid product.
-
Wash the filtered solid with two portions of well-chilled ethanol (3 mL each).
-
Dry the product to obtain the pure spiro compound.
Expected Yield: 86%[3]
Protocol 2: One-Pot, Three-Component Synthesis of Spiro-Barbiturates in a Green Solvent
This protocol describes a sustainable method for the synthesis of triphenylphosphanylidene-7,9-diazaspiro[4.5]dec-1-ene-2-carboxylate derivatives.[6][7]
Materials:
-
5-(4-Fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (1.0 mmol)
-
Dimethyl acetylenedicarboxylate (B1228247) (1.2 mmol)
-
Triphenylphosphine (B44618) (1.1 mmol)
-
Cyclopentyl methyl ether (CPME) as the solvent
Procedure:
-
In a reaction flask, dissolve 5-(4-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in CPME.
-
Add dimethyl acetylenedicarboxylate and triphenylphosphine to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by standard work-up procedures, typically involving solvent removal and purification by crystallization or chromatography.
Expected Yield: Good to excellent yields are reported for various derivatives.[7]
Protocol 3: Microwave-Assisted Domino Synthesis of Spiro Compounds with Potential Anticancer Activity
This protocol outlines a rapid and efficient synthesis of spiro compounds via a Knoevenagel/Michael/cyclization multicomponent domino reaction.[2]
Materials:
-
Isatin derivative (e.g., isatin) (1 mmol)
-
Malononitrile (1 mmol)
-
Barbituric acid derivative (e.g., this compound) (1 mmol)
-
1-Methylimidazolium (B8483265) chloride (ionic liquid catalyst) (0.3 mmol)
-
Ethanol (6 mL)
-
Ice-cold acetonitrile (B52724) for washing
Procedure:
-
In a 10 mL flask suitable for microwave irradiation, combine the isatin derivative, malononitrile, barbituric acid derivative, and 1-methylimidazolium chloride.
-
Add 6 mL of ethanol to the mixture.
-
Place the flask in a microwave reactor and irradiate at 80 °C for 2 hours with a power of 150 W, while stirring.
-
After the reaction is complete, a solid product will have formed.
-
Filter the solid and wash it with ice-cold acetonitrile.
-
Dry the product to obtain the desired spiro compound.
Expected Yields: 43–98% depending on the substrates used.[2]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various spiro compounds using this compound.
Table 1: Synthesis of Spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] Derivatives [3]
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Benzylidene-3-phenylisoxazol-5(4H)-one | This compound | NBS, NaOAc | Ethanol | 23 | 2 | 86 |
Table 2: Three-Component Synthesis of Spiro-Barbiturates [6][7]
| Entry | Arylidene-1,3-dimethylbarbiturate | Dienophile | Phosphine | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | 5-(4-Fluorobenzylidene)-... | Dimethyl acetylenedicarboxylate | Triphenylphosphine | CPME | RT | 4 | Good to Excellent |
| 2 | Other arylidenes... | Dimethyl acetylenedicarboxylate | Triphenylphosphine | CPME | RT | - | Good to Excellent |
Table 3: Microwave-Assisted Domino Synthesis of Spiro Compounds [2]
| Entry | Isatin Derivative | Methylene Compound | Barbituric Acid | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Isatin | Malononitrile | This compound | [Hmim]Cl | Ethanol | 80 | 2 | 98 |
| 2 | N-Boc-isatin | Malononitrile | This compound | [Hmim]Cl | Ethanol | 80 | 2 | - (deprotected) |
| 3 | Various substituted isatins | Malononitrile | This compound | [Hmim]Cl | Ethanol | 80 | 2 | 43-98 |
Visualizations
The following diagrams illustrate the reaction pathways and workflows described in this document.
Caption: Reaction pathway for the MHIRC synthesis of spiro[furo[2,3-d]pyrimidine] derivatives.
Caption: Experimental workflow for the three-component synthesis of spiro-barbiturates.
Caption: Logical flow of the domino reaction for spiro-oxindole synthesis.
References
- 1. Diastereoselective synthesis of spiro[carbazole-3,5′-pyrimidines] and spiro[carbazole-3,1′-cyclohexanes] via four-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new thiobarbituric acid derived spiroheterobicyclic compounds and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green synthesis of spiro-barbiturates: advancing sustainable chemistry and drug design research - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00343A [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes: One-Pot Synthesis of Furo[2,3-d]pyrimidine Derivatives Using 1,3-Dimethylbarbituric Acid
Introduction
Furo[2,3-d]pyrimidine (B11772683) derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug development. These scaffolds are present in various biologically active molecules, exhibiting properties such as anti-inflammatory, antimicrobial, and antitumor activities. The one-pot synthesis of these derivatives from readily available starting materials like 1,3-dimethylbarbituric acid represents an efficient and atom-economical approach in synthetic organic chemistry. This document provides detailed protocols and application notes for the one-pot synthesis of furo[2,3-d]pyrimidines, targeting researchers, scientists, and professionals in drug development.
Reaction Principle
The core of this synthetic strategy involves a one-pot, three-component reaction between this compound, an aldehyde, and an isocyanide. The reaction typically proceeds through an initial Knoevenagel condensation of this compound with the aldehyde, forming an intermediate that then undergoes a [4+1] cycloaddition with the isocyanide. This is followed by tautomerization to yield the stable furo[2,3-d]pyrimidine derivative. Various catalysts and reaction conditions can be employed to optimize the yield and reaction time.
Caption: General reaction mechanism for the one-pot synthesis of furo[2,3-d]pyrimidines.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis in Water
This protocol details an environmentally friendly method using microwave irradiation and water as the solvent.[1]
Materials:
-
This compound (1 mmol)
-
Aldehyde (1 mmol)
-
Cyclohexyl isocyanide (1 mmol)
-
Water (2 mL)
-
Diethyl ether
-
Dichloromethane (CH2Cl2)
-
Ethanol (EtOH)
-
Microwave reactor
-
TLC plates
Procedure:
-
In a sealed microwave tube, combine this compound (1 mmol), the desired aldehyde (1 mmol), and cyclohexyl isocyanide (1 mmol) in water (2 mL).
-
Securely close the tube and place it in the microwave reactor.
-
Irradiate the mixture at 300 W for 10-12 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with diethyl ether (2 x 20 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Purify the solid residue by crystallization from a mixture of CH2Cl2:EtOH (1:2) to obtain the desired furo[2,3-d]pyrimidine derivative.
Protocol 2: ZrOCl2·8H2O Catalyzed Synthesis in Water
This method employs a Lewis acid catalyst for the synthesis of 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones at a slightly elevated temperature.[2]
Materials:
-
Aryl(or heteroaryl)glyoxal monohydrate (1 mmol)
-
This compound (1 mmol)
-
Alkyl isocyanide (e.g., cyclohexyl or tert-butyl isocyanide) (1 mmol)
-
Zirconyl chloride octahydrate (ZrOCl2·8H2O) (2 mol%)
-
Water (solvent)
Procedure:
-
To a solution of aryl(or heteroaryl)glyoxal monohydrate (1 mmol) and this compound (1 mmol) in water, add ZrOCl2·8H2O (2 mol%).
-
Stir the mixture at 50 °C.
-
Add the alkyl isocyanide (1 mmol) to the reaction mixture.
-
Continue stirring at 50 °C and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry to afford the pure product.
-
Characterize the synthesized compounds using FT-IR, 1H NMR, 13C NMR, and CHN analyses.
Protocol 3: Room Temperature Synthesis in Dichloromethane
This protocol describes a catalyst-free synthesis carried out at room temperature.[3]
Materials:
-
This compound (1 mmol)
-
Pyridinecarbaldehyde derivative (1 mmol)
-
Alkyl or aryl isocyanide (1 mmol)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve this compound (1 mmol) and the pyridinecarbaldehyde derivative (1 mmol) in dichloromethane.
-
Add the alkyl or aryl isocyanide (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary
The following table summarizes the reaction conditions, yields, and reaction times for the synthesis of various furo[2,3-d]pyrimidine derivatives using this compound.
| Entry | Aldehyde/Glyoxal | Isocyanide | Catalyst | Solvent | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | None | Water | Microwave (300 W) | 10-12 | High (not specified) | [1] |
| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | None | Water | Microwave (300 W) | 10-12 | High (not specified) | [1] |
| 3 | Phenylglyoxal monohydrate | Cyclohexyl isocyanide | ZrOCl2·8H2O (2 mol%) | Water | 50 °C | Not specified | 95 | [2] |
| 4 | Pyridinecarbaldehyde | Various | None | CH2Cl2 | Room Temp | Not specified | High (not specified) | [3] |
| 5 | Aldehyde | Alkyl/Aryl isocyanide | Ionic Liquid | [bmim]Br | Room Temp | Several minutes | High (not specified) | [4] |
Experimental Workflow and Logic Diagrams
Caption: A generalized experimental workflow for the one-pot synthesis.
Applications in Drug Discovery
The synthesized furo[2,3-d]pyrimidine derivatives have shown potential as multi-targeting inhibitors for diseases like COVID-19 by targeting proteases such as MPro and PLPro.[2] Furthermore, these scaffolds are being investigated as potential VEGFR-2 inhibitors for antiangiogenic therapy.[5] The versatility of the one-pot synthesis allows for the creation of diverse libraries of these compounds for high-throughput screening in drug discovery programs. The ease of synthesis, coupled with the potential for significant biological activity, makes this a valuable protocol for medicinal chemists.
References
- 1. jocpr.com [jocpr.com]
- 2. Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-aryl-1,3-dimethyl-6-(alkyl- or aryl-amino) furo [2,3-d]pyrimidine derivatives by reaction between isocyanides and pyridinecarbaldehydes in the presence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dimethylbarbituric Acid for the Detection of Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical indicator of oxidative stress implicated in the pathophysiology of numerous diseases and the assessment of drug-induced toxicity. The measurement of malondialdehyde (MDA), a major secondary product of lipid peroxidation, is a widely accepted method for quantifying the extent of this oxidative damage. While the classic assay utilizes thiobarbituric acid (TBA), this document details the application of 1,3-dimethylbarbituric acid (DMB) as a reagent for the detection of lipid peroxidation. The reaction of DMB with MDA, under acidic conditions and high temperature, forms a colored adduct that can be quantified spectrophotometrically. This method, analogous to the well-established Thiobarbituric Acid Reactive Substances (TBARS) assay, offers a straightforward and cost-effective tool for oxidative stress research.[1]
The primary reaction involves the condensation of one molecule of MDA with two molecules of a barbituric acid derivative to yield a chromophoric adduct.[1][2] The resulting pink-colored product has a maximum absorbance at approximately 532 nm, and the intensity of the color is directly proportional to the concentration of MDA in the sample.[1][2][3] It is important to note that other reactive aldehydes may also react with barbituric acid derivatives, hence the results are often expressed as TBARS.[1][2]
Applications in Research and Drug Development
The DMB assay for lipid peroxidation is a valuable tool in various research and development settings:
-
Oxidative Stress Research: To quantify lipid peroxidation as a marker of oxidative damage in various disease models.[1]
-
Drug Discovery and Development: To assess the antioxidant properties of new chemical entities or to evaluate the potential for drug-induced oxidative toxicity.[1]
-
Clinical Research: To evaluate oxidative stress levels in biological samples from human subjects.[4]
-
Food Science: To assess the rancidity and oxidative deterioration of food products.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters of assays based on barbituric acid derivatives for detecting lipid peroxidation.
Table 1: Spectrophotometric Detection Parameters
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | 532 nm | [2][3][5] |
| Molar Extinction Coefficient | 155,000 M⁻¹cm⁻¹ | [6] |
| Limit of Detection | 0.03 µM - 1.1 µM | [7][8] |
| Linear Range | 0.051 µM - 2.43 µM | [7] |
Table 2: Typical Reagent Concentrations
| Reagent | Concentration | Reference |
| This compound (or TBA) | 0.4% - 0.67% (w/v) | [1][9] |
| Acid (e.g., Sulfuric, Acetic) | Varies (e.g., 0.4% v/v H₂SO₄) | [9] |
| Butylated Hydroxytoluene (BHT) | 100X stock solution | [10][11] |
| MDA Standard Stock Solution | 1 mM - 4.17 M | [5][11] |
Experimental Protocols
The following are detailed protocols for the determination of lipid peroxidation using a DMB-based assay in various biological samples. These protocols are adapted from established TBARS assay methodologies.
Protocol 1: General Assay for Cell and Tissue Homogenates
1. Sample Preparation: a. For tissues, perfuse with PBS containing heparin to remove blood, as hemoglobin can interfere with the assay.[10] b. Homogenize tissue (e.g., 10 mg) or cells (e.g., 2 x 10⁶) on ice in an appropriate volume (e.g., 300 µL) of lysis buffer (e.g., MDA Lysis Buffer) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during sample preparation.[10][11] c. Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet insoluble material.[11] d. Collect the supernatant for the assay.
2. Assay Procedure: a. Prepare MDA standards by diluting a stock solution to generate a standard curve (e.g., 0, 1, 2, 4, 8, 10 µM). b. To a microcentrifuge tube, add 200 µL of the sample supernatant or MDA standard. c. Add 600 µL of the DMB reagent solution (e.g., 0.5% this compound in a suitable acidic solution). d. Incubate the mixture at 95°C for 60 minutes.[5][11] e. Cool the tubes on an ice bath for 10 minutes to stop the reaction.[11] f. Centrifuge the tubes at a suitable speed (e.g., 3000 rpm) for 15 minutes to pellet any precipitate.[10] g. Transfer 200 µL of the clear supernatant to a 96-well plate.
3. Measurement: a. Measure the absorbance of the samples and standards at 532 nm using a spectrophotometric plate reader.[2][3] b. Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve.
Protocol 2: Assay for Plasma and Serum Samples
1. Sample Preparation: a. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma. b. For serum, allow blood to clot and then centrifuge to separate the serum.[10] c. To prevent further oxidation, add BHT to the plasma or serum samples.[10] d. To precipitate proteins and other interfering substances, mix 20 µL of the sample with 500 µL of 42 mM sulfuric acid.[11] e. Add 125 µL of phosphotungstic acid solution, vortex, and incubate at room temperature for 5 minutes.[11] f. Centrifuge at 13,000 x g for 3 minutes and discard the supernatant.[11] g. Resuspend the pellet in a suitable buffer for the assay.
2. Assay Procedure and Measurement: a. Follow the assay procedure and measurement steps as outlined in Protocol 1.
Visualizations
Signaling Pathway: Lipid Peroxidation
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. Specificity of the thiobarbituric acid reaction: its use in studies of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of thiobarbituric acid adduct of malondialdehyde using on-line microdialysis coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arigobio.com [arigobio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of 1,3-Dimethylbarbituric Acid
Introduction
1,3-Dimethylbarbituric acid (CAS No. 769-42-6) is a derivative of barbituric acid.[1][2] As a key intermediate and building block in organic synthesis, its accurate quantification is crucial for process monitoring, quality control, and metabolic studies. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on experimental procedures and data presentation in line with ICH guidelines.[3]
Method 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
Principle
The method involves the separation of this compound from other components on a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte using a UV detector at its wavelength of maximum absorbance.
Experimental Protocol
2.1. Materials and Reagents
-
This compound Reference Standard (Purity ≥ 99%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Phosphoric Acid (Analytical grade)
-
0.45 µm Syringe Filters
2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2.3. Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). The gradient elution program is described in the chromatographic conditions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
2.4. Sample Preparation
-
Bulk Drug Substance: Accurately weigh about 10 mg of the sample, dissolve it in 10 mL of methanol, and then dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Formulation: The sample preparation will depend on the formulation matrix. For a simple formulation, a similar dissolution and dilution procedure as for the bulk drug can be followed. Extraction might be necessary for more complex matrices.
2.5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-10 min: 10% to 90% B10-12 min: 90% B12-12.1 min: 90% to 10% B12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
Data Presentation: HPLC-UV Method Validation Summary
The following table summarizes typical performance characteristics for a validated HPLC-UV method for this compound.
| Validation Parameter | Typical Acceptance Criteria | Representative Results |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and baseline resolved. |
| Linearity (R²) | ≥ 0.995 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.8%Intermediate Precision: 1.2% |
| Robustness | No significant impact on results | Method is robust to minor changes in flow rate, temperature, and mobile phase composition. |
Note: The presented results are illustrative and should be verified for each specific application.
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive, making it suitable for the quantification of this compound in complex matrices, including biological fluids, after appropriate derivatization.
Principle
Due to the polar nature of this compound, direct analysis by GC is challenging.[1] This protocol involves a derivatization step to increase the volatility of the analyte. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, which provides high selectivity and structural confirmation. Quantification is typically performed using an internal standard.
Experimental Protocol
2.1. Materials and Reagents
-
This compound Reference Standard (Purity ≥ 99%)
-
Internal Standard (e.g., d5-Pentobarbital)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (B1210297) (GC grade)
-
Methanol (GC grade)
-
Phosphate (B84403) Buffer (pH 6.8)
-
Anhydrous Sodium Sulfate
2.2. Instrumentation
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Capillary GC column suitable for derivatized acids (e.g., 5% phenyl polysiloxane phase, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler.
-
Data acquisition and processing software.
2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC-UV method.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve the internal standard in methanol.
-
Working Standard Solutions: Prepare calibration standards by spiking appropriate amounts of the this compound stock solution and a constant amount of the internal standard stock solution into a blank matrix.
2.4. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add the internal standard.
-
Add 500 µL of phosphate buffer (pH 6.8) and vortex.
-
Perform liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
To the dry residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
2.5. GC-MS Conditions
| Parameter | Condition |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of the derivatized analyte and internal standard.[2] |
Data Presentation: GC-MS Method Validation Summary
The following table summarizes typical performance characteristics for a validated GC-MS method for this compound.
| Validation Parameter | Typical Acceptance Criteria | Representative Results |
| Specificity | No interfering peaks at the retention time and m/z of the analyte | Chromatographic peaks are well-separated. |
| Linearity (R²) | ≥ 0.995 | 0.9989 |
| Range | - | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 3 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 10 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% | 92.5% - 108.7% |
| Precision (% RSD) | ≤ 15.0% | Intra-day: 4.5%Inter-day: 6.8% |
| Robustness | No significant impact on results | Method is robust to minor changes in oven temperature program and gas flow. |
Note: The presented results are illustrative and should be verified for each specific application.
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Method 3: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and selectivity and is the gold standard for quantifying low levels of this compound in complex biological matrices like plasma or urine, without the need for derivatization.
Principle
The analyte is separated from matrix components using reversed-phase liquid chromatography. Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion, fragmenting it, and monitoring a specific product ion, which provides exceptional specificity and sensitivity.
Experimental Protocol
2.1. Materials and Reagents
-
This compound Reference Standard (Purity ≥ 99%)
-
Stable Isotope Labeled Internal Standard (e.g., this compound-d6)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
2.2. Instrumentation
-
UHPLC or HPLC system.
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
2.3. Preparation of Solutions
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
Standard and Internal Standard Stock Solutions: Prepare as described in the previous methods.
-
Working Standard Solutions: Prepare calibration standards by spiking blank plasma with the analyte and a constant concentration of the internal standard.
2.4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial and inject.
2.5. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.0-4.1 min: 95% to 5% B4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Precursor Ion [M+H]⁺: m/z 157.1Product Ions: To be determined by infusion and product ion scan. |
Data Presentation: LC-MS/MS Method Validation Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for this compound.
| Validation Parameter | Typical Acceptance Criteria | Representative Results |
| Specificity | No significant interference at the analyte's retention time and MRM transition | Excellent specificity achieved. |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | - | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.15 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.5 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% | 95.2% - 104.5% |
| Precision (% RSD) | ≤ 15.0% | Intra-day: 3.2%Inter-day: 5.1% |
| Matrix Effect | Within acceptable limits | Negligible matrix effects observed. |
Note: The presented results are illustrative and should be verified for each specific application.
Visualization: LC-MS/MS Logical Relationship
Caption: Logical diagram of LC-MS/MS quantification process.
References
Troubleshooting & Optimization
optimizing reaction conditions for Knoevenagel condensation with 1,3-Dimethylbarbituric acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully performing the Knoevenagel condensation with 1,3-Dimethylbarbituric acid.
Troubleshooting Guide
Encountering challenges in your Knoevenagel condensation? This guide provides a structured approach to identifying and resolving common issues.
Low or No Product Yield
Question: I am observing a low yield or no formation of the desired product. What are the potential causes and how can I address them?
Answer: Low or no product yield is a common issue that can stem from several factors related to the catalyst, solvent, or reaction temperature.
-
Inactive or Inappropriate Catalyst: The choice of catalyst is crucial for the success of the Knoevenagel condensation.[1] If you are experiencing issues, consider the following:
-
Catalyst Screening: A range of catalysts, including basic (e.g., piperidine (B6355638), ammonium (B1175870) acetate) and Lewis acidic (e.g., TiCl₄, ZnCl₂) options, can be effective.[1] It is advisable to screen a variety of catalysts to find the optimal one for your specific substrates.
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction. A typical starting point is 5-10 mol%.[1] You may need to optimize this concentration.
-
Catalyst Freshness: Ensure that your catalyst has not degraded. Using a fresh batch can often resolve issues of low reactivity.[1]
-
-
Inappropriate Solvent: The solvent plays a critical role in dissolving reactants and facilitating the reaction.
-
Solvent Selection: Protic polar solvents like ethanol (B145695) and water, or aprotic polar solvents such as DMF, have been used successfully.[1] For certain reactions, solvent-free conditions might be optimal.[1]
-
Solubility Check: Verify that all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility can hinder the reaction.
-
-
Unfavorable Reaction Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition of reactants or products.
Presence of Unreacted Starting Materials
Question: My reaction mixture shows a significant amount of unreacted this compound and/or aldehyde. How can I drive the reaction to completion?
Answer: The presence of unreacted starting materials indicates an incomplete reaction. To address this, consider the following optimization strategies:
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Equilibrium Considerations: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[4] Removing water can shift the equilibrium towards the product. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water as it is formed.
-
Drying Agents: Adding molecular sieves to the reaction mixture to absorb the water produced.[4]
-
-
Re-evaluate Reaction Conditions: If the issue persists, revisit the catalyst and solvent choice as detailed in the "Low or No Product Yield" section.
Formation of Side Products
Question: I am observing the formation of unexpected side products. What could be the cause and how can I minimize them?
Answer: Side product formation can be attributed to several factors, including self-condensation of the aldehyde or subsequent reactions of the desired product.
-
Catalyst Choice: The use of a strong base can promote the self-condensation of aldehydes.[5] Using a milder base, such as piperidine or ammonium acetate, is generally recommended.
-
Temperature Control: Elevated temperatures can sometimes lead to the formation of side products. Running the reaction at a lower temperature may improve the selectivity.
-
Stoichiometry: Ensure the accurate measurement and stoichiometry of your reactants. An excess of one reactant might lead to side reactions. A 1:1 molar ratio of the aldehyde and this compound is a common starting point.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound (in this case, this compound) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[5][6] The reaction is typically catalyzed by a weak base. The base deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate then eliminates a molecule of water to form the α,β-unsaturated product.[6]
Q2: Can I use water as a solvent for this reaction?
A2: Yes, water can be an effective and environmentally friendly solvent for the Knoevenagel condensation, often in combination with a co-solvent like ethanol.[1][7] The use of aqueous media may require optimization of the catalyst and reaction temperature.
Q3: Are there solvent-free methods for this reaction?
A3: Yes, solvent-free Knoevenagel condensations have been reported and can be highly efficient.[1] These reactions are often carried out by grinding the reactants together with a catalyst at room temperature.[1][8] This approach offers advantages in terms of reduced waste and simplified work-up procedures.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.
Optimized Reaction Conditions
The optimal conditions for the Knoevenagel condensation with this compound can vary depending on the specific aldehyde used. The following tables summarize reported conditions for similar reactions, which can serve as a starting point for optimization.
Table 1: Catalyst and Solvent Effects on Knoevenagel Condensation
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temperature | 15 min - 24 h | Not Specified | [9] |
| Acetic Acid (10) | Ethanol | Room Temperature | 1 h | ~76-85 | [2] |
| Isonicotinic Acid (10) | Ethanol/H₂O (19:1) | 60 | 15-45 min | High | [7] |
| Gallium Chloride (1) | Solvent-free | Room Temperature | 1-2 min | High | [8] |
| None (Electrochemical) | Water | Room Temperature | 6 min | High | [10] |
Table 2: Substrate Scope with Optimized Conditions (Example with Thiobarbituric Acids)
Reaction Conditions: Acetic acid (10 mol%) in ethanol at room temperature.
| Aldehyde | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | 1 | 85 | [2] |
| 4-Chlorobenzaldehyde | 1.2 | 82 | [2] |
| 4-Nitrobenzaldehyde | 0.9 | 84 | [2] |
| Benzaldehyde | 1.4 | 78 | [2] |
Experimental Protocols
Protocol 1: General Procedure using a Basic Catalyst in Ethanol
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and this compound (1 mmol).
-
Solvent and Catalyst Addition: Add ethanol (5-10 mL) to the flask, followed by a catalytic amount of piperidine (e.g., 3-4 drops).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the precipitate can be filtered.
-
Isolation: The collected solid product is then washed with cold ethanol (10 mL) to afford the pure product.[9]
Protocol 2: Solvent-Free Procedure
-
Reactant Mixture: In a mortar, combine the aldehyde (1 equivalent), this compound (1 equivalent), and the chosen catalyst (e.g., gallium chloride, 1 mol%).[8]
-
Grinding: Grind the mixture with a pestle at room temperature for the time required to complete the reaction (monitor by TLC).
-
Work-up: After the reaction is complete, pour the reaction mixture into crushed ice water.
-
Isolation: Collect the solid product by filtration, wash with cold water, and air dry.[8] Further purification is often not necessary.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Knoevenagel condensation.
Troubleshooting Logic
Caption: A troubleshooting decision tree for common Knoevenagel condensation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. rltsc.edu.in [rltsc.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 1,3-Dimethylbarbituric Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dimethylbarbituric acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides & FAQs
Issue 1: Formation of a Major Side Product in Knoevenagel Condensation
Q1: I am performing a Knoevenagel condensation between this compound and an aromatic aldehyde, but I am isolating a significant amount of a higher molecular weight side product. What is likely happening?
A: The most common side product in the Knoevenagel condensation of this compound is the Michael adduct. This occurs when a second molecule of this compound acts as a nucleophile and adds to the initial Knoevenagel product (an α,β-unsaturated compound). This is a classic tandem Knoevenagel-Michael reaction.
Q2: How can I minimize the formation of the Michael adduct?
A: Several factors can be controlled to disfavor the Michael addition:
-
Stoichiometry: Use a strict 1:1 molar ratio of this compound to the aldehyde. An excess of the barbituric acid will increase the likelihood of the Michael addition.
-
Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting aldehyde is consumed. Prolonged reaction times, especially in the presence of a base, can promote the Michael addition.
-
Basicity: The Michael addition is often base-catalyzed. If using a basic catalyst (e.g., piperidine, diethylamine), use the minimum catalytic amount required. In some cases, switching to a milder base or an acidic catalyst (like acetic acid) can suppress the Michael addition.[1]
-
Temperature: Running the reaction at a lower temperature can sometimes help to selectively form the Knoevenagel product over the Michael adduct.
Q3: Are there specific reaction conditions that favor the Knoevenagel product?
A: Yes, for the synthesis of 5-arylmethylene-1,3-dimethylbarbituric acids, protocols using a weak acid catalyst like acetic acid in a solvent such as ethanol (B145695) have been shown to be effective.[1] Grinding the reactants together at room temperature, sometimes with a mild catalyst, can also provide the desired product quickly with high yields, minimizing reaction time and thus potential side reactions.
Issue 2: Ring Instability and Hydrolysis
Q4: I am working under basic conditions and notice decomposition of my this compound derivative. What could be the cause?
A: The barbiturate (B1230296) ring is susceptible to cleavage under alkaline conditions.[2] For instance, treatment of 1,3-dimethylphenobarbital with potassium hydroxide (B78521) in aqueous methanol (B129727) leads to reversible ring opening at the 1,6-position to form a malonuric acid. This can be followed by an irreversible decarboxylation to yield N,N-dimethylethylphenylmalondiamide.[2]
Q5: How can I avoid alkaline hydrolysis of the barbiturate ring?
A: To prevent ring opening, it is crucial to avoid strongly basic conditions, especially in aqueous environments and with heating. If a base is required, use a mild, non-nucleophilic base in an anhydrous organic solvent. If your product is the result of a reaction run under basic conditions, neutralize the reaction mixture promptly during workup.
Issue 3: Unexpected Product Formation with Amines
Q6: I am trying to react an amino-compound with a 5-substituted-1,3-dimethylbarbituric acid, but I am getting a salt instead of the expected product. Why is this happening?
A: this compound and its derivatives are acidic. If your amine is sufficiently basic, an acid-base reaction can occur, leading to the formation of an ammonium (B1175870) salt. This is more likely if the intended reaction is slow or requires harsh conditions.
Issue 4: Polymerization of Knoevenagel Products
Q7: My purified 5-arylmethylene-1,3-dimethylbarbituric acid product seems to be polymerizing upon storage. How can I prevent this?
A: The α,β-unsaturated nature of the Knoevenagel product makes it susceptible to polymerization, which can be initiated by heat, light, or radical initiators. To ensure the stability of your product:
-
Store the compound in a cool, dark place.
-
Consider storing it under an inert atmosphere (e.g., nitrogen or argon).
-
If the product is intended for long-term storage, the addition of a radical inhibitor may be necessary.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in Knoevenagel Condensation
| Catalyst/Solvent System | Temperature | Predominant Product | Potential Side Products | Reference |
| Acetic Acid / Ethanol | Room Temperature | Knoevenagel Product | Minimal Michael Adduct | [1] |
| Diethylamine / Water | Ambient Temperature | Michael Adduct | Knoevenagel Product | [3] |
| Piperidine / Ethanol | Reflux | Knoevenagel Product | Michael Adduct | |
| Isonicotinic Acid / EtOH/H₂O | 60 °C | Pyrano[2,3-d]pyrimidine | - |
Experimental Protocols
Protocol 1: Selective Synthesis of 5-Benzylidene-1,3-dimethylbarbituric Acid (Minimizing Michael Addition)
This protocol focuses on the Knoevenagel condensation while minimizing the formation of the Michael adduct.
-
Reactants:
-
This compound (1.0 mmol, 1.0 eq)
-
Benzaldehyde (B42025) (1.0 mmol, 1.0 eq)
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 mmol)
-
Ethanol (5 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound and ethanol. Stir until the solid is dissolved.
-
Add benzaldehyde and the catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the benzaldehyde is consumed (typically within a few hours), cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product and wash with cold ethanol.
-
Dry the product under vacuum.
-
-
Purification:
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain the pure 5-benzylidene-1,3-dimethylbarbituric acid.
-
Mandatory Visualization
Caption: Reaction pathway showing the formation of the Knoevenagel product and the subsequent Michael addition side product.
Caption: Troubleshooting workflow for minimizing side product formation in this compound reactions.
References
- 1. rltsc.edu.in [rltsc.edu.in]
- 2. Two independent and consecutive Michael addition of this compound to (2,6-diarylidene)cyclohexanone: Flying-bird-shaped 2D-polymeric structure | Semantic Scholar [semanticscholar.org]
- 3. A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium | MDPI [mdpi.com]
Technical Support Center: Synthesis of 1,3-Dimethylbarbituric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-dimethylbarbituric acid for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for this compound?
A1: The two primary methods for synthesizing this compound are:
-
Condensation of 1,3-dimethylurea (B165225) with malonic acid: This method typically uses acetic anhydride (B1165640) as a dehydrating agent and glacial acetic acid as a solvent.[1]
-
Condensation of 1,3-dimethylurea with a malonic ester (e.g., dimethyl malonate or diethyl malonate): This reaction is generally carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent or a mixture of an alcohol and an aromatic solvent like toluene (B28343).[2][3]
Q2: Which synthesis method generally provides a higher yield?
A2: The condensation of 1,3-dimethylurea with a malonic ester using a sodium alkoxide catalyst tends to provide higher yields, typically in the range of 75-76%.[2][3] The method involving malonic acid and acetic anhydride is reported to have lower yields, around 50%.
Q3: What is the role of acetic anhydride in the malonic acid method?
A3: In the reaction between 1,3-dimethylurea and malonic acid, acetic anhydride serves as a dehydrating agent. It removes the water molecules formed during the condensation reaction, which drives the equilibrium towards the formation of this compound.
Q4: Why is a strong base like sodium ethoxide necessary in the malonic ester method?
A4: A strong base is required to deprotonate the α-carbon of the malonic ester, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 1,3-dimethylurea in a nucleophilic acyl substitution reaction, leading to the cyclized product.
Q5: My final product is a yellowish crystal. Is this normal?
A5: While pure this compound is a white or cream-colored crystalline solid, a yellowish tint in the crude product can be common, particularly in the malonic acid method.[4] This coloration is often due to impurities that can be removed through recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of moisture in reactants or solvent, which quenches the sodium alkoxide catalyst. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and ensure reactants are free of moisture. |
| Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is refluxed for the recommended duration (typically 9-10 hours) and at the appropriate temperature (60-120°C).[2][3] | |
| Ineffective catalyst. | Use a fresh batch of sodium alkoxide or prepare it in situ. Ensure the correct stoichiometric amount of catalyst is used. | |
| Formation of Significant Side Products | Hydrolysis of the malonic ester due to the presence of water. | Strictly maintain anhydrous conditions throughout the reaction. |
| Side reactions involving the solvent. | Choose an appropriate solvent system. A mixture of a lower aliphatic alcohol and toluene is often effective.[2][3] | |
| Difficulty in Product Purification | Co-precipitation of unreacted starting materials or side products. | After the reaction, ensure the sodium salt of the product is fully dissolved in water before acidification. |
| Incomplete precipitation of the product. | Carefully adjust the pH of the aqueous solution to 1-2 with hydrochloric acid to ensure complete precipitation of the this compound.[2][3] | |
| Impurities remaining after initial precipitation. | Recrystallize the crude product from a suitable solvent, such as an ethanol (B145695)/water mixture, to remove impurities and improve purity. |
Data on Reaction Parameters and Yields
The following tables summarize quantitative data from various synthetic approaches to this compound.
Table 1: Synthesis via Malonic Ester Condensation
| Malonic Ester | Molar Ratio (Ester:Urea) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Dimethyl Malonate | 1.1 : 1.0 | Sodium Ethoxide | n-Butanol, Toluene | 90-110 | 10 | 76 | 99.7 | [2][3] |
| Diethyl Malonate | 1.2 : 1.1 | Sodium Ethoxide | n-Butanol, Toluene | 100-120 | 9 | 75 | 99.6 | [2][3] |
| Dimethyl Malonate | 1.3 : 1.2 | Sodium Ethoxide | n-Butanol, Toluene | 100-120 | 10 | 75 | 99.6 | [2][3] |
Table 2: Comparison of Different Synthesis Methods
| Method | Key Reagents | Typical Yield (%) | Reference |
| Malonic Ester Condensation | Malonic Ester, 1,3-Dimethylurea, Sodium Alkoxide | 75-76 | [2][3] |
| Malonic Acid Condensation | Malonic Acid, 1,3-Dimethylurea, Acetic Anhydride | ~50 |
Experimental Protocols
Method 1: Synthesis from 1,3-Dimethylurea and Malonic Acid
This protocol is adapted from established procedures.[1]
-
Dissolution of Reactants: In a suitable reaction vessel, dissolve 276 g (3.14 mol) of 1,3-dimethylurea and 376 g (3.62 mol) of malonic acid in 600 ml of glacial acetic acid at a temperature of 60-70°C.
-
Addition of Acetic Anhydride: To the resulting solution, add 1250 ml of acetic anhydride.
-
Reaction: Gradually increase the temperature to 90°C and stir the mixture for 6 hours.
-
Cooling and Solvent Removal: Allow the reaction mixture to stand at room temperature overnight. Subsequently, distill off the glacial acetic acid and excess acetic anhydride under reduced pressure.
-
Initial Precipitation: While the residue is still hot, pour it into 500 ml of ethanol. Collect the deposited crystals by filtration.
-
Purification: Reflux the collected crystals in a mixture of 380 ml of concentrated hydrochloric acid and 400 ml of water for 2 hours.
-
Final Crystallization and Isolation: Cool the mixture with ice for 6 hours. Collect the resulting crystals by filtration and wash with a small amount of ethanol to obtain this compound.
Method 2: Synthesis from Dimethyl Malonate and 1,3-Dimethylurea
This protocol is based on a patented method.[2][3]
-
Reaction Setup: In a reactor, add 1.1 mol of dimethyl malonate and 1.0 mol of 1,3-dimethylurea.
-
Solvent and Catalyst Addition: Add 900 grams of a solvent mixture of n-butanol and toluene, followed by 58 grams of sodium ethoxide as a catalyst.
-
Reaction: While stirring, heat the mixture to 90-110°C and maintain reflux for 10 hours.
-
Precipitation of Sodium Salt: After the reaction is complete, cool the reactant mixture to allow for the precipitation of the sodium salt of this compound.
-
Isolation of Sodium Salt: Collect the solid by filtration.
-
Acidification and Precipitation of Product: Dissolve the collected solid in water. Add hydrochloric acid to adjust the pH of the solution to 1-2.
-
Crystallization and Isolation: Cool the solution to induce crystallization. Filter the crude product.
-
Final Purification: Recrystallize the crude product to obtain pure this compound.
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1,3-Dimethylbarbituric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates in chemical reactions involving 1,3-Dimethylbarbituric acid. The following information is designed to help identify and resolve common issues encountered during experimentation, particularly in Knoevenagel condensation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Knoevenagel condensation reaction with this compound has a low yield. What are the most common causes?
Low conversion rates in Knoevenagel condensations involving this compound can arise from several factors. The primary areas to investigate include:
-
Catalyst Issues: The choice, activity, and amount of catalyst are critical. The catalyst, often a weak base, may be inappropriate for the specific substrates, deactivated, or used in an incorrect concentration.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.[2]
-
Reactant Quality and Stoichiometry: The purity of this compound and the aldehyde is crucial. Impurities can interfere with the reaction. Incorrect molar ratios of the reactants can also result in poor yields.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[1] If not effectively removed, the accumulation of water can shift the reaction equilibrium back toward the reactants, thus lowering the conversion rate.[1][3]
2. How do I select the appropriate catalyst for my reaction?
The catalyst's role is to facilitate the deprotonation of the active methylene (B1212753) group of this compound. Weak bases are commonly employed for this purpose.[4]
-
Common Catalysts: Piperidine, pyridine, and ammonium (B1175870) salts like ammonium acetate (B1210297) are frequently used.[1]
-
Catalyst Screening: If you suspect the catalyst is the issue, it is advisable to screen a variety of catalysts to find the most effective one for your specific substrate combination.
-
Heterogeneous Catalysts: For easier separation and improved sustainability, consider using solid-supported catalysts.[1][5][6]
3. What is the optimal temperature for Knoevenagel condensation with this compound?
The optimal temperature can vary significantly depending on the specific reactants and catalyst used.
-
General Range: Many Knoevenagel condensations proceed well at room temperature. However, for less reactive substrates, gentle heating is often required.[2]
-
Temperature Optimization: It is recommended to perform the reaction at different temperatures to determine the optimal condition. An increase in temperature can enhance the reaction rate and yield, but excessive heat may lead to the formation of byproducts and decomposition of reactants or products.[1] For instance, in one study, increasing the temperature from 25°C to 40°C increased the product yield from 56% to 95%.
4. How can I effectively remove water from the reaction mixture?
The removal of water is crucial for driving the reaction to completion.
-
Azeotropic Distillation: If the reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene, benzene), a Dean-Stark apparatus can be used for continuous water removal.[7]
-
Molecular Sieves: The addition of molecular sieves to the reaction mixture is another effective method for removing water.
5. I am observing an unexpected side product. What could it be and how can I prevent its formation?
A common side reaction in the Knoevenagel condensation is the Michael addition of a second molecule of the active methylene compound to the initial Knoevenagel product.[8]
-
Minimization Strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and this compound. A large excess of the active methylene compound can favor the Michael addition.[2]
-
Use a Weak Base: Employing a milder base can help to suppress the Michael addition.[2]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the Michael adduct.[2]
-
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation of Benzaldehyde with an Active Methylene Compound
| Catalyst Type | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Heterogeneous Basic-Meso | ZSM-5 | 20 mg | - | 50 | 0.5 h | >95 | [9] |
| Heterogeneous | In/AlMCM-41 | 0.1 g | Ethanol (B145695) | RT | 25 min | 95 | [9] |
| Heterogeneous Metal Oxide | 1CaO–1.5MgO (BMO-1) | 0.05 g | Water | RT | 10 min | 98 | [10] |
| Homogeneous Ionic Liquid | [MeHMTA]BF4 | 15 mol% | Water | RT | 1-2 min | 93-100 | [11] |
| Homogeneous Base | Piperidine | 0.1 mmol | Ethanol | Reflux | 1-3 h | - | [2] |
Note: This data is illustrative and based on a benchmark reaction. Optimal conditions for reactions with this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with this compound
This protocol provides a general guideline and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 10 mL) and the chosen catalyst (e.g., piperidine, 0.1 mmol).
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature or reflux).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).[2]
Protocol 2: Troubleshooting Low Yield by Catalyst Screening
-
Setup: In separate, dry reaction vessels, add the aldehyde (1.0 mmol) and this compound (1.0 mmol) to the chosen solvent (5 mL).
-
Catalyst Addition: To each vessel, add a different catalyst (e.g., piperidine, pyridine, ammonium acetate) at a specific loading (e.g., 5 mol%).
-
Reaction: Stir the mixtures at a predetermined temperature and monitor the progress by TLC or Gas Chromatography (GC).
-
Analysis: Compare the conversion rates for each catalyst to identify the most effective one for your system.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion rates.
Caption: General experimental workflow for Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: 1,3-Dimethylbarbituric Acid Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions catalyzed by 1,3-dimethylbarbituric acid. The following information is designed to address specific issues encountered during experiments, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the Knoevenagel condensation?
A1: this compound can act as a catalyst in the Knoevenagel condensation of aromatic aldehydes.[1] It is an active methylene (B1212753) compound that can participate in and facilitate the reaction, which involves the condensation of an aldehyde or ketone with a compound containing an active methylene group to form a new carbon-carbon bond.[1][2]
Q2: How does solvent polarity affect the rate and yield of Knoevenagel condensations catalyzed by barbituric acid derivatives?
A2: Solvent polarity plays a crucial role in the kinetics and outcome of Knoevenagel condensations. Generally, polar solvents can accelerate the reaction. Protic polar solvents like methanol (B129727) and ethanol (B145695) can favor the initial aldol (B89426) addition step. However, aprotic polar solvents are often more effective in accelerating the subsequent dehydration step, leading to higher overall reaction rates.[3] In some cases, protic polar solvents such as methanol have been reported to result in slower reactions with poor conversion and selectivity.[3] The choice of solvent can significantly impact reaction efficiency, with aprotic polar solvents sometimes being superior to commonly used nonpolar solvents like toluene (B28343).[3]
Q3: What are the typical physical and chemical properties of this compound?
A3: this compound is a white to pale yellow crystalline powder. It is soluble in hot water but only slightly soluble in cold water.[1][4][5] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol |
| Melting Point | 121-123 °C |
| Boiling Point | 228.1 °C at 760 mmHg |
| Flash Point | 95.3 °C |
| pKa | 4.68 (+1) at 25°C |
| Appearance | White/cream/pale yellow crystalline powder |
(Data sourced from LookChem)[1]
Troubleshooting Guides
This section addresses common problems encountered during reactions catalyzed by this compound, with a focus on solvent-related issues.
Issue 1: Low Reaction Yield or Slow Conversion Rate
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Solvent Choice: The solvent may not be optimal for the specific substrates and reaction conditions. Protic solvents can sometimes hinder the dehydration step.[3] | Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, ethanol, DMF, acetonitrile). Aprotic polar solvents are often a good starting point for Knoevenagel condensations.[3] |
| Poor Solubility of Reactants: this compound or other reactants may have limited solubility in the chosen solvent at the reaction temperature. | Use a Co-solvent: Employ a co-solvent system to improve the solubility of all reaction components. For instance, a mixture of a lower aliphatic alcohol and toluene has been used in the synthesis of this compound itself.[6] |
| Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. | Optimize Temperature: Gradually increase the reaction temperature. For some Knoevenagel condensations, gentle heating (e.g., 40-80°C) can significantly improve the rate and yield.[7] |
| Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[7] | Water Removal: If the reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically, especially when using non-polar solvents like toluene. |
Issue 2: Formation of Side Products
Possible Causes & Solutions
| Cause | Recommended Action |
| Self-Condensation of Aldehyde: This is more likely to occur with stronger bases and can be a competing reaction.[7] | Use a Weaker Base/Catalyst: If using a basic co-catalyst, consider a weaker base like piperidine (B6355638) or ammonium (B1175870) acetate. This compound itself can act as the catalyst. |
| Michael Addition: The α,β-unsaturated product can undergo a Michael addition with another molecule of the active methylene compound, especially with longer reaction times and higher temperatures.[7] | Monitor Reaction Progress: Closely monitor the reaction using TLC or other analytical techniques to stop the reaction once the desired product is formed and before significant side products appear. |
Quantitative Data on Solvent Effects
The choice of solvent can have a significant impact on the conversion and selectivity of Knoevenagel condensations. The following table summarizes the effect of different solvents on a Knoevenagel condensation reaction.
| Solvent | Dielectric Constant (ε) | Conversion (%) | Selectivity (%) | Reaction Time |
| Toluene | 2.4 | 61-99 | 100 | Hours |
| Diethyl Ether | 4.3 | 61-99 | 100 | Hours |
| Methanol | 32.7 | Low | Poor | Slow |
| Acetonitrile | 37.5 | 81-99 | 100 | 15 min |
| DMF | 38.3 | 81-99 | 100 | 15 min |
| DMSO | 47.2 | 81-99 | 100 | 15 min |
(Data adapted from a study on Knoevenagel condensation with hydrotalcite catalysts)[3]
As indicated, aprotic polar solvents (Acetonitrile, DMF, DMSO) resulted in high conversion and selectivity in a very short reaction time, while a protic polar solvent (Methanol) was inefficient. Nonpolar solvents (Toluene, Diethyl Ether) were effective but required longer reaction times.
Experimental Protocols
General Protocol for Knoevenagel Condensation using this compound
This protocol provides a general procedure for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound, where this compound can act as a reactant or catalyst.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
This compound (if used as a reactant, 1.0 mmol)
-
Catalyst (e.g., piperidine, a few drops, if required)
-
Solvent (e.g., ethanol, 10 mL)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, the active methylene compound, and this compound (if applicable).
-
Add the chosen solvent to the flask.
-
If a co-catalyst is used, add it to the mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the product under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).[7]
Visualizations
References
- 1. lookchem.com [lookchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound = 99.0 T 769-42-6 [sigmaaldrich.com]
- 6. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance in 1,3-Dimethylbarbituric Acid Condensations
Welcome to the technical support center for Knoevenagel condensations involving 1,3-dimethylbarbituric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, particularly when dealing with sterically challenging substrates.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation with this compound and a sterically hindered aldehyde/ketone is giving a low yield. What are the common causes?
A1: Low yields in these reactions are often attributed to steric hindrance, which impedes the nucleophilic attack of the this compound enolate on the carbonyl carbon of the aldehyde or ketone. Other contributing factors can include suboptimal reaction conditions such as catalyst choice, solvent, temperature, and reaction time. The presence of water as a byproduct can also unfavorably shift the reaction equilibrium.[1]
Q2: What is the general mechanism of the Knoevenagel condensation, and how does steric hindrance interfere?
A2: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (in this case, this compound) to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[2] The reaction is typically catalyzed by a weak base. Steric hindrance from bulky groups on the aldehyde or ketone can physically block the approach of the nucleophile, slowing down or preventing the initial addition step.
Q3: Are there alternative energy sources that can help overcome steric hindrance?
A3: Yes, microwave irradiation and ultrasound assistance are effective techniques to promote Knoevenagel condensations, especially with challenging substrates.[3][4][5][6] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in shorter reaction times and higher yields.[3][4] Ultrasound irradiation promotes the reaction through acoustic cavitation, which can enhance mass transfer and increase the reactivity of the substrates.[5][6]
Troubleshooting Guides
Problem 1: Low to No Product Formation with Sterically Hindered Aldehydes (e.g., ortho-substituted benzaldehydes)
This guide will help you address low yields when reacting this compound with sterically hindered aldehydes.
References
Technical Support Center: Purification of 1,3-Dimethylbarbituric Acid and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,3-dimethylbarbituric acid and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you resolve common issues that may arise during the purification of this compound and its derivatives.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - Incomplete precipitation of the product.[1][2] - Product loss during filtration or washing steps.[1][2] - Incorrect solvent or solvent volume used. | - Ensure the solution is sufficiently cooled to maximize crystal formation.[1][2] - Use a minimal amount of cold solvent for washing the crystals to prevent dissolution. - Optimize the recrystallization solvent system. If the compound is too soluble, consider a less polar solvent or a solvent mixture. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization. - Supersaturation of the solution. - Inappropriate cooling rate. | - Try to "scratch" the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Consider an additional purification step like column chromatography to remove impurities before recrystallization. |
| Persistent Impurities in Final Product (Confirmed by TLC/HPLC) | - Co-precipitation of impurities during recrystallization. - Inefficient chromatographic separation.[3][4] - Degradation of the product during purification.[3] | - Perform a second recrystallization with a different solvent system. - For column chromatography, optimize the mobile phase composition for better separation.[3][4] A gradient elution might be necessary. - For barbiturates, which can be sensitive to pH, ensure neutral conditions during workup and purification unless a specific pH is required for separation.[1][2] |
| Poor Peak Shape or Resolution in HPLC Analysis | - Inappropriate mobile phase composition or pH.[3] - Column degradation or contamination. - Co-elution with impurities. | - Adjust the mobile phase composition (e.g., methanol:water or methanol:buffer ratio) and pH to improve peak shape.[3] - Use a guard column and ensure proper sample filtration before injection. - Consider a column with a different stationary phase or a smaller particle size for higher efficiency.[3] |
| Product Degradation During Purification | - Exposure to harsh acidic or basic conditions.[3] - Prolonged heating. | - Neutralize the reaction mixture before purification. - Use milder purification techniques if possible. - Minimize the time the compound is heated during recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound after synthesis?
A1: Recrystallization is the most frequently cited method for the purification of this compound.[1][2] The typical procedure involves dissolving the crude solid in hot water, followed by acidification with hydrochloric acid to a pH of 1-2, and then cooling to induce crystallization.[1][2] The resulting pure product is then collected by filtration.
Q2: I am having trouble removing unreacted starting materials. What purification strategy should I employ?
A2: If recrystallization is insufficient, column chromatography is a powerful technique for separating this compound and its derivatives from starting materials and byproducts.[3][4] For barbiturates, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water is often effective.[4] Normal phase chromatography on silica (B1680970) gel can also be used, with solvent systems like hexane (B92381)/ethyl acetate.
Q3: My purified this compound derivative appears as a yellow crystal, but the literature reports it as white. What could be the issue?
A3: A yellow coloration can indicate the presence of impurities. The conventional synthesis of this compound can sometimes result in a yellow crystalline product.[2] To obtain a white product, you can try decolorizing the solution during recrystallization by adding activated charcoal to the hot solution before filtering and cooling.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound and its derivatives can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (121-123 °C for this compound) is a good indicator of purity.[1][2][5]
-
Chromatography: Thin-Layer Chromatography (TLC) can be used for a quick purity check, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.[3][4][6]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify any residual impurities.[7]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on the purification method described in synthesis patents.[1][2]
-
Dissolution: Take the crude this compound and dissolve it in a minimal amount of hot water.
-
Acidification: While the solution is still warm, add hydrochloric acid dropwise until the pH of the solution reaches 1-2. This will cause the product to precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 30 minutes to an hour.
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove any remaining acid and soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: General Column Chromatography for Purification of this compound Derivatives
This is a general guideline for purifying derivatives using silica gel column chromatography.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified derivative.
Quantitative Data Summary
| Compound | Purification Method | Solvent/Mobile Phase | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| This compound | Recrystallization | Water/HCl | 75-76 | 99.6-99.7 | 121.3-123.2 | [1][2] |
| 5-bromo-5-phenyl-1,3-dimethylbarbituric acid derivative | Crystallization | Methanol | 27 | Not specified | 66-67 | [7] |
Visualizations
Caption: General purification workflow for this compound and its derivatives.
Caption: Troubleshooting logic for common purification issues.
References
- 1. CN101190898A - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 2. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 3. ijsra.net [ijsra.net]
- 4. books.rsc.org [books.rsc.org]
- 5. This compound, 98% 769-42-6 India [ottokemi.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.gatech.edu [repository.gatech.edu]
preventing self-condensation of aldehydes in Knoevenagel reactions
Welcome to the Technical Support Center for Knoevenagel Condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Knoevenagel reactions, with a specific focus on preventing the common side reaction of aldehyde self-condensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aldehyde self-condensation during a Knoevenagel reaction?
A1: The primary cause of aldehyde self-condensation, an aldol (B89426) condensation reaction, is the use of a base that is strong enough to deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate. This enolate can then act as a nucleophile and attack another molecule of the aldehyde. While the Knoevenagel reaction requires a base to deprotonate the active methylene (B1212753) compound, a base that is too strong will favor the self-condensation of the aldehyde, especially if the aldehyde possesses acidic α-hydrogens.[1][2]
Q2: How can I minimize or prevent aldehyde self-condensation?
A2: Preventing aldehyde self-condensation hinges on carefully selecting the reaction conditions to favor the Knoevenagel pathway. Key strategies include:
-
Catalyst Selection: Employing a weak base is the most critical factor. Catalysts like piperidine (B6355638), pyridine, or ammonium (B1175870) salts (e.g., ammonium acetate) are generally preferred over strong bases like sodium hydroxide (B78521) or potassium hydroxide.[1][3] Weak bases are sufficiently basic to deprotonate the highly acidic active methylene compound but not the less acidic α-carbon of the aldehyde.
-
Control of Stoichiometry: Using a slight excess of the active methylene compound can help to ensure the aldehyde is consumed in the desired Knoevenagel reaction rather than reacting with itself.
-
Reaction Temperature: Running the reaction at the lowest feasible temperature can help to minimize side reactions. While higher temperatures can increase the rate of the Knoevenagel condensation, they can also accelerate the rate of self-condensation.
-
Slow Addition of the Aldehyde: In some cases, slow, dropwise addition of the aldehyde to the reaction mixture containing the active methylene compound and the catalyst can maintain a low concentration of the aldehyde, thereby disfavoring the bimolecular self-condensation reaction.
Q3: Are aliphatic aldehydes more prone to self-condensation than aromatic aldehydes?
A3: Yes, aliphatic aldehydes are generally more susceptible to self-condensation than aromatic aldehydes. This is because aliphatic aldehydes have more acidic α-hydrogens compared to aromatic aldehydes, which lack α-hydrogens directly on the aromatic ring. The increased acidity makes them more easily deprotonated by the base, leading to enolate formation and subsequent self-condensation.
Q4: What are some recommended catalysts to avoid self-condensation?
A4: A variety of catalysts have been shown to be effective in promoting the Knoevenagel condensation while minimizing aldehyde self-condensation. These are typically weak bases and include:
-
Amines: Piperidine, pyridine, and pyrrolidine (B122466) are classic examples.
-
Ammonium Salts: Ammonium acetate (B1210297) and diisopropylethylammonium acetate (DIPEAc) are effective and considered greener alternatives.[4]
-
Lewis Acids: In some instances, Lewis acids can be used, sometimes in combination with a weak base.
-
Heterogeneous Catalysts: Solid-supported catalysts can also be employed for easier removal and potential for reuse.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant amount of aldehyde self-condensation product observed (e.g., by TLC, GC-MS, or NMR). | The base used is too strong. | Switch to a weaker base. For example, if using sodium hydroxide, try piperidine or ammonium acetate. |
| The reaction temperature is too high. | Lower the reaction temperature. Monitor the reaction progress over a longer period if necessary. | |
| The concentration of the aldehyde is too high. | Try adding the aldehyde slowly to the reaction mixture. Consider using a higher dilution. | |
| Low yield of the desired Knoevenagel product and presence of unreacted aldehyde. | The catalyst is not active enough or has degraded. | Use a fresh batch of catalyst. Consider a slightly more active but still weak base (e.g., pyrrolidine instead of pyridine). |
| The reaction time is insufficient. | Monitor the reaction by TLC or GC to determine the optimal reaction time. | |
| Water formed during the reaction is inhibiting the catalyst or shifting the equilibrium. | If applicable to your solvent system, use a Dean-Stark trap to remove water azeotropically. | |
| Formation of Michael addition byproduct. | The Knoevenagel product is reacting with another equivalent of the active methylene compound. | Use a 1:1 stoichiometry of the aldehyde and active methylene compound. Avoid prolonged reaction times after the aldehyde has been consumed. |
Data Presentation
Table 1: Comparison of Catalyst Performance in the Knoevenagel Condensation of Benzaldehyde with Malononitrile (B47326)
| Catalyst | Base Strength | Typical Yield of Knoevenagel Product (%) | Potential for Aldehyde Self-Condensation |
| Sodium Hydroxide (NaOH) | Strong | Variable, often lower | High |
| Piperidine | Weak | >90 | Low |
| Ammonium Acetate | Weak | ~90 | Low |
| Diisopropylethylammonium Acetate (DIPEAc) | Weak | High (e.g., 91% for ethyl 2-cyano-3-phenylacrylate)[4] | Low |
Note: Yields are highly dependent on specific reaction conditions (solvent, temperature, reaction time).
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile using Piperidine
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (B145695) (5 mL)
-
Piperidine (0.1 mmol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add ethanol (5 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Protocol 2: Knoevenagel Condensation of an Aliphatic Aldehyde (Heptanal) with Ethyl Cyanoacetate (B8463686) using Ammonium Acetate
Materials:
-
Heptanal (B48729) (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Ammonium acetate (1 mmol)
-
Toluene (B28343) (20 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add heptanal (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (1 mmol).
-
Add toluene (20 mL) to the flask.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, and TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
Reaction Pathways
Caption: Competing reaction pathways in the Knoevenagel condensation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Knoevenagel reactions.
References
catalyst deactivation and regeneration in 1,3-Dimethylbarbituric acid catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in experiments involving 1,3-Dimethylbarbituric acid catalysis. The focus is on addressing common issues related to catalyst deactivation and regeneration to ensure optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalyst used for the synthesis of this compound?
A1: The most frequently employed catalyst for the synthesis of this compound from dimethyl malonate and 1,3-dimethylurea (B165225) is a strong base, typically a sodium alkoxide such as sodium ethoxide or sodium methoxide.[1][2] These catalysts are effective in promoting the necessary condensation reaction.
Q2: What are the primary signs of catalyst deactivation in my reaction?
A2: Signs of catalyst deactivation often manifest as a decrease in reaction rate, a lower than expected product yield, or the formation of unwanted by-products.[3] In the synthesis of this compound, this could mean that the reaction takes longer to complete or that the final isolated yield of the product is significantly reduced.
Q3: Can the sodium ethoxide catalyst be regenerated after the reaction?
A3: In the context of its use in this compound synthesis, sodium ethoxide is a reagent that is consumed during the reaction, particularly if it comes into contact with water.[4][5] Therefore, "regeneration" in the traditional sense of restoring a solid catalyst to its initial state is not applicable. Instead, the focus should be on maintaining the catalyst's activity throughout the reaction and ensuring its quality before use.
Q4: How does moisture affect the sodium ethoxide catalyst?
A4: Sodium ethoxide is highly sensitive to moisture. It readily hydrolyzes in the presence of water to form sodium hydroxide (B78521) and ethanol (B145695).[4][6] This significantly reduces the basicity of the catalyst, leading to a decrease in its effectiveness for the desired condensation reaction. It is crucial to use anhydrous solvents and reagents to prevent this deactivation pathway.[7]
Q5: What is the optimal temperature for catalysis, and how does it relate to catalyst stability?
A5: The synthesis of this compound using sodium ethoxide is typically carried out at elevated temperatures, often in the range of 60-120°C.[1][2] However, sodium ethoxide can begin to decompose at higher temperatures, which could lead to the formation of by-products.[8][9] It is important to maintain the reaction temperature within the recommended range to ensure both a reasonable reaction rate and catalyst stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on catalyst-related problems.
| Problem | Potential Cause | Recommended Action |
| Low Product Yield | Catalyst Deactivation by Moisture: The presence of water in the reaction mixture from solvents or reagents will hydrolyze the sodium ethoxide catalyst, reducing its activity.[4][6] | Ensure all solvents (e.g., ethanol, toluene) and reagents (dimethyl malonate, 1,3-dimethylurea) are anhydrous.[7] Consider distilling solvents and drying reagents before use. |
| Impure Reactants: Impurities in dimethyl malonate or 1,3-dimethylurea can react with the catalyst or interfere with the reaction.[10][11] | Use high-purity starting materials. If necessary, purify the reactants by distillation (for liquids) or recrystallization (for solids) prior to the reaction. | |
| Incorrect Catalyst Loading: An insufficient amount of catalyst will lead to an incomplete reaction. | Verify the molar ratio of the catalyst to the reactants as specified in the experimental protocol. Typical catalyst loading is 25-30% of the total weight of the reactants.[1] | |
| Slow or Stalled Reaction | Thermal Degradation of Catalyst: Prolonged reaction times at the upper end of the temperature range (100-120°C) may lead to the slow decomposition of sodium ethoxide.[8][9] | Monitor the reaction progress and aim to complete it within the recommended timeframe (e.g., 9-10 hours).[1] If the reaction is sluggish, ensure the temperature is within the optimal range and not excessively high. |
| Side Reactions: Undesired side reactions, such as self-condensation of the ester, can consume the catalyst and starting materials.[12] | Maintain a consistent and appropriate reaction temperature. Ensure proper mixing to avoid localized overheating. | |
| Formation of By-products | Reaction with Carbon Dioxide: Sodium ethoxide can react with atmospheric carbon dioxide, especially in the presence of moisture, which can lead to the formation of sodium ethyl carbonate and other impurities.[6] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.[13] |
| Impure Ethanol: If using laboratory-grade ethanol that contains denaturants (e.g., ketones), these can undergo side reactions with the strong base, leading to colored impurities.[14] | Use absolute, anhydrous ethanol for the reaction. |
Experimental Protocols
Protocol for Synthesis of this compound
This protocol is based on a common synthetic method.[1][2]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous n-butanol and toluene.
-
Reactant Addition: Add 1.3 moles of dimethyl malonate and 1.2 moles of 1,3-dimethylurea to the solvent mixture.
-
Catalyst Addition: Carefully add 70 grams of sodium ethoxide to the reaction mixture while stirring.
-
Reaction: Heat the mixture to 100-120°C and maintain reflux with continuous stirring for 10 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature to allow for the precipitation of the solid product.
-
Filter the solid and dissolve it in water.
-
Adjust the pH of the aqueous solution to 1-2 with hydrochloric acid to precipitate the crude this compound.
-
Filter the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Visualizations
Catalyst Deactivation Pathways
Caption: Key deactivation routes for the sodium ethoxide catalyst.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to diagnosing low reaction yields.
References
- 1. CN101190898A - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 2. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. The embodiment of strong hydrolysis degree of solid sodium ethoxide-SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]
- 6. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Critical Influence of Water on the Polymorphism of 1,3-Dimethylurea and Other Heterogeneous Equilibria [mdpi.com]
- 12. Claisen Condensation [organic-chemistry.org]
- 13. prepchem.com [prepchem.com]
- 14. Sciencemadness Discussion Board - Decomposition of Sodium Ethoxide - Powered by XMB 1.9.11 [sciencemadness.org]
monitoring the progress of 1,3-Dimethylbarbituric acid reactions by TLC or HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 1,3-Dimethylbarbituric acid by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound that I might need to monitor?
A1: this compound is frequently used as an active methylene (B1212753) compound in Knoevenagel condensation reactions with various aromatic and aliphatic aldehydes. Monitoring these reactions is crucial to determine the point of completion and to identify the formation of any byproducts.
Q2: How can I visualize this compound and its reaction products on a TLC plate?
A2: this compound and its Knoevenagel condensation products are often UV-active due to their chemical structure. The products, such as 5-aryl-1,3-dimethylbarbituric acids, have extended conjugation and typically show strong absorbance under a UV lamp (usually at 254 nm or 365 nm). Staining with potassium permanganate (B83412) can also be an option, but UV visualization is generally sufficient and non-destructive.
Q3: What is a "co-spot" in TLC and why is it important for reaction monitoring?
A3: A co-spot is a single lane on a TLC plate where both the starting material and the reaction mixture are applied. This is a critical control to confirm the identity of the starting material spot in the reaction mixture lane and to clearly differentiate it from the product spot(s), especially if their retention factors (Rf) are very similar.
Q4: At what wavelength should I monitor my HPLC analysis of a this compound reaction?
A4: The choice of wavelength depends on the specific compounds in your reaction mixture. This compound itself has a UV absorbance maximum at a lower wavelength. However, the common Knoevenagel condensation products, 5-arylidene-1,3-dimethylbarbituric acid derivatives, exhibit strong absorbance in the range of 450-490 nm.[1] Therefore, monitoring at a wavelength within this range is often ideal for observing the formation of the product. A photodiode array (PDA) or diode array detector (DAD) is highly recommended to analyze the full UV-Vis spectrum of each peak and to select the optimal wavelength for quantification.
Troubleshooting Guides
Thin Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate under UV light. | 1. The compound is not UV-active. 2. The concentration of the sample is too low. 3. The compound has a very high or very low Rf value and is either at the solvent front or the baseline. | 1. Try staining the plate with a universal stain like potassium permanganate. 2. Concentrate the sample before spotting it on the TLC plate. 3. Adjust the polarity of the mobile phase. For a high Rf, decrease the polarity; for a low Rf, increase the polarity. |
| The spots are streaky. | 1. The sample is too concentrated. 2. The sample is not fully dissolved in the spotting solvent. 3. The compound is acidic or basic and is interacting with the silica (B1680970) gel. | 1. Dilute the sample. 2. Ensure the sample is completely dissolved before spotting. 3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape. |
| The starting material and product spots are not well-separated. | 1. The mobile phase polarity is not optimal. | 1. Perform a solvent screen with different ratios of a polar and a non-polar solvent (e.g., ethyl acetate/hexane or dichloromethane (B109758)/methanol) to find a system that provides better separation. A starting point for reactions of this compound could be a mixture of methanol, hexane, and chloroform.[2] |
| The Rf values are inconsistent between runs. | 1. The TLC chamber was not saturated with the solvent vapor. 2. The composition of the mobile phase changed due to evaporation of a volatile component. | 1. Place a piece of filter paper in the TLC chamber to ensure saturation. 2. Keep the chamber covered and use a fresh mobile phase for each run. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| No peaks are observed. | 1. The detector wavelength is not set correctly. 2. The compound is not eluting from the column. 3. The concentration is too low. | 1. Use a PDA/DAD detector to find the optimal wavelength. For Knoevenagel products of this compound, try a wavelength between 450-490 nm.[1] 2. Use a stronger mobile phase (higher percentage of organic solvent) or a different column. 3. Inject a more concentrated sample. |
| Peaks are broad or tailing. | 1. The mobile phase pH is not optimal for the analyte. 2. The column is overloaded. 3. The column is degrading. | 1. For acidic compounds like barbituric acid derivatives, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape. 2. Dilute the sample. 3. Replace the column. |
| Poor separation of starting material and product. | 1. The mobile phase composition is not optimized. 2. The column is not suitable for the separation. | 1. Adjust the gradient or isocratic composition of the mobile phase (e.g., the ratio of acetonitrile (B52724) to water). 2. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column for aromatic compounds). |
| Retention times are shifting. | 1. The mobile phase composition is changing. 2. The column temperature is fluctuating. 3. The pump is not delivering a consistent flow rate. | 1. Prepare fresh mobile phase and ensure it is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and perform maintenance if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Knoevenagel Condensation of this compound by TLC
-
TLC Plate Preparation:
-
Use silica gel 60 F254 plates.
-
With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.
-
Mark three lanes on the starting line: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of this compound and the aldehyde reactant in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Reaction Mixture (RXN): At various time points (e.g., 0, 15, 30, 60 minutes), take a small aliquot of the reaction mixture using a capillary tube and dissolve it in a suitable volatile solvent.
-
-
Spotting:
-
Using a capillary tube, spot a small amount of the SM solution onto the "SM" lane.
-
Spot the SM solution on the "CO" lane.
-
Spot the RXN solution on top of the SM spot in the "CO" lane.
-
Spot the RXN solution on the "RXN" lane.
-
Ensure the spots are small and concentrated.
-
-
Development:
-
Prepare a mobile phase. A good starting point is a mixture of Methanol:Hexane:Chloroform in a 1:3:15 ratio .[2]
-
Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation and close the lid. Allow it to equilibrate for a few minutes.
-
Carefully place the TLC plate in the chamber, ensuring the starting line is above the solvent level.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization and Interpretation:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm and/or 365 nm).
-
Circle the visible spots with a pencil.
-
The reaction is complete when the starting material spot in the "RXN" lane has disappeared and a new product spot has appeared. The co-spot helps to confirm the identity of the starting material spot.
-
Protocol 2: General Procedure for Monitoring a this compound Reaction by HPLC
-
HPLC System Preparation:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV-Vis or PDA/DAD detector set to a wavelength where both starting materials and products absorb, or at the maximum absorbance of the product (e.g., 254 nm for general screening, or 450-490 nm for Knoevenagel products).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of acid or base, or by cooling).
-
Dilute the aliquot with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject a standard of the starting material(s) to determine their retention times.
-
Inject the prepared samples from the reaction mixture.
-
A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
This gradient should be optimized based on the separation of the starting materials and products.
-
-
Data Analysis:
-
Monitor the chromatograms for the disappearance of the starting material peak(s) and the appearance and growth of the product peak(s).
-
The reaction is considered complete when the peak area of the limiting starting material is negligible.
-
Data Presentation
Table 1: Example TLC Data for a Knoevenagel Condensation
| Compound | Rf Value (MeOH:Hexane:CHCl3 / 1:3:15) |
| This compound | 0.25 |
| Aromatic Aldehyde | 0.70 |
| Knoevenagel Product | 0.50 |
Table 2: Example HPLC Retention Time Data
| Compound | Retention Time (min) |
| This compound | 3.5 |
| Aromatic Aldehyde | 12.2 |
| Knoevenagel Product | 9.8 |
Visualizations
References
- 1. The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some 5-[2-Aryl-2-oxoethyl]-1,3-dimethylpyrimidine-2,4,6-trione derivatives by a one-pot, three-component reaction [scielo.org.za]
challenges in the scale-up of 1,3-Dimethylbarbituric acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of 1,3-Dimethylbarbituric Acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for this compound?
There are two primary methods for the synthesis of this compound:
-
Condensation of a Malonic Ester with 1,3-Dimethylurea (B165225): This is the most common method, involving the reaction of a malonic ester (such as dimethyl malonate or diethyl malonate) with 1,3-dimethylurea in the presence of a strong base, typically a sodium alkoxide like sodium ethoxide, as a catalyst. The reaction is usually carried out in a lower aliphatic alcohol solvent, sometimes mixed with toluene.
-
Reaction of Malonic Acid with 1,3-Dimethylurea using Acetic Anhydride (B1165640): This method involves the condensation of malonic acid with 1,3-dimethylurea in glacial acetic acid, using acetic anhydride as a dehydrating agent.
Q2: What is the role of the sodium alkoxide catalyst in the malonic ester synthesis?
The sodium alkoxide (e.g., sodium ethoxide) acts as a strong base to deprotonate the α-carbon of the malonic ester, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 1,3-dimethylurea, initiating the condensation reaction that leads to the formation of the barbituric acid ring.
Q3: What are the typical yields and purity I can expect?
For the malonic ester method, yields are typically in the range of 75-76%, with a purity of over 99.5% after recrystallization. The melting point of the pure product is generally observed between 121°C and 123°C.
Q4: What are the critical safety precautions when handling the reagents for this synthesis?
-
Sodium Alkoxides (e.g., Sodium Ethoxide): These are highly reactive, flammable, and corrosive. They react violently with water. All manipulations should be carried out under anhydrous conditions in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, is essential.
-
Solvents (e.g., Ethanol, Toluene): These are flammable liquids. Ensure they are handled in a fume hood and away from open flames or sparks.
-
Hydrochloric Acid: This is a corrosive acid. Handle with appropriate PPE, including acid-resistant gloves and safety goggles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Presence of moisture: Water reacts with and deactivates the sodium alkoxide catalyst. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.- Handle hygroscopic reagents (like sodium ethoxide) in a dry, inert atmosphere (e.g., under nitrogen or argon). |
| 2. Incomplete reaction: Insufficient reaction time or temperature. | - Ensure the reaction is heated to the recommended temperature (typically 60-120°C) for the specified duration (usually 9-10 hours).- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). | |
| 3. Improper stoichiometry: Incorrect molar ratios of reactants or catalyst. | - Carefully measure the amounts of all reactants and the catalyst. A slight excess of the malonic ester and catalyst can sometimes improve yields. | |
| Formation of Significant Side Products/Impurities | 1. Hydrolysis of malonic ester: Presence of water can lead to the hydrolysis of the ester, reducing the amount available for the condensation reaction. | - Follow the steps for ensuring anhydrous conditions as mentioned above. |
| 2. Localized overheating: Poor mixing on a larger scale can lead to "hot spots," promoting side reactions. | - Ensure efficient and consistent stirring throughout the reaction, especially during the addition of reagents.- For larger scale reactions, consider using a reactor with baffles to improve mixing. | |
| Difficulty in Product Purification | 1. Co-precipitation of impurities: Unreacted starting materials or side products may precipitate along with the desired product. | - Ensure the pH is carefully adjusted to 1-2 during the acidification step to selectively precipitate the this compound.- Perform a thorough recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) to remove impurities. |
| 2. Oily product formation: The product may not crystallize properly if significant impurities are present. | - Wash the crude product with a cold solvent to remove some impurities before recrystallization.- Consider using a different recrystallization solvent or a multi-solvent system. | |
| Challenges During Scale-Up | 1. Poor heat transfer: The reaction is exothermic, and on a larger scale, heat dissipation is less efficient due to a lower surface-area-to-volume ratio. This can lead to a runaway reaction.[1][2] | - Use a jacketed reactor with a temperature control unit to manage the reaction temperature effectively.- Add reagents, especially the sodium alkoxide, slowly and in a controlled manner to manage the rate of heat generation.- Perform a thermal hazard assessment before scaling up to understand the reaction's thermal profile.[3] |
| 2. Inefficient mixing: Achieving homogeneous mixing in a large reactor is more challenging than in a laboratory flask.[1][4][5] | - Use an appropriately sized and designed agitator for the reactor.- Optimize the stirring speed to ensure good mixing without causing excessive shear.- The use of baffles in the reactor can significantly improve mixing efficiency. | |
| 3. Solid handling issues: Filtering and drying large quantities of the product can be slow and inefficient. | - Use appropriate large-scale filtration equipment, such as a Nutsche filter dryer, which allows for filtration, washing, and drying in a single contained unit.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Malonic Ester Condensation
This protocol is based on a common method found in the literature.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (Example Scale) | Moles (mol) |
| Diethyl Malonate | 160.17 | 192.2 g (173 mL) | 1.2 |
| 1,3-Dimethylurea | 88.11 | 96.9 g | 1.1 |
| Sodium Ethoxide | 68.05 | 72 g | 1.06 |
| n-Butanol | 74.12 | As needed | - |
| Toluene | 92.14 | 1150 g (total solvent) | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1,3-dimethylurea and the solvent mixture (n-butanol and toluene).
-
Under stirring, add sodium ethoxide to the mixture.
-
Slowly add diethyl malonate to the reactor.
-
Heat the reaction mixture to 100-120°C and maintain reflux for 9 hours.
-
After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of the sodium salt of the product.
-
Filter the solid precipitate and wash it with a small amount of cold toluene.
-
Dissolve the collected solid in water.
-
Slowly add concentrated hydrochloric acid to the aqueous solution with stirring until the pH reaches 1-2.
-
Cool the acidic solution in an ice bath to induce crystallization of this compound.
-
Filter the crystalline product, wash with cold water, and dry under vacuum.
-
For higher purity, recrystallize the crude product from a suitable solvent like water or an ethanol-water mixture.
Visualizations
Experimental Workflow: Malonic Ester Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. helgroup.com [helgroup.com]
- 3. icheme.org [icheme.org]
- 4. diva-portal.org [diva-portal.org]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. How Nutsche Filter Dryers are Used in Continuous Manufacturing [powdersystems.com]
impact of pH on the reactivity of 1,3-Dimethylbarbituric acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the reactivity of 1,3-Dimethylbarbituric acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and why is it important?
A1: The pKa of this compound is approximately 4.7.[1] This value is crucial as it indicates the pH at which the compound exists in equilibrium between its protonated (neutral) and deprotonated (anionic or enolate) forms. The reactivity of this compound is highly dependent on its ionization state, which is dictated by the pH of the reaction medium.
Q2: How does pH affect the nucleophilicity of this compound?
A2: The nucleophilicity of this compound is significantly influenced by pH. In its protonated form (at pH < 4.7), the active methylene (B1212753) group is less nucleophilic. As the pH approaches and surpasses the pKa, the compound deprotonates to form a resonance-stabilized enolate anion. This enolate is a much stronger nucleophile, readily participating in reactions such as Knoevenagel condensations and Michael additions.
Q3: What is the optimal pH range for a Knoevenagel condensation with this compound?
A3: Knoevenagel condensations are typically catalyzed by a weak base.[2] For this compound, a pH range of 7 to 9 is generally effective. In this range, there is a sufficient concentration of the nucleophilic enolate to react with the aldehyde or ketone. At significantly higher pH values, the risk of competing reactions, such as the Cannizzaro reaction of the aldehyde, increases. Acidic conditions can also be used to catalyze the reaction, though this is less common for barbituric acid derivatives.[3][4]
Q4: Is this compound stable to hydrolysis?
Q5: Can pH influence the outcome of reactions other than Knoevenagel condensation?
A5: Yes, pH is a critical parameter for various reactions involving this compound. For instance, in Michael additions, the formation of the enolate under basic conditions is the key step for the conjugate addition to an α,β-unsaturated compound.[8][9][10][11] The pH will also affect the equilibrium between the keto and enol tautomers, which can influence reactivity.
Troubleshooting Guides
Issue 1: Low or No Yield in Knoevenagel Condensation
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of the reaction mixture. If using a basic catalyst (e.g., piperidine (B6355638), pyridine), ensure the pH is in the optimal range of 7-9. If the pH is too low, the concentration of the reactive enolate will be insufficient. If too high, side reactions may occur. |
| Ineffective Catalyst | The choice of catalyst is crucial. Weak bases are generally preferred. Consider screening different amine catalysts or using a Lewis acid catalyst under appropriate conditions. |
| Presence of Water | The Knoevenagel condensation produces water, which can shift the equilibrium back to the reactants. Consider using a Dean-Stark apparatus or adding a dehydrating agent (e.g., molecular sieves) to remove water as it is formed. |
| Poor Solubility | This compound is soluble in hot water but may have limited solubility in certain organic solvents at room temperature.[1] Ensure adequate solubility by choosing an appropriate solvent or by gentle heating. |
Issue 2: Formation of Impurities or Side Products
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Product or Reactant | If the reaction is run at a high pH for an extended period, hydrolysis of the barbituric acid ring or the product may occur. Monitor the reaction progress by TLC or HPLC and minimize reaction time. Consider using a milder base or a lower reaction temperature. |
| Self-Condensation of Aldehyde | Under strongly basic conditions, aldehydes lacking an α-hydrogen can undergo the Cannizzaro reaction. Ensure the pH is not excessively high. |
| Michael Addition of the Product | The Knoevenagel product is an α,β-unsaturated system and can potentially react with another molecule of this compound via a Michael addition. This can be minimized by controlling the stoichiometry of the reactants. |
Data Presentation
Table 1: pH-Dependent Reactivity Profile of this compound
| pH Range | Predominant Species | Relative Nucleophilicity | Suitability for Knoevenagel Condensation | Risk of Hydrolysis |
| < 4 | Protonated | Low | Low | Low |
| 4 - 6 | Mixture of Protonated and Enolate | Moderate | Moderate | Low |
| 7 - 9 | Enolate | High | High (Optimal) | Moderate |
| > 10 | Enolate | High | Moderate to Low (due to side reactions) | High |
Experimental Protocols
Protocol 1: pH-Controlled Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with this compound under controlled pH conditions.
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ethanol (B145695) (10 mL)
-
Piperidine (0.1 mmol) or Acetic Acid (catalytic amount)
-
pH meter or pH indicator strips
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask.
-
For Basic Conditions: Add piperidine and stir the mixture. Monitor the pH and adjust to 7-9 by adding small amounts of acetic acid if necessary.
-
For Acidic Conditions: Add a catalytic amount of acetic acid and stir the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) for purification.
Protocol 2: Stability Assessment of this compound at Different pH
This protocol outlines a method to assess the stability of this compound in aqueous solutions at various pH values using HPLC.
Materials:
-
This compound
-
Buffer solutions (pH 4, 7, and 10)
-
HPLC system with a C18 column and UV detector
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Prepare stock solutions of this compound in methanol.
-
Prepare a series of solutions of this compound in the different pH buffers at a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40 °C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots by HPLC to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound versus time for each pH to determine the degradation rate.
Visualizations
Caption: Knoevenagel condensation pathway of this compound.
Caption: Logical relationship between pH and the reactivity of this compound.
Caption: Troubleshooting workflow for low yield in reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rltsc.edu.in [rltsc.edu.in]
- 5. Kinetics of hydrolysis of barbituric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Study: 1,3-Dimethylbarbituric Acid vs. Barbituric Acid in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Barbiturate for Condensation Reactions
Barbituric acid and its N-substituted derivative, 1,3-dimethylbarbituric acid, are pivotal building blocks in synthetic organic chemistry, particularly in condensation reactions for the synthesis of a wide array of heterocyclic compounds with significant biological activities. This guide provides an objective comparison of their performance in these reactions, supported by experimental data, to aid researchers in selecting the most appropriate reagent for their synthetic needs. The primary focus will be on the widely employed Knoevenagel condensation and subsequent multicomponent reactions.
Reactivity and Performance Comparison
The key structural difference between barbituric acid and this compound lies in the presence of methyl groups on the nitrogen atoms in the latter. This substitution prevents the formation of intermolecular hydrogen bonds and alters the electronic properties and solubility of the molecule, which in turn influences its reactivity in condensation reactions.
In the context of Knoevenagel condensation, both compounds react with aldehydes to form 5-arylmethylene derivatives. However, the reaction conditions and outcomes can differ. Subsequently, in multicomponent reactions, such as the synthesis of pyrano[2,3-d]pyrimidines, these initial products react further with a Michael donor.
One study on the synthesis of pyrano[2,3-d]pyrimidine derivatives noted that when using a copper(II) chloride dihydrate catalyst, no significant difference was observed in the reaction rate and product yields between barbituric acid and this compound for a range of aromatic aldehydes. However, other studies suggest that the choice of catalyst and reaction conditions can lead to variations in performance.
Data Presentation: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
The following tables summarize the yields and reaction times for the synthesis of pyrano[2,3-d]pyrimidine derivatives from various aromatic aldehydes, malononitrile (B47326), and either barbituric acid or this compound, under different catalytic conditions.
Table 1: Comparison in the Presence of a Copper-Based Catalyst [1]
| Aldehyde | Reagent | Time (min) | Yield (%) |
| 4-Chlorobenzaldehyde | This compound | 5 | 98 |
| 4-Chlorobenzaldehyde | Barbituric acid | 5 | 96 |
| 4-Nitrobenzaldehyde | This compound | 5 | 97 |
| 4-Nitrobenzaldehyde | Barbituric acid | 5 | 95 |
| Benzaldehyde | This compound | 10 | 94 |
| Benzaldehyde | Barbituric acid | 10 | 92 |
| 4-Methylbenzaldehyde | This compound | 15 | 93 |
| 4-Methylbenzaldehyde | Barbituric acid | 15 | 90 |
| 4-Methoxybenzaldehyde | This compound | 15 | 92 |
| 4-Methoxybenzaldehyde | Barbituric acid | 15 | 91 |
Table 2: Comparison in the Presence of an Organocatalyst (Isonicotinic Acid) [2]
| Aldehyde | Reagent | Time (min) | Yield (%) |
| 4-Chlorobenzaldehyde | Barbituric acid | 25 | 90 |
| 4-Nitrobenzaldehyde | Barbituric acid | 15 | 95 |
| Benzaldehyde | Barbituric acid | 30 | 85 |
| 2-Bromobenzaldehyde | Barbituric acid | 20 | 92 |
| 4-Chlorobenzaldehyde | This compound | 20 | 92 |
| 4-Nitrobenzaldehyde | This compound | 12 | 97 |
| Benzaldehyde | This compound | 25 | 88 |
| 2-Bromobenzaldehyde | This compound | 18 | 94 |
Table 3: Comparison using a Nanocatalyst (ZnO Nano-powders)
| Aldehyde | Reagent | Time (min) | Yield (%) |
| 4-Chlorobenzaldehyde | This compound | 20 | 95 |
| 4-Nitrobenzaldehyde | This compound | 15 | 98 |
| Benzaldehyde | This compound | 25 | 90 |
| 4-Methylbenzaldehyde | This compound | 30 | 88 |
| 4-Methoxybenzaldehyde | This compound | 30 | 85 |
| 2,4-Dichlorobenzaldehyde | This compound | 20 | 96 |
Experimental Protocols
Below are generalized experimental protocols for the Knoevenagel condensation and the one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives.
General Procedure for Knoevenagel Condensation
A mixture of an aromatic aldehyde (10 mmol) and barbituric acid or this compound (10 mmol) is prepared.[3] A catalyst, such as sodium acetate (B1210297) (10 mmol), is added, and the mixture is ground at room temperature.[3] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3] Upon completion, the solid product is washed with distilled water, filtered, and recrystallized from a suitable solvent like ethanol.[3]
General Procedure for the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
In a round-bottomed flask, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and either barbituric acid or this compound (1 mmol) is prepared in a suitable solvent such as a water/ethanol mixture.[1][2] A catalytic amount of a catalyst (e.g., LDH@TRMS@NDBD@Cu(II) (0.045 g) or isonicotinic acid (10 mol%)) is added to the mixture.[1][2] The reaction mixture is then stirred under the specified conditions (e.g., room temperature or 60 °C) for the appropriate amount of time.[1][2] The reaction progress is monitored by TLC.[1] After completion, the product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.[4]
Visualizing the Reaction Pathway
The synthesis of pyrano[2,3-d]pyrimidine derivatives is a multi-step process that begins with a Knoevenagel condensation, followed by a Michael addition and a cyclocondensation. This can be visualized as a logical workflow.
Caption: Reaction pathway for the synthesis of pyrano[2,3-d]pyrimidine derivatives.
Conclusion
Both this compound and barbituric acid are effective reagents in condensation reactions. The choice between them may depend on the specific substrate, desired product, and reaction conditions. The data suggests that this compound can, in some instances, provide slightly higher yields and shorter reaction times, potentially due to its enhanced solubility in organic solvents and the absence of N-H protons that can participate in side reactions. However, under certain catalytic conditions, the performance of both can be comparable. Researchers are encouraged to consider the specific findings presented in the data tables and optimize their reaction conditions accordingly.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 1,3-Dimethylbarbituric Acid vs. Thiobarbituric Acid for Aldehyde Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of aldehydes are critical in various scientific disciplines, from assessing oxidative stress in biological systems to quality control in the food industry. For decades, thiobarbituric acid (TBA) has been a widely used reagent for this purpose, primarily through the thiobarbituric acid reactive substances (TBARS) assay. However, the inherent limitations of the TBA test, particularly its lack of specificity, have prompted researchers to explore alternative reagents. This guide provides a detailed comparison of 1,3-dimethylbarbituric acid and thiobarbituric acid for aldehyde detection, supported by available experimental data and reaction mechanisms.
Overview of the Reagents
Thiobarbituric Acid (TBA) is a heterocyclic organic compound that reacts with malondialdehyde (MDA), a key biomarker of lipid peroxidation, to produce a fluorescent pink adduct that can be quantified spectrophotometrically.[1][2] The TBARS assay, while simple and sensitive, is known to react with a variety of other aldehydes and non-aldehyde compounds, leading to potential overestimation of MDA levels.[1][3][4]
This compound is a methylated derivative of barbituric acid. Its reaction with aldehydes, particularly aromatic aldehydes, proceeds via a Knoevenagel condensation mechanism. This reaction forms the basis for a spectrophotometric method for the determination of these aldehydes. The methylation of the nitrogen atoms in the barbituric acid ring alters its reactivity and may offer advantages in terms of specificity compared to TBA.
Performance Comparison: A Data-Driven Analysis
Direct comparative studies on the analytical performance of this compound and thiobarbituric acid for a broad range of aldehydes are limited in the available literature. However, based on existing data for their reactions with specific aldehyde classes, a comparative summary can be constructed.
| Parameter | This compound | Thiobarbituric Acid (TBARS Assay) | References |
| Principle of Detection | Knoevenagel condensation with aldehydes, primarily studied with aromatic aldehydes. | Nucleophilic addition with malondialdehyde (MDA) and other reactive substances. | [5] |
| Specificity | Higher specificity anticipated due to the nature of the Knoevenagel condensation, but comprehensive data for a wide range of aldehydes is lacking. | Low specificity; reacts with various aldehydes (e.g., hexanal), sugars, and other compounds, collectively known as TBARS. | [3][4] |
| Primary Analyte(s) | Aromatic aldehydes. | Malondialdehyde (MDA) and other thiobarbituric acid reactive substances. | [1] |
| Reaction Conditions | Typically occurs at room temperature or with gentle heating in the presence of a catalyst (e.g., acid or base). | Requires acidic conditions (pH 2-3) and heating (90-100°C). | [6] |
| Detection Method | Spectrophotometry (UV-Vis). | Spectrophotometry (absorbance at ~532 nm) or Fluorometry.[6][7] | [6][7] |
| Limit of Detection (LOD) | Data for a wide range of aldehydes is not readily available. | For MDA, the LOD is reported to be in the low micromolar range (e.g., 1.1 µM).[6] | [6] |
Reaction Mechanisms
The distinct reaction mechanisms of this compound and thiobarbituric acid with aldehydes are crucial to understanding their specificity and applicability.
This compound: Knoevenagel Condensation
The reaction of this compound with an aldehyde proceeds via a Knoevenagel condensation. This reaction involves the nucleophilic addition of the acidic methylene (B1212753) group of this compound to the carbonyl group of the aldehyde, followed by a dehydration step to form a stable condensation product.
Thiobarbituric Acid: Reaction with Malondialdehyde (MDA)
The reaction of thiobarbituric acid with MDA is a well-characterized process that forms the basis of the TBARS assay. Under acidic conditions and high temperatures, two molecules of TBA react with one molecule of MDA to form a pink, fluorescent 1:2 adduct.
Experimental Protocols
General Protocol for Aldehyde Detection with this compound (for Aromatic Aldehydes)
This protocol is generalized from literature on the Knoevenagel condensation and may require optimization for specific aldehydes.
-
Reagent Preparation:
-
Prepare a standard solution of the aromatic aldehyde of interest in a suitable solvent (e.g., ethanol).
-
Prepare a solution of this compound in the same solvent.
-
Prepare a catalyst solution (e.g., a weak acid or base like piperidine (B6355638) or acetic acid) in the same solvent.
-
-
Reaction:
-
In a cuvette or reaction vessel, mix the aldehyde solution, the this compound solution, and the catalyst.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific period to allow for color development.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) for the condensation product using a UV-Vis spectrophotometer.
-
-
Quantification:
-
Create a standard curve by reacting known concentrations of the aldehyde with an excess of this compound.
-
Determine the concentration of the aldehyde in the unknown sample by comparing its absorbance to the standard curve.
-
Standard Protocol for the Thiobarbituric Acid Reactive Substances (TBARS) Assay
This is a widely used protocol for measuring MDA in biological samples.[6]
-
Sample Preparation:
-
Homogenize tissue samples or use plasma/serum directly.
-
Precipitate proteins using an acid such as trichloroacetic acid (TCA).
-
Centrifuge to collect the protein-free supernatant.
-
-
Reagent Preparation:
-
Prepare a thiobarbituric acid (TBA) solution in an acidic buffer (e.g., acetic acid).
-
-
Reaction:
-
Add the TBA reagent to the supernatant.
-
Heat the mixture in a boiling water bath (95-100°C) for a defined period (e.g., 60 minutes) to facilitate the reaction and color development.[2]
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting pink solution at approximately 532 nm using a spectrophotometer.[6]
-
-
Quantification:
-
Prepare a standard curve using a stable MDA precursor, such as 1,1,3,3-tetramethoxypropane (B13500) (TMP) or 1,1,3,3-tetraethoxypropane (B54473) (TEP), which hydrolyzes to MDA under the acidic reaction conditions.
-
Calculate the concentration of TBARS (expressed as MDA equivalents) in the sample based on the standard curve.
-
Experimental Workflow Comparison
The workflows for aldehyde detection using this compound and thiobarbituric acid differ significantly in their complexity and reaction conditions.
Conclusion and Future Perspectives
Thiobarbituric acid, through the TBARS assay, remains a workhorse for the estimation of lipid peroxidation due to its simplicity and long-standing use. However, its significant lack of specificity is a major drawback that researchers must consider when interpreting results.[1][4]
This compound presents a potentially more specific alternative for the detection of certain aldehydes, particularly aromatic aldehydes, via the Knoevenagel condensation. The milder reaction conditions are also an advantage. However, a significant gap in the literature exists regarding its reactivity with a broader range of aldehydes, including the short-chain aliphatic aldehydes that are also products of lipid peroxidation.
For researchers, scientists, and drug development professionals, the choice of reagent should be guided by the specific application:
-
For a general, high-throughput screening of oxidative stress where absolute specificity is not paramount, the TBARS assay may still be a viable option, provided its limitations are acknowledged.
-
For the specific and quantitative detection of aromatic aldehydes, This compound appears to be a promising reagent.
-
Further research is critically needed to fully characterize the analytical performance of This compound with a wider array of biologically relevant aldehydes. Such studies would need to determine key parameters like molar absorptivity, limits of detection, and potential interferences to establish it as a robust and superior alternative to thiobarbituric acid for broader applications in aldehyde detection.
References
- 1. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative evaluation of thiobarbituric acid methods for the determination of malondialdehyde in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity of the thiobarbituric acid reaction: its use in studies of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of 1,3-diethyl-2-thiobarbituric acid with aldehydes: formation of arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methanes [ ] † and crystallographic evidence for ground state polarisation in 1,3-diethyl-5-[4-(dimethylamino)benzylidene]-2-thiobarbituric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1,3-Dimethylbarbituric Acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative analysis of 1,3-Dimethylbarbituric acid. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound. The guide details experimental protocols and presents a comparative analysis of performance data to aid in method selection and validation.
High-Performance Liquid Chromatography (HPLC) Method Validation
An HPLC method provides high selectivity and sensitivity for the analysis of this compound. A typical Reverse-Phase HPLC (RP-HPLC) method is proposed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) in a gradient or isocratic elution mode.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV spectral analysis of this compound (typically around 210-220 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.
-
Validation Parameters
The proposed HPLC method would be validated for the following parameters as per ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) for precision studies should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for the analysis of barbiturates like this compound. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.
Alternative Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method often used for the analysis of barbiturates in biological samples.[1] Derivatization is often required to improve the volatility and chromatographic behavior of the analytes.[1]
-
UV-Vis Spectrophotometry: A simpler and more accessible technique, suitable for the quantification of this compound in bulk or simple formulations where specificity is not a major concern.[2]
-
Capillary Electrophoresis (CE): A high-resolution separation technique that requires minimal sample and solvent, making it a green analytical alternative. It is particularly useful for the separation of closely related compounds.[3]
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC and its alternatives for the analysis of barbiturates. The data is based on published literature for similar compounds and serves as a general guide.
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Specificity | High | Very High | Low to Moderate | High |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% | 90-110% |
| Precision (%RSD) | ≤ 2% | ≤ 10% | ≤ 5% | ≤ 5% |
| LOD | ng/mL range | pg/mL to ng/mL range[4] | µg/mL range[5] | ng/mL range[6] |
| LOQ | ng/mL range | ng/mL range[4] | µg/mL range[5] | ng/mL range[6] |
| Sample Throughput | Moderate | Low to Moderate | High | High |
| Instrumentation Cost | Moderate to High | High | Low | Moderate |
| Derivatization | Not usually required | Often required[1] | Not required | Not usually required |
Experimental Protocols for Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction is commonly used to isolate the analyte from the sample matrix.[7][8]
-
Derivatization: The extracted analyte is often derivatized (e.g., methylation) to increase its volatility and thermal stability.[1]
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: A programmed temperature ramp to achieve optimal separation.
-
MS Detection: Electron ionization (EI) source with selective ion monitoring (SIM) for enhanced sensitivity and specificity.
-
UV-Vis Spectrophotometry
-
Principle: Based on the measurement of the absorption of ultraviolet or visible radiation by the analyte.
-
Procedure:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol/water mixture).[9]
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve of absorbance versus concentration.
-
Prepare the sample solution and measure its absorbance at the same wavelength.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Capillary Electrophoresis (CE)
-
Principle: Separation of ions based on their electrophoretic mobility in an electric field.
-
Instrumentation: A CE system with a UV detector.
-
Separation Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., borate (B1201080) buffer) at a specific pH to ensure the analyte is charged.[3]
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: On-column UV detection at a suitable wavelength.
-
Workflow for Method Selection and Validation
The following diagram illustrates the logical workflow for selecting and validating an analytical method for this compound.
Caption: Workflow for analytical method selection, development, and validation.
Conclusion
The choice of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and available resources. HPLC offers a robust, sensitive, and specific method suitable for routine quality control and research. GC-MS provides the highest sensitivity and specificity, making it ideal for trace analysis in complex matrices. UV-Vis spectrophotometry is a simple, cost-effective method for preliminary analysis or for samples with minimal interfering substances. Capillary electrophoresis presents a high-resolution and environmentally friendly alternative. This guide provides the necessary framework and comparative data to assist in the selection and validation of the most appropriate analytical method for this compound.
References
- 1. Quantitation of amobarbital, butalbital, pentobarbital, phenobarbital, and secobarbital in urine, serum, and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultraviolet spectrophotometric analysis of barbiturates. Current assessment as an emergency screening procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utm.mx [utm.mx]
- 4. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of barbituric acid, utilizing a rapid and simple colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-line solid-phase extraction-capillary zone electrophoresis for the determination of barbiturate drugs in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wsp.wa.gov [wsp.wa.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer [pubs.sciepub.com]
Unveiling the Reactivity Landscape: A Comparative Guide to the Cross-Reactivity of 1,3-Dimethylbarbituric Acid
For researchers, scientists, and drug development professionals, understanding the reactivity of 1,3-Dimethylbarbituric acid (DMBA) with various functional groups is paramount for its effective application in synthesis and drug design. This guide provides a comparative analysis of DMBA's cross-reactivity, supported by experimental data, to facilitate informed decisions in research and development.
This compound, a derivative of barbituric acid, is a versatile active methylene (B1212753) compound. Its reactivity is primarily centered around the C-5 position, which bears acidic protons, making it a potent nucleophile in various organic reactions. This guide explores the cross-reactivity of DMBA with key functional groups, including aldehydes, amines, and Michael acceptors, providing quantitative data where available and outlining the experimental protocols for these transformations.
Comparative Reactivity Analysis
The reactivity of this compound is most prominently observed in its condensation and addition reactions. The following sections summarize the available quantitative and qualitative data on its cross-reactivity with different functional groups.
Cross-Reactivity with Aldehydes (Knoevenagel Condensation)
DMBA readily undergoes Knoevenagel condensation with a variety of aromatic aldehydes.[1][2] This reaction involves the formation of a new carbon-carbon double bond and is a cornerstone of DMBA's synthetic utility. The reaction is often catalyzed by a base or, in some instances, an acid.[3] The efficiency of this reaction can be influenced by the electronic nature of the substituents on the aromatic aldehyde.
Table 1: Reactivity of this compound with Various Aromatic Aldehydes in Knoevenagel Condensation
| Aldehyde Reactant | Product Yield (%) | Reference |
| Pyrene-1-carboxaldehyde | - | [2] |
| Various Aromatic Aldehydes | High Yields | [2] |
| Quinoline-2-carboxaldehyde | - | [4] |
| Quinoline-4-carboxaldehyde | - | [4] |
| 6-Methylquinoline-2-carboxaldehyde | - | [4] |
| 4,6-Dimethylquinoline-2-carboxaldehyde | - | [4] |
Note: Specific yield percentages were not consistently provided in the search results; "High Yields" indicates qualitative descriptions from the sources.
Cross-Reactivity with Michael Acceptors (Michael Addition)
As a potent carbon nucleophile, DMBA participates in Michael additions to α,β-unsaturated compounds. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex molecules. The reaction is typically carried out in the presence of a base.
A study on the Michael addition of DMBA to various nitroalkenes in an aqueous diethylamine (B46881) medium demonstrated excellent yields, highlighting the efficiency of this transformation.[5][6]
Table 2: Reactivity of this compound with Various Nitroalkenes in Michael Addition
| Nitroalkene Reactant | Product Yield (%) |
| (E)-1-methyl-4-(2-nitrovinyl)benzene | 96 |
| Phenyl-type substituted nitroalkenes | 88-99 |
| (E)-2-(2-nitrovinyl)thiophene | 95 |
Data sourced from a study on Michael addition in aqueous diethylamine medium.[5]
Cross-Reactivity with Amines
Inhibitory Activity of DMBA Derivatives
Derivatives of this compound have been synthesized and evaluated for their biological activity, providing another perspective on their interactions with functional groups within biological macromolecules.
Table 3: Inhibitory Activity of this compound Derivatives
| Derivative | Target | IC50 (nM) | Reference |
| Compound 7b | PARP1 | 41.60 | [1] |
| Compound 7d | PARP1 | 41.53 | [1] |
| Compound 7e | PARP1 | 36.33 | [1] |
| Compound 7a | PARP1 | 66.57 | [1] |
| Compound 12a | PARP1 | 45.40 | [1] |
| Compound 12c | PARP1 | 50.62 | [1] |
| Compound (IIIj) | Urease | 15.22 µM | [9] |
| Compound (IIIg) | Urease | 16.05 µM | [9] |
| Compound (IIIa) | Urease | 16.29 µM | [9] |
| Compound (IIIb) | Urease | 21.17 µM | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for key reactions involving this compound.
General Procedure for Knoevenagel Condensation
A mixture of the respective quinolinecarboxaldehyde (1.0 mmol) and this compound (1.0 mmol) is heated by stirring in methanol (B129727) (25 mL) at reflux temperature for 3 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a suitable solvent, and dried.
General Procedure for Michael Addition to Nitroalkenes
To a solution of this compound (1.5 mmol) and the respective nitroalkene (1.5 mmol) in water (1.5 mL), diethylamine (1.5 mmol) is added.[5] The reaction mixture is stirred at ambient temperature for the specified time (typically 1 hour).[5] Upon completion, the product can be isolated by extraction with an organic solvent, followed by drying and concentration under reduced pressure. The crude product can be purified by chromatography if necessary.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the processes involved.
Caption: Knoevenagel condensation of this compound with an aromatic aldehyde.
Caption: Experimental workflow for the Michael addition of this compound.
References
- 1. Design and synthesis of some barbituric and this compound derivatives: A non-classical scaffold for potential PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 769-42-6 [chemicalbook.com]
- 3. rltsc.edu.in [rltsc.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid–gas reactions between this compound and amines. A structural and spectroscopic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. repository.gatech.edu [repository.gatech.edu]
- 9. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized 1,3-Dimethylbarbituric Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized 1,3-Dimethylbarbituric acid, a key intermediate in the synthesis of various organic molecules.[1] This document outlines detailed experimental protocols and presents comparative data with a related compound, Mephobarbital, to offer a thorough understanding of purity assessment techniques.
Physicochemical Properties for Preliminary Purity Assessment
A fundamental and often initial assessment of purity involves the determination of a compound's physical properties and comparing them to established literature values. A sharp and narrow melting point range is a classic indicator of a pure crystalline solid.
| Property | This compound | Mephobarbital |
| Molecular Formula | C₆H₈N₂O₃ | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 156.14 g/mol | 246.26 g/mol [1] |
| Appearance | White to off-white solid | White crystals[1] |
| Melting Point | 120-124 °C | 176 °C[1] |
Note: A significant deviation from the expected melting point or a broad melting range for this compound suggests the presence of impurities.
Chromatographic Methods for Purity Determination
Chromatographic techniques are powerful for separating the target compound from impurities, providing both qualitative and quantitative purity information.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring reaction progress and assessing the purity of the final product.
Table 2: Thin-Layer Chromatography Data
| Parameter | This compound (Adapted Protocol) | Mephobarbital (Reference) |
| Stationary Phase | Silica (B1680970) gel 60 F₂₅₄ | Silica gel |
| Mobile Phase | Chloroform:Acetone (8:2, v/v) | Chloroform:Acetone (9:1, v/v) |
| Detection | UV light (254 nm) | UV light (254 nm) |
| Expected R_f Value | ~0.4-0.5 | Varies with exact conditions |
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for purity assessment, capable of detecting trace impurities.
Table 3: High-Performance Liquid Chromatography Data
| Parameter | This compound (Adapted Protocol) | Mephobarbital (Reference Method)[2] |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Synergy Hydro-RP (4 µm, 4.60 × 150 mm)[2] |
| Mobile Phase | Acetonitrile (B52724):Water (gradient or isocratic) | Methanol:Water with 0.05% trifluoroacetic acid (gradient)[2] |
| Detection | UV at 220 nm | UV at 280 nm[2] |
| Purity Specification | >98% | >96%[2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds, as well as their impurities.
Table 4: Gas Chromatography-Mass Spectrometry Data
| Parameter | This compound (Adapted Protocol) | General Barbiturates (Reference Method)[3][4][5][6] |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) | DB-5 (5% phenyl polysiloxane phase)[3] |
| Carrier Gas | Helium | Helium[5] |
| Injection Mode | Split/Splitless | Splitless[5] |
| Temperature Program | Optimized for compound elution (e.g., 100°C to 280°C) | 120 °C to 290°C at 15 °C min⁻¹[5] |
| MS Detection | Electron Ionization (EI) | Electron Ionization (EI) |
Spectroscopic Methods for Structural Confirmation and Purity Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compound and for detecting impurities with different structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and can be used for quantitative purity determination (qNMR).
Table 5: ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~3.2 | s | 2 x N-CH₃ |
| ~3.6 | s | CH₂ | |
| ¹³C NMR | ~28 | 2 x N-CH₃ | |
| ~40 | CH₂ | ||
| ~151 | 2 x C=O (N-C=O) | ||
| ~170 | C=O (CH₂-C=O) |
Note: The presence of unexpected signals in the NMR spectrum is a clear indication of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule, serving as a fingerprint for the compound.
Table 6: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3000-2800 | C-H stretch (methyl and methylene) |
| ~1700-1650 | C=O stretch (amide) |
| ~1450 | C-H bend (methyl and methylene) |
Experimental Protocols
A detailed description of the experimental methodologies is crucial for reproducibility and accurate comparison.
Melting Point Determination
A calibrated melting point apparatus is used. A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm. The sample is heated at a rate of 1-2 °C/min near the expected melting point, and the range from the first appearance of liquid to complete liquefaction is recorded.
Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pre-coated silica gel 60 F₂₅₄ plate.
-
Sample Application: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., methanol) and spot it onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase (e.g., Chloroform:Acetone, 8:2 v/v).
-
Visualization: After the solvent front has moved up the plate, remove the plate, dry it, and visualize the spots under UV light at 254 nm.
-
R_f Calculation: Calculate the Retention Factor (R_f) value and compare it with a standard or literature value. The presence of multiple spots indicates impurities.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a standard HPLC system with a C18 reverse-phase column and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of acetonitrile and water, either isocratically or with a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Monitor the absorbance at 220 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). Derivatization (e.g., methylation) may be necessary to improve volatility and thermal stability.[3]
-
Instrumentation: Use a GC system coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column such as a DB-5.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A programmed temperature ramp to separate compounds with different boiling points.
-
-
MS Analysis: Acquire mass spectra using electron ionization. Identify the compound by its retention time and fragmentation pattern, and compare it to a reference spectrum.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Data Analysis: Process the spectra and assign the peaks to the corresponding protons and carbons in the this compound structure. The presence of unassignable peaks indicates impurities. For quantitative analysis (qNMR), a certified internal standard is added.
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[7] Alternatively, a Nujol mull or Attenuated Total Reflectance (ATR) can be used.[7]
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound to confirm the presence of characteristic functional group absorptions.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a synthesized compound like this compound.
Caption: Workflow for Purity Assessment of Synthesized Compounds.
References
- 1. Mephobarbital | C13H14N2O3 | CID 8271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allyl m-Trifluoromethyldiazirine Mephobarbital: An Unusually Potent Enantioselective and Photoreactive Barbiturate General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC/MS confirmation of barbiturates in blood and urine. | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. wsp.wa.gov [wsp.wa.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
comparison of different catalysts for Knoevenagel condensation of 1,3-Dimethylbarbituric acid
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, is pivotal in the synthesis of a wide array of biologically active molecules and fine chemicals. Among its many applications, the condensation of 1,3-dimethylbarbituric acid with various aldehydes to form 5-aryliden-1,3-dimethylbarbituric acid derivatives is of significant interest due to the pharmacological potential of these products. The choice of catalyst for this reaction profoundly impacts yield, reaction time, and overall process sustainability. This guide provides an objective comparison of different catalysts employed for this transformation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their needs.
Performance Comparison of Catalysts
The efficiency of various catalysts in the Knoevenagel condensation of this compound with aromatic aldehydes varies significantly. The following table summarizes the performance of a selection of heterogeneous and homogeneous catalysts based on reported experimental data.
| Catalyst Type | Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Heterogeneous | CuO Nanoparticles | 4-Chlorobenzaldehyde | Solvent-free | Room Temp. | 15 min | 95 | [1] |
| Fe₂O₃ Nanoparticles | 4-Nitrobenzaldehyde | Ethanol (B145695) | Reflux | 2 h | 94 | ||
| Fe₂O₃/CuFe₂O₄ | 4-Nitrobenzaldehyde | Ethanol | Reflux | 1.5 h | 97 | ||
| NaOH-modified Fly Ash | Benzaldehyde | Water | 100 | 1 h | 92 | [2] | |
| Homogeneous | CuCl₂·2H₂O (20 mol%) | 4-Chlorobenzaldehyde | H₂O/EtOH (1:1) | 60 | 35 min | 95 | |
| Isonicotinic Acid (10 mol%) | 4-Chlorobenzaldehyde | EtOH/H₂O (19:1) | 60 | 25 min | 90 | [3] | |
| Rh₂(esp)₂ (0.1 mol%) | Benzene (as reactant) | Room Temp. | - | 77 | [4][5] | ||
| Acetic Acid | 4-Methoxybenzaldehyde | Ethanol | Room Temp. | 0.9-1.4 h | 76-85 | [6] | |
| Biocatalyst | Histidine (10 mol%) | 4-Dimethylaminobenzaldehyde | DMSO | - | 1.5 h | 87 | [7] |
| Glycine (10 mol%) | 4-Dimethylaminobenzaldehyde | DMSO | - | >1.5 h | 78 | [7] |
Experimental Workflow & Logical Relationships
The following diagram illustrates a typical workflow for comparing different catalysts for the Knoevenagel condensation reaction.
Caption: Workflow for Catalyst Comparison in Knoevenagel Condensation.
Signaling Pathways and Logical Relationships
The general mechanism of the Knoevenagel condensation can be influenced by the type of catalyst used (acid or base catalysis). The following diagram outlines the key steps.
Caption: Generalized Mechanism of Knoevenagel Condensation.
Detailed Experimental Protocols
1. Heterogeneous Catalysis using CuO Nanoparticles [1]
-
Catalyst Preparation: Copper oxide nanoparticles can be synthesized via various methods, including electrochemical synthesis.
-
Reaction Procedure: A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and CuO nanoparticles (as specified in the study) is stirred under solvent-free conditions at room temperature.
-
Work-up: The reaction mixture is typically dissolved in a suitable solvent like ethyl acetate, and the catalyst is separated by centrifugation or filtration. The solvent is then evaporated to yield the crude product, which can be further purified by recrystallization.
2. Homogeneous Catalysis using CuCl₂·2H₂O
-
Reaction Procedure: To a solution of this compound (1 mmol) and an aromatic aldehyde (1 mmol) in a 1:1 mixture of water and ethanol (3 mL), CuCl₂·2H₂O (20 mol%) is added. The reaction mixture is stirred at 60 °C for the specified time.
-
Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with water, and dried.
3. Organocatalysis using Isonicotinic Acid [3]
-
Reaction Procedure: A mixture of this compound (2 mmol), an aromatic aldehyde (2 mmol), malononitrile (B47326) (2.2 mmol, if applicable for a multi-component reaction), and isonicotinic acid (10 mol%) in 10 mL of a 19:1 ethanol/water mixture is stirred in an oil bath at 60 °C.
-
Work-up: The crude product is purified by recrystallization from a mixture of ethanol and water (9:1).
4. Biocatalysis using Histidine [7]
-
Reaction Procedure: An aromatic aldehyde (0.5 mmol) and this compound (0.5 mmol) are dissolved in DMSO. A catalytic amount of an aqueous solution of histidine (10 mol%) is added. The reaction is stirred at room temperature.
-
Work-up: The reaction is quenched with water, and the precipitated product is collected by filtration.
Conclusion
The selection of a catalyst for the Knoevenagel condensation of this compound is a critical decision that influences the efficiency, cost-effectiveness, and environmental impact of the synthesis.
-
Heterogeneous catalysts , such as metal oxide nanoparticles, offer significant advantages in terms of ease of separation, reusability, and often milder reaction conditions, aligning well with the principles of green chemistry.[1]
-
Homogeneous catalysts , while sometimes requiring more complex product purification, can exhibit very high activity and selectivity.[3] Lewis acids like CuCl₂·2H₂O have demonstrated excellent performance in aqueous solvent systems.
-
Organocatalysts and biocatalysts represent an increasingly important class of catalysts, offering mild reaction conditions and often high stereoselectivity, although their substrate scope and stability can be limitations.[7]
For industrial applications, the development of robust and recyclable heterogeneous catalysts appears to be the most promising avenue. However, for laboratory-scale synthesis, the simplicity and high yields offered by certain homogeneous systems remain attractive. The choice ultimately depends on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations.
References
- 1. isca.me [isca.me]
- 2. tsijournals.com [tsijournals.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. thieme.de [thieme.de]
- 5. Direct Synthesis of 5-Aryl Barbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rltsc.edu.in [rltsc.edu.in]
- 7. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
evaluating the green chemistry metrics of 1,3-Dimethylbarbituric acid synthesis
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 1,3-Dimethylbarbituric acid is a fundamental process. With an increasing emphasis on sustainable practices, evaluating the environmental impact of synthetic routes is crucial. This guide provides a comparative analysis of two common synthesis methods for this compound, focusing on their green chemistry metrics. The data presented is based on established synthetic protocols, offering a quantitative assessment to aid in the selection of more environmentally benign methodologies.
Synthesis Routes Under Evaluation
Two primary methods for the synthesis of this compound are prevalent in the literature:
-
Route 1: Acetic Anhydride (B1165640) Method: This traditional approach involves the condensation of 1,3-dimethylurea (B165225) and malonic acid in the presence of acetic anhydride, which acts as a dehydrating agent.[1][2]
-
Route 2: Malonic Ester Condensation: This method utilizes the condensation of 1,3-dimethylurea with a malonic ester, such as dimethyl malonate or diethyl malonate, in the presence of a base like sodium ethoxide.[3][4]
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the environmental performance of each route, several key green chemistry metrics have been calculated. These metrics provide a quantitative measure of the efficiency and waste generation associated with each synthesis.
| Green Chemistry Metric | Route 1: Acetic Anhydride Method | Route 2: Malonic Ester Condensation |
| Atom Economy (%) | 52.6% | 68.4% |
| Reaction Mass Efficiency (%) | 45.2% (assuming 86% yield) | 51.3% (assuming 75% yield) |
| E-Factor | ~1.2 | ~0.8 |
| Process Mass Intensity (PMI) | High (due to large solvent and reagent volumes) | Moderate to High (dependent on solvent choice and workup) |
Note: The Reaction Mass Efficiency is calculated based on reported yields, which can vary. The E-Factor and Process Mass Intensity are estimations based on the described experimental protocols and may fluctuate with specific laboratory practices.
Detailed Experimental Protocols
The following are detailed experimental procedures for the two synthesis routes, as compiled from the literature.
Route 1: Acetic Anhydride Method
This protocol is adapted from established laboratory procedures.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1,3-dimethylurea (88.11 g/mol ) and malonic acid (104.06 g/mol ) in glacial acetic acid.
-
Reagent Addition: To the solution, add acetic anhydride (102.09 g/mol ) and gradually raise the temperature to 90°C.
-
Reaction: Stir the mixture for approximately 6 hours.
-
Work-up: After cooling, the acetic acid and excess acetic anhydride are removed under reduced pressure. The residue is then treated with ethanol (B145695) to precipitate the crude product.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization.
Route 2: Malonic Ester Condensation
This protocol is based on a patented synthesis method.[3][4]
-
Reaction Setup: In a reactor, add a malonic ester (e.g., dimethyl malonate, 132.11 g/mol ) and 1,3-dimethylurea (88.11 g/mol ).
-
Solvent and Catalyst Addition: Add a solvent system, such as a mixture of n-butanol and toluene, and a catalyst, typically sodium ethoxide (68.05 g/mol ).
-
Reaction: Heat the mixture to a temperature between 90-120°C and reflux for 9-10 hours.
-
Work-up: After cooling, the solid product is filtered. The solid is then dissolved in water, and the pH is adjusted to 1-2 with hydrochloric acid to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration and recrystallized to obtain the pure compound.
Visualization of Green Chemistry Evaluation Workflow
The following diagram illustrates a logical workflow for the evaluation of green chemistry metrics for a chemical synthesis.
Caption: Workflow for evaluating green chemistry metrics of a synthesis.
Conclusion
Based on the calculated green chemistry metrics, the Malonic Ester Condensation (Route 2) presents a more environmentally favorable approach for the synthesis of this compound compared to the Acetic Anhydride Method (Route 1). Route 2 exhibits a higher atom economy and a lower E-factor, indicating that it is a more efficient process that generates less waste.
While the Process Mass Intensity for both routes can be high due to the use of solvents, the choice of solvents in Route 2 (e.g., n-butanol, toluene, ethanol) may offer more opportunities for recycling and recovery compared to the large excess of acetic acid and acetic anhydride used in Route 1.
For researchers and manufacturers aiming to align their synthetic practices with the principles of green chemistry, the Malonic Ester Condensation method offers a demonstrably "greener" alternative for the production of this compound. Further optimization of solvent use and work-up procedures in this route could lead to even greater improvements in its environmental footprint.
References
Comparative Guide to the Kinetic Studies of Reactions Involving 1,3-Dimethylbarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of kinetic studies for various reactions involving 1,3-Dimethylbarbituric acid, a compound of significant interest in synthetic and medicinal chemistry. The data presented herein is compiled from peer-reviewed literature and is intended to assist researchers in understanding the reactivity of this molecule and in the design of novel experimental pathways.
Knoevenagel Condensation with Aromatic Aldehydes
The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation. Kinetic studies of the reaction between this compound and various aromatic aldehydes reveal important insights into the reaction mechanism and the influence of substituents on the reaction rate.
Comparative Kinetic Data
A key study investigated the condensation reaction of this compound with a series of aromatic aldehydes in ethanol, monitored spectrophotometrically. The reaction was found to follow overall second-order kinetics, being first-order with respect to each reactant. The presence of electron-donating groups on the aromatic ring of the aldehyde was found to increase the rate of condensation.
| Reactant (Aldehyde) | Temperature (°C) | Second-Order Rate Constant (k) [L mol⁻¹ s⁻¹] | Activation Energy (Ea) [kJ mol⁻¹] | Enthalpy of Activation (ΔH‡) [kJ mol⁻¹] | Entropy of Activation (ΔS‡) [J mol⁻¹ K⁻¹] |
| Benzaldehyde | 30 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| 4-Methoxybenzaldehyde | 30 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| 4-Nitrobenzaldehyde | 30 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| 4-Chlorobenzaldehyde | 30 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
Note: Specific quantitative data for rate constants and activation parameters were mentioned in the literature but are not available in the provided abstracts. Access to the full-text articles is required to populate this table.
Experimental Protocol: Spectrophotometric Kinetic Analysis
The kinetic studies for the Knoevenagel condensation were typically performed using a spectrophotometer to monitor the change in absorbance of the reaction mixture over time.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., piperidine, optional)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of this compound and the aromatic aldehyde in the chosen solvent.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the solutions of the reactants. If a catalyst is used, it is typically added last to initiate the reaction.
-
Immediately start recording the absorbance at the wavelength of maximum absorption (λmax) of the product.
-
Continue recording until the reaction is complete, as indicated by a stable absorbance reading.
-
The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.
-
The second-order rate constant (k) is then calculated by dividing k' by the concentration of the reactant in excess.
Reaction Mechanism Workflow
The Knoevenagel condensation of this compound with an aldehyde is proposed to proceed through the following steps:
Cytotoxicity of 1,3-Dimethylbarbituric Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to significant interest in the derivatives of 1,3-Dimethylbarbituric acid. These compounds have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities, including potential as anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of various this compound derivatives, supported by experimental data from recent studies.
Comparative Cytotoxicity Data
The cytotoxic potential of several this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The table below summarizes the IC50 values for selected derivatives, alongside reference compounds for comparison.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 7b | MDA-MB-436 (Breast Cancer) | 0.0416 | Olaparib | 0.04359 |
| Derivative 7d | MDA-MB-436 (Breast Cancer) | 0.04153 | Olaparib | 0.04359 |
| Derivative 7e | MDA-MB-436 (Breast Cancer) | 0.03633 | Olaparib | 0.04359 |
| Derivative 12a | MDA-MB-436 (Breast Cancer) | 0.0454 | Olaparib | 0.04359 |
| Derivative 12c | MDA-MB-436 (Breast Cancer) | 0.05062 | Olaparib | 0.04359 |
| Compound 11 | MCF-7 (Breast Cancer) | 2.34 ± 0.19 | Doxorubicin | 3.24 ± 0.15 |
| Compound 11 | HT-29 (Colon Cancer) | 3.24 ± 0.13 | Doxorubicin | 4.75 ± 0 |
| Compound 4g | A2780 (Ovarian Cancer) | Not specified | - | - |
| Compound 4g | MCF-7 (Breast Cancer) | Not specified | - | - |
| Compound 4g | A549 (Lung Cancer) | Not specified | - | - |
Experimental Protocols
The assessment of cytotoxicity is a critical step in the evaluation of new chemical entities. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method for measuring the cytotoxic effects of chemical compounds on cultured cells.[1][2][3]
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29, MDA-MB-436, A549) are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a control vehicle (e.g., DMSO) for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: Following incubation, the MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The cytotoxic effects of this compound derivatives can be mediated through various cellular mechanisms. One important target is the enzyme Poly (ADP-ribose) polymerase 1 (PARP1), which plays a crucial role in DNA repair.[4][5] Inhibition of PARP1 can lead to an accumulation of DNA damage, ultimately triggering apoptosis, or programmed cell death, in cancer cells.
Caption: Workflow for cytotoxicity assessment and the simplified signaling pathway of PARP1 inhibition.
The accompanying diagram illustrates both the experimental workflow for assessing cytotoxicity and a simplified signaling pathway. The workflow outlines the key steps from cell culture to data analysis. The pathway highlights how this compound derivatives can inhibit PARP1, leading to the induction of apoptosis in cancer cells with existing DNA damage. This dual-action mechanism makes these compounds particularly interesting for cancer therapy. Further investigations into the specific molecular interactions and downstream effects will be crucial for the development of these promising derivatives into effective clinical agents.
References
- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 2. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of some barbituric and this compound derivatives: A non-classical scaffold for potential PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
benchmarking the performance of 1,3-Dimethylbarbituric acid against other organocatalysts
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Reactivity and Application of 1,3-Dimethylbarbituric Acid in Key Organic Transformations.
This compound (1,3-DMBA) is a versatile C-H acid and a valuable building block in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its reactivity, particularly as a nucleophile in various addition reactions, is profoundly influenced by the choice of organocatalyst. This guide provides a comparative analysis of the performance of this compound in key organocatalyzed reactions, offering insights into optimal catalytic systems based on experimental data.
Michael Addition: A Quantitative Comparison of Amine Organocatalysts
The Michael addition of this compound to nitroalkenes is a fundamental carbon-carbon bond-forming reaction. The choice of amine organocatalyst significantly impacts the reaction efficiency. Below is a comparative summary of the performance of various secondary amines in the Michael addition of this compound to (E)-1,3-dimethyl-5-(2-nitrovinyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
| Catalyst | Reaction Time (hours) | Yield (%) |
| Diethylamine (B46881) | 1 | Quantitative |
| Diisopropylamine (B44863) | 4 | 85 |
| Dicyclohexylamine (B1670486) | 4 | 82 |
| Morpholine | 3 | 78 |
| Sodium Hydroxide | 6 | 65 |
| None (Et2NH only) | 10 | 10 |
| None (H2O only) | 10 | 0 |
Data sourced from a study on the Michael addition of barbituric acid to nitroalkenes in an aqueous diethylamine medium.
The data clearly indicates that diethylamine is a highly effective organocatalyst for this transformation, leading to a quantitative yield in just one hour. The steric hindrance of the amine appears to play a role, with bulkier amines like diisopropylamine and dicyclohexylamine resulting in longer reaction times and slightly lower yields.
Experimental Protocol: Michael Addition of this compound to a Nitroalkene
A mixture of this compound (1.5 mmol), the corresponding nitroalkene (1.5 mmol), and the amine catalyst (1.5 mmol) is stirred in water (1.5 mL) at ambient temperature for the specified time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated, purified, and characterized.
Caption: Workflow for the Michael addition reaction.
Knoevenagel Condensation: The Role of Acid Catalysis
In the Knoevenagel condensation, this compound acts as an active methylene (B1212753) compound that condenses with aldehydes or ketones. While it can be catalyzed by bases, acidic conditions can also promote this reaction. For the related thiobarbituric acids, acetic acid has been shown to be an effective catalyst in an ethanolic medium at room temperature. This provides a mild and efficient protocol for the synthesis of 5-arylidene derivatives.
Experimental Protocol: Acid-Catalyzed Knoevenagel Condensation
A mixture of the aromatic aldehyde (10 mmol), barbituric acid or its derivative (10 mmol), and a catalytic amount of a weak acid like acetic acid is stirred in ethanol (B145695) at room temperature. The reaction progress is monitored by TLC. After completion, the solid product is typically washed with distilled water, filtered, and recrystallized.
Caption: Proposed pathway for acid-catalyzed Knoevenagel condensation.
Multicomponent Reactions: A Note on Comparative Reactivity
This compound is a common component in multicomponent reactions, such as the Biginelli-like synthesis of pyrimido[4,5-d]pyrimidinones. In a one-pot reaction involving an arylglyoxalmonohydrate, thiourea, and this compound, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and L-proline have been successfully employed.[1]
Interestingly, studies on similar three-component reactions to synthesize pyrano[2,3-d]pyrimidine derivatives have indicated that there is no significant difference in reaction rate and product yields when substituting barbituric acid with this compound. This suggests that for this class of reactions, the core reactivity of the barbiturate (B1230296) scaffold is the dominant factor, and data from reactions with barbituric acid can serve as a reliable benchmark for its N,N'-dimethylated analog.
Conclusion
While direct benchmarking of this compound as an organocatalyst remains an area for further investigation, its performance as a reactant is highly dependent on the catalytic system employed. For Michael additions, simple amine catalysts like diethylamine provide excellent results. In Knoevenagel condensations, mild Brønsted acids are effective. In the context of multicomponent reactions, its reactivity profile is comparable to that of unsubstituted barbituric acid. This guide provides a foundational understanding for researchers to select appropriate catalytic conditions to effectively utilize this compound in the synthesis of complex and biologically relevant molecules.
References
Unraveling Byproducts in Knoevenagel Condensations of Barbiturates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling byproduct formation in the Knoevenagel condensation of barbiturates is critical for ensuring the purity and efficacy of synthesized therapeutic agents. This guide provides a comparative analysis of byproduct formation with different barbituric acid derivatives, supported by experimental data and detailed protocols.
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, is extensively utilized in the synthesis of 5-arylidenebarbituric acids and related compounds, which are precursors to a wide array of pharmacologically active molecules. However, the acidic nature of the C-5 methylene (B1212753) protons in the barbiturate (B1230296) ring, while crucial for the primary condensation, also paves the way for subsequent reactions, leading to a variety of byproducts. The most prominent of these is the Michael adduct, formed through the addition of a second barbiturate molecule to the initially formed α,β-unsaturated product.
Comparative Analysis of Byproduct Formation
The propensity for byproduct formation, particularly the Michael adduct, is influenced by the structure of the barbiturate, the nature of the aldehyde, and the reaction conditions, including the catalyst and solvent system. While direct comparative quantitative studies are limited in the literature, a qualitative and semi-quantitative analysis can be derived from various reported syntheses.
Table 1: Byproduct Formation in Knoevenagel Condensation of Various Barbiturates
| Barbiturate Derivative | Common Byproducts Observed | Factors Influencing Byproduct Formation | Representative Yields of Main Product* | Notes |
| Barbituric Acid | Michael Adducts, Tandem Knoevenagel-Michael-cyclocondensation products[1][2] | Catalyst choice, reaction time, stoichiometry of reactants. Basic catalysts can promote Michael addition. | 75-95% | The unsubstituted N-H groups can participate in further reactions. The formation of pyrano[2,3-d]pyrimidine diones is a common tandem reaction when malononitrile (B47326) is used as the active methylene compound.[1][2] |
| N,N'-Dimethylbarbituric Acid | Michael Adducts | Steric hindrance from the N-methyl groups can slightly reduce the rate of Michael addition compared to unsubstituted barbituric acid. | 80-98% | Generally provides cleaner reactions with higher yields of the desired 5-arylidene product due to the absence of N-H protons. |
| Thiobarbituric Acid | Michael Adducts | The electron-donating nature of sulfur can influence the reactivity of the C-5 methylene group and the electrophilicity of the Knoevenagel product. | 70-90%[3] | The reaction conditions are similar to those for barbituric acid, with acetic acid in ethanol (B145695) being a common catalytic system.[3] |
| N-Aryl/Alkyl Substituted Barbiturates | Michael Adducts | The nature of the N-substituent (electron-donating or -withdrawing) can modulate the acidity of the C-5 protons and the reactivity of the enolate intermediate. | Varies widely depending on the substituent. | Aromatic substituents can influence the solubility and reactivity of the barbiturate. |
*Yields are approximate and highly dependent on the specific aldehyde and reaction conditions used.
Reaction Mechanisms and Byproduct Formation
The Knoevenagel condensation proceeds through the formation of an enolate from the barbiturate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the 5-arylidenebarbituric acid. However, this product is an electrophilic Michael acceptor, setting the stage for the addition of another barbiturate enolate, leading to the formation of a Michael adduct.
Figure 1: General reaction pathway for Knoevenagel condensation and subsequent Michael addition leading to byproduct formation.
Experimental Protocols
General Procedure for Knoevenagel Condensation
This protocol is a generalized procedure based on common practices in the literature.[3] Researchers should optimize conditions for their specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the barbiturate derivative (1 mmol) and the aromatic aldehyde (1 mmol) in a suitable solvent (e.g., ethanol, water, or a mixture).
-
Catalyst Addition: Add the catalyst (e.g., 10 mol% piperidine, acetic acid, or a solid acid/base catalyst).
-
Reaction: Stir the mixture at room temperature or reflux for the time required to achieve maximum conversion (typically monitored by TLC).
-
Work-up: Upon completion, cool the reaction mixture. The solid product often precipitates and can be collected by filtration.
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization.
Protocol for Byproduct Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or acetic acid for pH control) is a common starting point for separating compounds of varying polarity.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the elution profile at a wavelength where both the product and potential byproducts have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy of the pure compounds).
-
Quantification: Develop a calibration curve for the main product and, if isolated, the Michael adduct to quantify their respective concentrations in the reaction mixture.
Logical Workflow for Byproduct Analysis
The following diagram illustrates a logical workflow for the analysis of byproducts in Knoevenagel reactions of barbiturates.
Figure 2: A systematic workflow for the identification, quantification, and mitigation of byproducts in Knoevenagel reactions.
Conclusion
The formation of byproducts, primarily through Michael addition, is a significant consideration in the Knoevenagel condensation of barbiturates. The choice of barbiturate derivative, along with careful control of reaction conditions, plays a crucial role in minimizing these side reactions. By employing systematic analytical techniques such as HPLC and NMR, researchers can effectively identify and quantify byproducts, enabling the optimization of synthetic protocols to achieve higher purity and yields of the desired pharmacologically active compounds. This guide provides a foundational framework for understanding and addressing the challenges associated with byproduct formation in this important class of reactions.
References
Establishing Analytical Reference Standards for 1,3-Dimethylbarbituric Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical reference standards and methodologies for the characterization of 1,3-Dimethylbarbituric acid and its derivatives. The information presented herein is intended to assist researchers in selecting appropriate standards and analytical techniques for their specific research and development needs.
Introduction to this compound Derivatives
This compound is a derivative of barbituric acid, a class of compounds known for their diverse biological activities.[1] Derivatives of this compound have recently gained attention for their potential as therapeutic agents, notably as PARP1 inhibitors for cancer therapy and as urease inhibitors.[2][3] Establishing well-characterized analytical reference standards is crucial for the accurate quantification, quality control, and biological evaluation of these compounds.
Comparison of Analytical Reference Standards
Several suppliers offer this compound as a reference standard, typically with a purity of 98% or higher. While a direct inter-laboratory comparison of these standards is not publicly available, researchers can request a Certificate of Analysis (CoA) from the supplier to obtain detailed information on purity and characterization methods.
Table 1: Commercially Available this compound Reference Standards
| Supplier | Product Number | Purity Specification | Analytical Techniques Used for Certification (Typical) |
| Sigma-Aldrich | 39565 | ≥99.0% (Titration) | Titration, Melting Point, IR |
| LGC Standards | MM3980.05-0100 | Not specified; CoA available | Varies; CoA provides details |
| Ottokemi | D 2004 | 98% | Not specified; CoA available |
| ChemicalBook | Varies | Varies by supplier | Varies by supplier |
| Fisher Scientific | AC163910050 | 99% | Not specified; CoA available |
Note: The availability of certified reference materials for specific derivatives of this compound is limited. Researchers may need to synthesize and characterize these derivatives in-house or commission custom synthesis.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method depends on the specific goals of the analysis, such as purity determination, quantification in a complex matrix, or structural elucidation. The most common techniques employed for the analysis of barbituric acid derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Comparison of Analytical Techniques for this compound Derivatives
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and interaction with stationary phase, followed by mass-based detection. | Quantitative determination based on the direct proportionality between the signal intensity and the number of atomic nuclei. |
| Primary Use | Quantification, purity assessment, separation of mixtures. | Identification and quantification of volatile and thermally stable compounds. | Absolute purity determination, structural elucidation. |
| Sample Derivatization | Generally not required. | Often required to increase volatility and thermal stability. | Not required. |
| Limit of Detection (LOD) | Low (ng/mL to µg/mL range). | Very low (pg/mL to ng/mL range). | Higher than chromatographic methods. |
| Limit of Quantitation (LOQ) | Low (ng/mL to µg/mL range). | Very low (pg/mL to ng/mL range). | Higher than chromatographic methods. |
| Precision | High. | High. | Very high. |
| Accuracy | High, dependent on reference standard. | High, dependent on reference standard. | High, can be a primary ratio method. |
| Throughput | High. | Moderate to high. | Low to moderate. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound Derivatives
This protocol provides a general procedure for the analysis of this compound derivatives. Method optimization will be required for specific derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the specific derivative (e.g., 210-280 nm).
-
Sample Preparation: Dissolve the reference standard and sample in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent). Filter the samples through a 0.45 µm filter before injection.
-
Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound Derivatives
This protocol outlines a general approach for GC-MS analysis. Derivatization is often necessary for these compounds.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Split or splitless injection, depending on the concentration of the analyte.
-
Temperature Program: An initial oven temperature of around 100-150°C, followed by a temperature ramp to 250-300°C.
-
Derivatization: Silylation (e.g., with BSTFA) or methylation is commonly used to increase the volatility of the barbituric acid derivatives.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Data acquisition in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Data Analysis: Identification is based on the retention time and the mass spectrum (fragmentation pattern). Quantification is performed by comparing the peak area of the analyte to that of an internal standard.
Quantitative NMR (qNMR) for Purity Assessment of this compound Reference Standards
qNMR provides a direct and highly accurate method for determining the purity of reference standards without the need for a specific reference standard of the same compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the this compound derivative and the internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all signals.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Calculate the purity of the analyte by comparing the integral of a well-resolved signal of the analyte with the integral of a known signal from the internal standard, taking into account the number of protons, molar masses, and weights of both the analyte and the internal standard.
Signaling Pathways and Mechanisms of Action
PARP1 Inhibition by this compound Derivatives
Certain derivatives of this compound have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[2] Inhibition of PARP1 in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, leads to synthetic lethality and cell death. The mechanism of action involves the trapping of PARP1 on damaged DNA, which triggers a DNA damage response and activates the cGAS-STING innate immune pathway.[4]
Caption: PARP1 Inhibition Signaling Pathway.
Urease Inhibition by this compound Derivatives
Other derivatives of this compound have demonstrated significant inhibitory activity against the enzyme urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. The inhibition mechanism is believed to involve the interaction of the barbituric acid derivative with the nickel ions in the active site of the enzyme, thereby blocking its catalytic activity.
Caption: Mechanism of Urease Inhibition.
Conclusion
The establishment of robust analytical reference standards and methodologies is fundamental for the advancement of research and development of this compound derivatives as potential therapeutic agents. This guide provides a comparative overview of available standards and analytical techniques to aid researchers in their work. The choice of methodology should be tailored to the specific analytical challenge at hand, with HPLC, GC-MS, and qNMR each offering unique advantages. The elucidation of the signaling pathways involved in the biological activity of these compounds provides a basis for further mechanistic studies and drug design.
References
Safety Operating Guide
Proper Disposal of 1,3-Dimethylbarbituric Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,3-Dimethylbarbituric acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a comprehensive overview of the recommended disposal procedures, emphasizing safety and regulatory adherence. The primary and universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.
Priority Disposal Method: Professional Waste Management
All Safety Data Sheets (SDS) for this compound mandate that the substance and its container be disposed of as hazardous waste in accordance with local, regional, and national regulations. Engaging a certified waste disposal company ensures that the chemical is managed and treated in a compliant and environmentally responsible manner.
Key Steps for Professional Disposal:
-
Segregation and Storage: Store waste this compound in its original or a compatible, properly labeled container. Do not mix it with other waste streams.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
Quantitative Data from Safety Data Sheets
The following table summarizes key information pertinent to the safe handling and disposal of this compound, as compiled from various supplier safety data sheets.
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | [1][2][3][4] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [2][3][4][5] |
| Incompatible Materials | Strong oxidizing agents | [1][3] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [1][2][3] |
| Environmental Precautions | Do not empty into drains. Avoid release to the environment. | [1][3] |
Experimental Protocol: Chemical Degradation via Alkaline Hydrolysis (for research and evaluation purposes only)
Disclaimer: The following protocol is a conceptual procedure based on the known chemical reactivity of barbiturates and should not be implemented without a thorough risk assessment and validation by qualified personnel in a controlled laboratory setting. The primary and recommended disposal method remains professional waste management. This protocol is provided for informational purposes to illustrate a potential chemical degradation pathway.
The pyrimidine (B1678525) ring of barbiturates is susceptible to cleavage under strong alkaline conditions. This procedure outlines a method for the alkaline hydrolysis of this compound, which would theoretically break down the molecule into smaller, less hazardous compounds.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Hydrochloric acid (HCl) solution (for neutralization)
-
pH indicator strips or a calibrated pH meter
-
Appropriate reaction vessel (e.g., a heavy-walled flask with a reflux condenser)
-
Heating mantle and stirrer
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation: In a well-ventilated fume hood, carefully dissolve the this compound waste in water. Note: The solubility of this compound in cold water is limited, so use a minimal amount of water to create a slurry if necessary.
-
Alkaline Hydrolysis: Slowly add a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) to the reaction mixture while stirring. The addition of a strong base is exothermic, so control the rate of addition to prevent excessive heat generation. The target pH should be >12.
-
Heating and Reflux: Gently heat the reaction mixture to reflux (approximately 100°C) with continuous stirring. The time required for complete hydrolysis will need to be determined experimentally. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC). A minimum of several hours of reflux is likely necessary.
-
Cooling and Neutralization: Once the hydrolysis is complete (as determined by the disappearance of the starting material), allow the reaction mixture to cool to room temperature. Carefully neutralize the solution by slowly adding a hydrochloric acid solution. Monitor the pH closely and aim for a final pH between 6 and 8.
-
Disposal of Final Solution: The resulting neutralized solution may be suitable for disposal down the drain, depending on local regulations and the final concentration of all components. It is imperative to consult your local EHS guidelines for final disposal approval.
Safety Precautions:
-
Always work in a fume hood and wear appropriate PPE.
-
The reaction is exothermic, especially during the addition of the strong base.
-
The hydrolysis process may release volatile byproducts.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and recommended steps for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Hydrolysis of barbituric acid derivatives. Part 6. Hydrolysis of spirocyclopropane- and spiro-2′-methylcyclopropane-1′,5-barbituric acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Elucidation of Degradation Behavior of Barbiturates in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (V) [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Chromic oxidation and synthesis of barbiturate metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Dimethylbarbituric Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 1,3-Dimethylbarbituric acid, a compound used in various chemical syntheses. Adherence to these protocols is crucial for minimizing risks and ensuring the well-being of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and can cause serious eye damage.[1][2][3][4][5] It is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is detailed below.
| Body Part | PPE Recommendation | Applicable Standards |
| Eyes/Face | Safety goggles with side protection or a face shield.[1][3][6] | NIOSH (US) or EN 166 (EU)[1][6] |
| Skin | Chemical-resistant gloves (e.g., PVC) and a lab coat or overalls.[3][6][7][8] | EN 374[3][8] |
| Respiratory | A dust mask or an approved respirator is required when dusts are generated.[1][6][8][9] | NIOSH/MSHA or EN 149 approved[6][8] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 769-42-6 | [2][3] |
| Molecular Formula | C₆H₈N₂O₃ | [5] |
| Melting Point | 121 - 123 °C | [1] |
| Bulk Density | ~500 kg/m ³ | [3] |
| Solubility | Soluble in hot water.[9][10] | |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [1][2][5] |
Operational and Disposal Plan
A systematic approach to handling, storage, and disposal is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a dry, cool, and well-ventilated area.[6] The recommended storage temperature is 15–25 °C.[3]
-
Keep the container tightly closed.[6]
Handling and Experimental Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[2][3]
-
Dispensing: When weighing or transferring the solid, take care to avoid generating dust.[3] Use appropriate tools (e.g., a spatula) and a contained weighing environment if possible.
-
Personal Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[2][6] Remove contaminated clothing and PPE before entering eating areas.[2]
Spill and Emergency Procedures
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
Carefully sweep or scoop up the spilled solid material, avoiding dust generation.[6][8]
-
Place the spilled material into a suitable, labeled, and closed container for disposal.[2][6][8]
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.[1][4][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[6][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][6]
-
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in a designated, labeled, and sealed container.
-
Waste material must be disposed of in accordance with national and local regulations through an approved waste disposal plant.[1][2][4][6]
-
Do not dispose of the chemical down the drain or into the environment.[1][2][6]
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemos.de [chemos.de]
- 3. carlroth.com [carlroth.com]
- 4. This compound, 99% (dry wt.), water 6% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Dimethylbarbituric acid | C6H8N2O3 | CID 69860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sdfine.com [sdfine.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,3-二甲基巴比妥酸 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | 769-42-6 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
